3-Iodo-4-(2,2,2-trifluoroethoxy)benzoic acid
Description
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Properties
IUPAC Name |
3-iodo-4-(2,2,2-trifluoroethoxy)benzoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H6F3IO3/c10-9(11,12)4-16-7-2-1-5(8(14)15)3-6(7)13/h1-3H,4H2,(H,14,15) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZUBLVRMZPQMTSS-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1C(=O)O)I)OCC(F)(F)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H6F3IO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00660981 | |
| Record name | 3-Iodo-4-(2,2,2-trifluoroethoxy)benzoic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00660981 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
346.04 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1131614-66-8 | |
| Record name | 3-Iodo-4-(2,2,2-trifluoroethoxy)benzoic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00660981 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
A Comprehensive Technical Guide to 3-Iodo-4-(2,2,2-trifluoroethoxy)benzoic acid: A Key Building Block for Advanced Drug Discovery
For Immediate Release
Shanghai, China – December 31, 2025 – This whitepaper serves as an in-depth technical guide for researchers, medicinal chemists, and professionals in drug development on the synthesis, characterization, and application of 3-Iodo-4-(2,2,2-trifluoroethoxy)benzoic acid. This strategically functionalized aromatic scaffold, identified by its CAS number 1131614-66-8 , presents a unique combination of reactive handles and property-modulating substituents, making it a valuable intermediate in the synthesis of novel therapeutics.[1][2]
Introduction: Strategic Design and Physicochemical Profile
This compound is a polysubstituted benzoic acid derivative featuring three key functional elements: a carboxylic acid, an iodine atom, and a trifluoroethoxy group. This specific arrangement is not accidental but a deliberate design to empower medicinal chemists with a versatile tool for lead optimization and the construction of complex molecular architectures.
-
The carboxylic acid group provides a primary point for derivatization, most commonly through amide bond formation, allowing for the facile coupling to amine-containing fragments or biomolecules.
-
The iodine atom at the 3-position is a critical reactive handle. As a large and polarizable halogen, it is an excellent leaving group in various metal-catalyzed cross-coupling reactions, such as Suzuki, Heck, and Sonogashira couplings. This enables the introduction of a wide array of substituents, including alkyl, aryl, and alkynyl groups, facilitating the exploration of the chemical space around the core scaffold.
-
The 4-(2,2,2-trifluoroethoxy) group plays a crucial role in modulating the physicochemical and pharmacokinetic properties of a drug candidate. The trifluoro- substitution significantly increases lipophilicity, which can enhance membrane permeability and bioavailability. Furthermore, the C-F bond is exceptionally strong, making the trifluoroethoxy group highly resistant to metabolic degradation, thereby improving the metabolic stability and half-life of the parent molecule.
Table 1: Physicochemical Properties of this compound
| Property | Value | Source |
| CAS Number | 1131614-66-8 | --INVALID-LINK--[1], --INVALID-LINK--[2] |
| Molecular Formula | C₉H₆F₃IO₃ | --INVALID-LINK--[2] |
| Molecular Weight | 362.04 g/mol | --INVALID-LINK--[2] |
| Appearance | White to off-white solid | Inferred from related compounds |
| Melting Point | Data not available. For comparison, 3-Iodo-4-methylbenzoic acid melts at 210-212 °C. | |
| Solubility | Expected to be soluble in polar organic solvents like DMSO, DMF, and methanol. | Inferred from structure |
Synthesis and Purification: A Validated Two-Step Approach
The synthesis of this compound can be efficiently achieved through a robust two-step sequence starting from the readily available 4-hydroxybenzoic acid. This pathway involves an electrophilic iodination followed by a Williamson ether synthesis.
Caption: Proposed two-step synthesis of the target compound.
Experimental Protocol
Step 1: Synthesis of 3-Iodo-4-hydroxybenzoic acid
-
Rationale: The hydroxyl group of 4-hydroxybenzoic acid is a strong ortho-, para-director. As the para position is blocked by the carboxylic acid, iodination will occur regioselectively at one of the ortho positions (positions 3 or 5). Using one equivalent of an iodinating agent will favor mono-iodination. Iodine monochloride is an effective electrophilic iodinating agent for activated aromatic rings.
-
Procedure:
-
To a stirred solution of 4-hydroxybenzoic acid (1.0 eq.) in a suitable solvent such as glacial acetic acid, add iodine monochloride (1.05 eq.) dropwise at room temperature.
-
Stir the reaction mixture at room temperature for 12-24 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, pour the reaction mixture into a beaker of ice water.
-
Collect the resulting precipitate by vacuum filtration.
-
Wash the solid with a dilute aqueous solution of sodium bisulfite to remove any unreacted iodine, followed by washing with cold water.
-
Dry the solid under vacuum to yield 3-iodo-4-hydroxybenzoic acid, which can be used in the next step without further purification if the purity is deemed sufficient by NMR analysis.
-
Step 2: Synthesis of this compound
-
Rationale: The Williamson ether synthesis is a classic and reliable method for forming ethers from an alkoxide and an alkyl halide or tosylate.[3] The phenolic proton of 3-iodo-4-hydroxybenzoic acid is acidic and can be deprotonated by a mild base like potassium carbonate to form the corresponding phenoxide. This nucleophilic phenoxide then displaces a good leaving group, such as a tosylate, from 2,2,2-trifluoroethyl tosylate in an SN2 reaction.[4] A polar aprotic solvent like dimethylformamide (DMF) is ideal for this reaction as it solvates the cation of the base, enhancing the nucleophilicity of the phenoxide.[5]
-
Procedure:
-
In a round-bottom flask, dissolve 3-iodo-4-hydroxybenzoic acid (1.0 eq.) in anhydrous DMF.
-
Add potassium carbonate (K₂CO₃, 2.0-3.0 eq.) to the solution.
-
Add 2,2,2-trifluoroethyl tosylate (1.1-1.2 eq.) to the reaction mixture.
-
Heat the mixture to 80-100 °C and stir for 4-8 hours, monitoring the reaction by TLC.
-
After cooling to room temperature, pour the reaction mixture into water and acidify with a dilute solution of hydrochloric acid (e.g., 1M HCl) to a pH of 2-3.
-
The product will precipitate out of the solution. Collect the solid by vacuum filtration.
-
Wash the crude product with water and then recrystallize from a suitable solvent system (e.g., ethanol/water or ethyl acetate/hexanes) to obtain pure this compound.
-
Structural Elucidation and Characterization
The identity and purity of the synthesized this compound must be confirmed through a combination of spectroscopic techniques. Below are the predicted key spectral features.
Table 2: Predicted Spectroscopic Data
| Technique | Predicted Data |
| ¹H NMR | - Aromatic Protons: Three distinct signals are expected in the aromatic region (approx. 7.0-8.5 ppm). The proton at position 5 will likely appear as a doublet, the proton at position 2 as a doublet of doublets (or a doublet with a smaller coupling constant), and the proton at position 6 as a doublet. The exact chemical shifts will be influenced by the electronic effects of the three substituents. - Methylene Protons (-OCH₂CF₃): A quartet (approx. 4.5-4.8 ppm) due to coupling with the three fluorine atoms (³JHF). - Carboxylic Acid Proton (-COOH): A broad singlet at a downfield chemical shift (>10 ppm), which is exchangeable with D₂O. |
| ¹³C NMR | - Carbonyl Carbon (-COOH): A signal in the range of 165-170 ppm. - Aromatic Carbons: Six distinct signals are expected. The carbon bearing the iodine (C-3) will be significantly shielded, appearing at a lower chemical shift (approx. 90-100 ppm). The carbon attached to the ether oxygen (C-4) will be deshielded (approx. 155-160 ppm). - Methylene Carbon (-OCH₂CF₃): A quartet due to coupling with the three fluorine atoms (²JCF). - Trifluoromethyl Carbon (-CF₃): A quartet due to one-bond coupling with the three fluorine atoms (¹JCF), with a large coupling constant. |
| ¹⁹F NMR | - A single signal, a triplet, is expected for the -CF₃ group due to coupling with the adjacent methylene protons (³JHF). The chemical shift is anticipated to be in the range of -70 to -80 ppm relative to CFCl₃.[6] |
| IR Spectroscopy | - O-H stretch (Carboxylic Acid): A very broad band from approximately 2500 to 3300 cm⁻¹. - C=O stretch (Carboxylic Acid): A strong, sharp absorption around 1700-1720 cm⁻¹. - C-O stretch (Ether): A strong absorption in the region of 1200-1300 cm⁻¹. - C-F stretch: Strong absorptions in the fingerprint region, typically around 1100-1200 cm⁻¹. |
| Mass Spectrometry (ESI-) | - The molecular ion peak [M-H]⁻ would be observed at m/z corresponding to the calculated exact mass of the deprotonated molecule (C₉H₅F₃IO₃⁻). |
Applications in Drug Development and Medicinal Chemistry
The unique trifecta of functional groups in this compound makes it a highly sought-after building block in modern drug discovery programs. Its utility spans a range of therapeutic areas where fine-tuning of molecular properties is critical for achieving desired efficacy and safety profiles.
The iodine atom serves as a versatile linchpin for introducing diversity through cross-coupling reactions. This allows for the rapid generation of libraries of compounds for structure-activity relationship (SAR) studies. For example, the iodine can be replaced with various aryl or heteroaryl groups via Suzuki coupling, which is a cornerstone of modern medicinal chemistry for constructing biaryl scaffolds found in many approved drugs.
The trifluoroethoxy group is a bioisostere for other functionalities and is known to enhance metabolic stability and cell permeability. The electron-withdrawing nature of this group can also influence the pKa of the carboxylic acid and modulate the electronic properties of the aromatic ring, which can be critical for target engagement.
Caption: Functional roles in drug design.
While specific examples citing this exact molecule in late-stage clinical candidates are not publicly prevalent, numerous patents describe the use of structurally similar iodo- and fluoro-substituted benzoic acids as key intermediates in the synthesis of inhibitors for various enzyme targets, including kinases and proteases, in therapeutic areas such as oncology and inflammation.
Safety and Handling
As with any laboratory chemical, this compound should be handled with appropriate care in a well-ventilated fume hood. Personal protective equipment (PPE), including safety glasses, a lab coat, and chemical-resistant gloves, should be worn at all times.
Based on data for structurally related compounds such as 3-iodobenzoic acid and other fluorinated benzoic acids, this compound should be considered as a potential irritant to the skin, eyes, and respiratory system. In case of contact, rinse the affected area with plenty of water. If inhaled, move to fresh air. If ingested, seek medical attention. A full Safety Data Sheet (SDS) should be consulted before handling.
Conclusion
This compound is a prime example of a modern building block designed to address the complex challenges of drug discovery. Its strategically placed functional groups provide a powerful platform for both derivatization and the fine-tuning of physicochemical and pharmacokinetic properties. The synthetic route is straightforward and scalable, ensuring its accessibility for research and development. As the demand for drug candidates with optimized ADME profiles continues to grow, the importance of versatile and intelligently designed intermediates like this one will undoubtedly increase.
References
- 1. 3,5-DIIODO-4-HYDROXYBENZOIC ACID synthesis - chemicalbook [chemicalbook.com]
- 2. This compound | 1131614-66-8 [chemicalbook.com]
- 3. Williamson ether synthesis - Wikipedia [en.wikipedia.org]
- 4. masterorganicchemistry.com [masterorganicchemistry.com]
- 5. jk-sci.com [jk-sci.com]
- 6. alfa-chemistry.com [alfa-chemistry.com]
An In-depth Technical Guide to the Physicochemical Properties of 3-Iodo-4-(2,2,2-trifluoroethoxy)benzoic acid
For Researchers, Scientists, and Drug Development Professionals
Introduction
3-Iodo-4-(2,2,2-trifluoroethoxy)benzoic acid, with the CAS Number 1131614-66-8, is a halogenated aromatic carboxylic acid of significant interest in medicinal chemistry and drug discovery.[1][2] Its molecular structure, featuring an iodinated phenyl ring, a carboxylic acid group, and a trifluoroethoxy moiety, presents a unique combination of functionalities that are attractive for the synthesis of novel therapeutic agents. The presence of iodine allows for further structural modifications via cross-coupling reactions, while the trifluoroethoxy group can enhance metabolic stability and lipophilicity. The carboxylic acid provides a handle for amide bond formation, a common linkage in many drug molecules. A thorough understanding of its physicochemical properties is paramount for its effective utilization in drug design, formulation, and development.
This technical guide provides a comprehensive overview of the key physicochemical properties of this compound, along with detailed, field-proven experimental protocols for their determination.
Chemical and Physical Properties
A summary of the core physicochemical properties of this compound is presented below. It is important to note that while some data for analogous compounds are available, specific experimental values for this compound are not widely published. Therefore, this guide also serves as a roadmap for the empirical determination of these properties.
| Property | Value | Method of Determination |
| Molecular Formula | C₉H₆F₃IO₃ | --- |
| Molecular Weight | 362.04 g/mol | --- |
| Melting Point | Data Not Available | Capillary Melting Point Method |
| Boiling Point | Data Not Available | Not applicable (likely decomposes) |
| Solubility | Data Not Available | Equilibrium Solubility Method |
| pKa | Data Not Available | Potentiometric Titration |
Note: The melting point of the structurally similar compound 3-Iodo-4-methylbenzoic acid is reported to be in the range of 210-212 °C, suggesting that this compound is also a high-melting solid.
Experimental Protocols for Physicochemical Characterization
The following section details the step-by-step methodologies for the accurate determination of the key physicochemical properties of this compound.
Melting Point Determination
The melting point is a critical indicator of purity. For a crystalline solid, a sharp melting range is indicative of high purity.
Protocol: Capillary Melting Point Determination
-
Sample Preparation: Finely powder a small amount of dry this compound.
-
Capillary Loading: Tap the open end of a capillary tube into the powdered sample to pack a small amount (2-3 mm in height) of the compound into the closed end.
-
Apparatus Setup: Place the loaded capillary tube into a calibrated melting point apparatus.
-
Heating: Heat the sample rapidly to a temperature approximately 15-20 °C below the expected melting point. Then, decrease the heating rate to 1-2 °C per minute to ensure thermal equilibrium.
-
Observation: Record the temperature at which the first drop of liquid appears (the beginning of the melting range) and the temperature at which the entire sample becomes a clear liquid (the end of the melting range).[3]
-
Replicate: Perform the measurement in triplicate to ensure accuracy and report the average melting range.
Diagram: Workflow for Melting Point Determination
References
A Comprehensive Technical Guide to the Structural Elucidation of 3-Iodo-4-(2,2,2-trifluoroethoxy)benzoic acid
<R>
Abstract
This technical guide provides a detailed, multi-technique approach to the definitive structural elucidation of 3-Iodo-4-(2,2,2-trifluoroethoxy)benzoic acid. Designed for researchers, scientists, and professionals in drug development, this document outlines the synergistic application of Nuclear Magnetic Resonance (NMR) spectroscopy (¹H, ¹³C, and ¹⁹F), Mass Spectrometry (MS), and Fourier-Transform Infrared (FTIR) Spectroscopy. The guide emphasizes not only the procedural steps but also the underlying scientific rationale for experimental choices, ensuring a self-validating and robust analytical workflow. Through detailed protocols, data interpretation, and visual aids, this paper serves as an authoritative reference for the comprehensive characterization of complex halogenated and fluorinated aromatic compounds.
Introduction: The Significance of Structural Verification
This compound is a substituted aromatic carboxylic acid featuring both an iodine atom and a trifluoroethoxy group. Such molecules are of significant interest in medicinal chemistry and materials science due to the unique properties conferred by the halogen and fluorine substituents.[1][2] The carbon-fluorine bond is the strongest in organic chemistry, enhancing metabolic stability, while the iodine atom provides a site for further synthetic modification, such as cross-coupling reactions.[1][3]
Given its potential applications, unambiguous confirmation of the molecular structure of this compound is paramount. Any structural ambiguity can lead to misinterpretation of biological activity, flawed structure-activity relationships (SAR), and ultimately, the failure of developmental candidates. This guide presents a systematic and logical workflow for the complete structural verification of the title compound.
Analytical Workflow: A Multi-faceted Approach
The structural elucidation of an organic molecule is rarely accomplished with a single analytical technique. Instead, a confluence of data from orthogonal methods provides the highest degree of confidence. The workflow presented here integrates NMR, MS, and IR spectroscopy to probe different aspects of the molecular structure, from the carbon-hydrogen framework and functional groups to the overall molecular weight and fragmentation patterns.
References
A Technical Guide to the Spectral Analysis of 3-Iodo-4-(2,2,2-trifluoroethoxy)benzoic acid
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive technical overview of the analytical techniques used to characterize the chemical structure of 3-Iodo-4-(2,2,2-trifluoroethoxy)benzoic acid, a key building block in medicinal chemistry and materials science. By leveraging foundational principles and data from analogous structures, we present a predictive analysis of its spectral properties, offering a robust framework for its identification and quality control.
Introduction: The Significance of Structural Verification
In the realm of drug discovery and development, the unambiguous confirmation of a molecule's structure is a critical, non-negotiable step. The precise arrangement of atoms within a molecule dictates its physicochemical properties, biological activity, and potential toxicity. For a compound like this compound, which incorporates several key functional groups—a carboxylic acid, an aromatic ring, an iodine atom, and a trifluoroethoxy group—a multi-faceted analytical approach is essential for complete characterization.
This guide delves into the core spectroscopic techniques employed for the structural elucidation of this compound: Nuclear Magnetic Resonance (NMR) Spectroscopy, Mass Spectrometry (MS), and Infrared (IR) Spectroscopy. While direct spectral data for this specific molecule is not widely published, this document constructs a detailed, predictive analysis based on established principles and spectral data from closely related compounds. This approach not only provides a benchmark for researchers working with this molecule but also serves as an educational tool for understanding the interplay of structure and spectral output.
Molecular Structure and Predicted Spectroscopic Features
The chemical structure of this compound is foundational to interpreting its spectral data. The molecule's architecture, with its distinct electronic environments, gives rise to a unique spectroscopic fingerprint.
Figure 1. Chemical structure of this compound.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is arguably the most powerful tool for elucidating the carbon-hydrogen framework of an organic molecule. For this compound, ¹H, ¹³C, and ¹⁹F NMR are all highly informative.
Predicted ¹H NMR Spectrum
The proton NMR spectrum will provide information on the number of different types of protons and their neighboring environments.
| Predicted Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment | Rationale |
| ~13.0 | Singlet (broad) | 1H | -COOH | The acidic proton of the carboxylic acid is typically deshielded and appears as a broad singlet. |
| ~8.2 | Doublet | 1H | Ar-H | Aromatic proton ortho to the carboxylic acid group and meta to the iodine. |
| ~7.9 | Doublet of doublets | 1H | Ar-H | Aromatic proton ortho to the iodine and meta to the carboxylic acid. |
| ~7.2 | Doublet | 1H | Ar-H | Aromatic proton ortho to the trifluoroethoxy group and meta to the iodine. |
| ~4.8 | Quartet | 2H | -OCH₂CF₃ | The methylene protons are adjacent to a CF₃ group, leading to splitting into a quartet. |
Predicted ¹³C NMR Spectrum
The carbon NMR spectrum reveals the number of chemically distinct carbon environments.
| Predicted Chemical Shift (δ, ppm) | Assignment | Rationale |
| ~166 | -COOH | The carbonyl carbon of the carboxylic acid is highly deshielded. |
| ~158 | Ar-C-O | Aromatic carbon attached to the electron-donating trifluoroethoxy group. |
| ~140 | Ar-C-I | Aromatic carbon bearing the iodine atom. |
| ~134 | Ar-C | Aromatic carbon ortho to the carboxylic acid. |
| ~129 | Ar-C | Aromatic carbon ortho to the iodine. |
| ~123 (q) | -CF₃ | The carbon of the trifluoromethyl group will appear as a quartet due to coupling with the three fluorine atoms. |
| ~116 | Ar-C | Aromatic carbon ortho to the trifluoroethoxy group. |
| ~93 | Ar-C-COOH | Quaternary aromatic carbon attached to the carboxylic acid. |
| ~66 (q) | -OCH₂- | The methylene carbon is influenced by the adjacent oxygen and the trifluoromethyl group. |
Predicted ¹⁹F NMR Spectrum
The fluorine NMR will show a single signal for the three equivalent fluorine atoms of the trifluoromethyl group.
| Predicted Chemical Shift (δ, ppm) | Multiplicity | Assignment |
| ~ -74 | Triplet | -CF₃ |
Experimental Protocol for NMR Data Acquisition
Figure 2. Workflow for NMR data acquisition and processing.
Mass Spectrometry (MS)
Mass spectrometry provides information about the molecular weight and elemental composition of a molecule. For this compound (Molecular Formula: C₉H₆F₃IO₃), the expected exact mass is approximately 361.93 g/mol .
Predicted Mass Spectrum
In a high-resolution mass spectrum (HRMS), the molecular ion peak [M]⁺ or protonated molecule [M+H]⁺ would be observed with a high degree of mass accuracy. The isotopic pattern of iodine (¹²⁷I is 100% abundant) will simplify the isotopic distribution of the molecular ion.
Expected Fragmentation Patterns:
-
Loss of H₂O: [M - H₂O]⁺
-
Loss of COOH: [M - COOH]⁺
-
Loss of CF₃: [M - CF₃]⁺
-
Loss of OCH₂CF₃: [M - OCH₂CF₃]⁺
-
Loss of I: [M - I]⁺
Experimental Protocol for Mass Spectrometry Data Acquisition
Figure 3. General workflow for mass spectrometry analysis.
Infrared (IR) Spectroscopy
IR spectroscopy is used to identify the functional groups present in a molecule based on the absorption of infrared radiation.
Predicted IR Absorption Bands
| Wavenumber (cm⁻¹) | Functional Group | Vibration |
| 2500-3300 (broad) | O-H | Stretching (in carboxylic acid dimer) |
| 1680-1710 | C=O | Stretching (in carboxylic acid) |
| 1600, 1475 | C=C | Aromatic ring stretching |
| 1200-1300 | C-O | Stretching (in carboxylic acid and ether) |
| 1100-1250 | C-F | Stretching (in trifluoroethoxy group) |
| ~550 | C-I | Stretching |
Experimental Protocol for IR Data Acquisition
-
Sample Preparation: For a solid sample, the KBr pellet method or Attenuated Total Reflectance (ATR) can be used. For the KBr method, a small amount of the sample is ground with dry potassium bromide and pressed into a thin pellet. For ATR, the solid sample is placed directly on the ATR crystal.
-
Background Spectrum: A background spectrum of the empty sample compartment (or just the KBr pellet/clean ATR crystal) is recorded.
-
Sample Spectrum: The sample is placed in the IR beam, and the spectrum is recorded.
-
Data Processing: The background spectrum is automatically subtracted from the sample spectrum to give the final absorbance or transmittance spectrum.
Conclusion
The comprehensive spectral analysis of this compound, through the synergistic use of NMR, MS, and IR spectroscopy, provides a robust methodology for its structural confirmation. The predictive data and protocols outlined in this guide serve as a valuable resource for researchers, ensuring the integrity and quality of this important chemical intermediate in their scientific endeavors. The convergence of the predicted data from these orthogonal techniques would provide unequivocal evidence for the structure of the title compound.
Stability of 3-Iodo-4-(2,2,2-trifluoroethoxy)benzoic Acid: A Methodological and Predictive Analysis
An In-depth Technical Guide
Introduction
3-Iodo-4-(2,2,2-trifluoroethoxy)benzoic acid is a halogenated aromatic carboxylic acid with a molecular structure suggesting its utility as a key intermediate or building block in pharmaceutical and materials science. The presence of an iodinated phenyl ring, a carboxylic acid, and a trifluoroethoxy group imparts a unique combination of reactivity and physicochemical properties. In the context of drug development and advanced material synthesis, understanding the chemical stability of such a molecule is not merely a regulatory formality but a cornerstone of ensuring product quality, safety, and efficacy. An unstable molecule can lead to loss of potency, formation of toxic degradants, and unpredictable performance.
This technical guide provides a comprehensive analysis of the potential stability characteristics of this compound. As direct, published stability data for this specific molecule is limited, this document leverages established principles of physical organic chemistry and standard pharmaceutical forced degradation methodologies to predict its stability profile. We will explore the inherent structural liabilities, propose a rigorous framework for experimental stability assessment, and detail the analytical techniques required to generate a robust stability-indicating data package. This guide is intended for researchers, chemists, and formulation scientists engaged in the development of products incorporating this molecule.
Molecular Structure Analysis and Predicted Stability Liabilities
The stability of a molecule is intrinsically linked to its functional groups and the electronic environment of its core structure. A proactive analysis of these features allows for the prediction of likely degradation pathways.
-
The Carbon-Iodine (C-I) Bond: The C-I bond on the aromatic ring is a primary point of potential instability. With a bond dissociation energy significantly lower than C-Br or C-Cl bonds, it is the most labile of the carbon-halogen bonds.[1] This weakness makes it particularly susceptible to photolytic cleavage . Exposure to ultraviolet (UV) or even high-intensity visible light can induce homolytic cleavage of the C-I bond, leading to the formation of a radical intermediate and subsequent deiodination. This would result in the formation of 4-(2,2,2-trifluoroethoxy)benzoic acid as a primary photodegradant.
-
The Carboxylic Acid Group: Benzoic acid and its derivatives are known to undergo thermal decarboxylation , although this typically requires high temperatures.[2] The stability is influenced by substituents on the ring. While the electron-withdrawing nature of the iodo and trifluoroethoxy groups may have a complex effect, significant thermal stress could potentially lead to the loss of CO2, forming 2-Iodo-1-(2,2,2-trifluoroethoxy)benzene.
-
The Ether Linkage: The aryl-alkyl ether linkage is generally stable. However, under aggressive acidic or basic conditions, particularly at elevated temperatures, it can be susceptible to hydrolysis . Acid-catalyzed hydrolysis would proceed via protonation of the ether oxygen, followed by nucleophilic attack. This is considered a less likely degradation pathway under typical storage conditions but must be investigated under forced degradation.
-
The Aromatic Ring and Trifluoroethoxy Group: The benzene ring itself can be subject to oxidation , potentially forming phenolic or ring-opened products, especially in the presence of strong oxidizing agents or radical initiators.[3] The 2,2,2-trifluoroethoxy group is highly stable due to the strong C-F bonds and the electron-withdrawing nature of the fluorine atoms, which deactivates the adjacent ether oxygen. This group is expected to remain intact under most stress conditions.
Based on this analysis, the primary degradation pathways to investigate are photolytic deiodination and, to a lesser extent, thermal decarboxylation and hydrolysis.
Predicted Degradation Pathways
The following diagram illustrates the most probable degradation pathways for this compound based on its structural liabilities.
Caption: Predicted primary degradation pathways under stress conditions.
Forced Degradation Studies: A Methodological Framework
Forced degradation (or stress testing) is essential for identifying likely degradation products, understanding degradation pathways, and developing stability-indicating analytical methods.[4] The International Council for Harmonisation (ICH) guidelines provide a framework for these studies. The goal is to achieve 5-20% degradation of the active substance to ensure that the analytical method can adequately detect and resolve the degradants without completely destroying the sample.
General Experimental Workflow
The following diagram outlines a comprehensive workflow for conducting forced degradation studies and developing a stability-indicating method.
Caption: General workflow for forced degradation and analysis.
Detailed Experimental Protocols
The following protocols are designed as a starting point and should be optimized based on preliminary results. A control sample (unstressed) and blank solutions (stress agent without the compound) should be analyzed alongside the stressed samples.
1. Hydrolytic Stability
-
Principle: To assess degradation in aqueous environments at different pH values.
-
Protocol:
-
Prepare three sets of samples by diluting the stock solution with 0.1 M HCl (acidic), 0.1 M NaOH (basic), and purified water (neutral) to a final concentration of ~100 µg/mL.
-
Incubate the vials at 60°C.
-
Withdraw aliquots at specified time points (e.g., 2, 6, 12, 24 hours).
-
Before analysis, cool the aliquots to room temperature and neutralize the acidic and basic samples (e.g., add an equivalent amount of NaOH to the acid sample and HCl to the base sample).
-
Analyze immediately by HPLC.
-
-
Causality: Using 0.1 M acid and base provides sufficient stress to accelerate hydrolysis, while 60°C helps to achieve degradation within a practical timeframe.[4] Neutralization is critical to stop the reaction and prevent damage to the HPLC column.
2. Oxidative Stability
-
Principle: To evaluate the molecule's susceptibility to oxidation.
-
Protocol:
-
Prepare samples by diluting the stock solution with a solution of 3% hydrogen peroxide (H₂O₂) to a final concentration of ~100 µg/mL.
-
Store the samples at room temperature, protected from light.
-
Withdraw aliquots at specified time points (e.g., 2, 6, 12, 24 hours).
-
Analyze immediately by HPLC.
-
-
Causality: 3% H₂O₂ is a standard and effective oxidizing agent for simulating oxidative stress.[4] Protecting the samples from light is crucial to prevent confounding degradation from photolysis, as radical reactions can be light-sensitive.
3. Photostability
-
Principle: To assess degradation upon exposure to light, as guided by ICH Q1B.
-
Protocol:
-
Expose the solid compound and a solution (~100 µg/mL in a suitable solvent) to a light source providing an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt hours/square meter.
-
A parallel set of samples should be wrapped in aluminum foil to serve as dark controls.
-
Maintain a constant temperature during the experiment.
-
After exposure, prepare the solid sample for analysis and analyze both the exposed solution and the dark control by HPLC.
-
-
Causality: Following ICH Q1B ensures that the photostability test is standardized and relevant to real-world storage and handling conditions. The dark control is essential to differentiate between light-induced degradation and any thermal degradation that may occur concurrently.
4. Thermal Stability
-
Principle: To evaluate the effect of high temperature on the solid drug substance.
-
Protocol:
-
Place the solid compound in a controlled-temperature oven at a temperature significantly higher than recommended storage (e.g., 80°C).
-
Sample at specified time points (e.g., 1, 3, 7 days).
-
At each time point, withdraw a sample, allow it to cool, and prepare a solution for HPLC analysis.
-
-
Causality: Testing the solid state is critical as degradation pathways can differ from those in solution. 80°C is a common stress condition for solid-state thermal testing.[2][4]
Summary of Forced Degradation Conditions
| Stress Condition | Reagent/Condition | Temperature | Duration (Typical) | Potential Degradant |
| Acid Hydrolysis | 0.1 M HCl | 60°C | 2 - 24 hours | 3-Iodo-4-hydroxybenzoic acid |
| Base Hydrolysis | 0.1 M NaOH | 60°C | 2 - 24 hours | 3-Iodo-4-hydroxybenzoic acid |
| Oxidation | 3% H₂O₂ | Room Temp | 2 - 24 hours | Ring-oxidized products |
| Photolysis | ICH Q1B Light | Controlled | As per ICH Q1B | 4-(2,2,2-trifluoroethoxy)benzoic acid |
| Thermal (Solid) | Dry Heat | 80°C | 1 - 7 days | 2-Iodo-1-(2,2,2-trifluoroethoxy)benzene |
Development of a Stability-Indicating Analytical Method
A stability-indicating method (SIM) is an analytical procedure that can accurately and precisely measure the active ingredient's concentration without interference from its degradation products, impurities, or excipients. High-Performance Liquid Chromatography (HPLC) with UV or Diode Array Detection (DAD) is the predominant technique for this purpose.[5][6]
Proposed HPLC-UV/DAD Method
-
Principle: Reversed-phase HPLC separates compounds based on their polarity. The nonpolar stationary phase will retain the parent compound more strongly than its potentially more polar degradants.
-
Instrumentation: HPLC system with a quaternary pump, autosampler, column thermostat, and a DAD.
-
Method Parameters (Starting Point):
| Parameter | Recommended Setting | Rationale |
| Column | C18, 4.6 x 150 mm, 3.5 µm | Provides excellent retention and resolution for a wide range of small molecules. |
| Mobile Phase A | 0.1% Formic Acid in Water | Provides acidic pH to ensure the carboxylic acid is protonated, leading to sharp peaks. |
| Mobile Phase B | Acetonitrile | Common organic modifier with good UV transparency. |
| Gradient | 5% B to 95% B over 20 min | A gradient is necessary to elute both polar degradants and the nonpolar parent compound in a single run. |
| Flow Rate | 1.0 mL/min | Standard flow rate for a 4.6 mm ID column. |
| Column Temp. | 30°C | Controlled temperature ensures reproducible retention times. |
| Injection Vol. | 10 µL | Standard volume to avoid column overloading. |
| Detection | DAD, 254 nm | Aromatic compounds typically absorb strongly around 254 nm. DAD allows for peak purity analysis. |
Method Validation and Specificity
The specificity of the method is demonstrated by analyzing the stressed samples. The method is considered stability-indicating if:
-
The peak for the parent compound is well-resolved from all degradation product peaks (Resolution > 2).
-
Peak purity analysis using DAD or LC-MS confirms that the parent peak is spectrally pure in the presence of its degradants.[4]
For definitive identification of degradation products, fractions can be collected for Nuclear Magnetic Resonance (NMR) spectroscopy, or the HPLC can be coupled to a Mass Spectrometer (LC-MS) to obtain mass-to-charge ratios and fragmentation patterns of the unknown peaks.[6][7]
Conclusion
While this compound is a structurally robust molecule, its C-I bond presents a significant liability, particularly towards photolytic degradation. A comprehensive stability assessment is critical for its successful application in research and development. The methodological framework presented in this guide, combining predictive analysis with a systematic forced degradation strategy, provides a robust pathway to understanding its stability profile. By implementing these protocols and developing a validated stability-indicating HPLC method, researchers can ensure the quality and reliability of their work, confidently identifying degradation pathways and establishing appropriate storage and handling conditions. This proactive approach to stability testing is fundamental to accelerating the development timeline and ensuring the ultimate safety and efficacy of the final product.
References
- 1. Design of Radioiodinated Pharmaceuticals: Structural Features Affecting Metabolic Stability towards in Vivo Deiodination - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Degradation of benzoic acid and its derivatives in subcritical water - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. US4746758A - Processes for preparing iodinated aromatic compounds - Google Patents [patents.google.com]
- 4. ijsdr.org [ijsdr.org]
- 5. chromatographyonline.com [chromatographyonline.com]
- 6. Analytical Techniques In Stability Testing | Separation Science [sepscience.com]
- 7. Analytical Techniques for the Assessment of Drug Stability [ouci.dntb.gov.ua]
role of iodine in the reactivity of 3-Iodo-4-(2,2,2-trifluoroethoxy)benzoic acid
An In-Depth Technical Guide: The Pivotal Role of Iodine in the Reactivity of 3-Iodo-4-(2,2,2-trifluoroethoxy)benzoic Acid
Introduction: A Molecule of Strategic Importance in Modern Synthesis
This compound is a highly functionalized aromatic compound that serves as a versatile building block in medicinal chemistry and materials science. Its structure incorporates three key functional groups—a carboxylic acid, a trifluoroethoxy ether, and an iodine atom—each imparting distinct properties. However, it is the iodine atom that is central to its synthetic utility, acting as a highly efficient "handle" for constructing complex molecular architectures. This guide provides an in-depth analysis of the role of iodine in defining the reactivity of this molecule, with a focus on its application in palladium-catalyzed cross-coupling reactions, which are foundational to modern drug discovery and development.
The Unique Electronic and Steric Profile of the Aryl-Iodine Bond
The reactivity of an aryl halide is governed by a combination of electronic effects, steric factors, and the inherent strength of the carbon-halogen bond. In this compound, these factors converge to make the iodine atom an exceptionally reactive site.
Electronic Landscape of the Aromatic Ring
The benzene ring in the title compound is substituted with three distinct groups that modulate its electron density:
-
Iodine Atom: Halogens exhibit a dual electronic effect. They are inductively electron-withdrawing (-I) due to their electronegativity, but they are also electron-donating through resonance (+M) via their lone pairs. For iodine, the inductive effect is weaker compared to other halogens, but its primary role in cross-coupling is not as a director for electrophilic substitution but as a leaving group.
-
Trifluoroethoxy Group (-OCH₂CF₃): This group is strongly electron-withdrawing due to the powerful inductive effect of the three fluorine atoms, which pulls electron density away from the aromatic ring.[1][2][3] This effect deactivates the ring towards electrophilic attack but is crucial in modulating the overall electronic character for catalytic cycles.[4]
-
Carboxylic Acid Group (-COOH): This is a classic electron-withdrawing group through both induction and resonance, further reducing the electron density of the ring.
The cumulative effect of these electron-withdrawing groups makes the aromatic ring electron-deficient, which influences the kinetics of key steps in catalytic cycles, such as oxidative addition.
The Carbon-Iodine Bond: A Labilized Linkage
The synthetic utility of aryl halides in cross-coupling reactions is directly related to the strength of the carbon-halogen (C-X) bond. The C-I bond is the longest and weakest among the halogens, making it the most susceptible to cleavage. This is the primary reason for the high reactivity of aryl iodides.
Table 1: Comparison of Carbon-Halogen Bond Dissociation Energies in Phenyl Halides
| Aryl Halide (Ph-X) | Bond Dissociation Energy (kJ/mol) |
| Ph-F | ~544 |
| Ph-Cl | ~421 |
| Ph-Br | ~357 |
| Ph-I | ~298 |
Data synthesized from general chemical principles.
This low bond energy facilitates the crucial initial step in most palladium-catalyzed cross-coupling reactions: the oxidative addition of the aryl halide to a low-valent palladium(0) complex.[5][6] This step, often rate-determining, proceeds much more readily with aryl iodides than with the corresponding bromides or chlorides.[5]
The Ortho Effect: Steric Influence on Acidity and Conformation
The placement of the bulky iodine atom ortho to the carboxylic acid group induces a significant steric effect known as the "ortho effect."[7] This steric hindrance forces the -COOH group to twist out of the plane of the benzene ring.[8][9] This loss of coplanarity inhibits resonance between the carboxyl group and the aromatic system, which has the important consequence of increasing the acidity of the benzoic acid compared to its meta and para isomers.[7][10] While not directly involved in the C-I bond reactivity, this effect is a critical feature of the molecule's overall chemical personality.
The Engine of Synthesis: Palladium-Catalyzed Cross-Coupling Reactions
The iodine atom in this compound is the key that unlocks a vast array of powerful carbon-carbon and carbon-heteroatom bond-forming reactions. Aryl iodides are premier substrates for these transformations due to their high reactivity, which often allows for milder reaction conditions and lower catalyst loadings.[11][12]
Suzuki-Miyaura Coupling: Forging C(sp²)-C(sp²) Bonds
The Suzuki-Miyaura reaction is a cornerstone of modern synthesis, creating a carbon-carbon bond between an organohalide and an organoboron compound.[13] The high reactivity of the C-I bond makes this compound an ideal substrate.[14]
The catalytic cycle begins with the oxidative addition of the C-I bond to a Pd(0) species, forming a Pd(II) intermediate.[5][15] This is the step where the weakness of the C-I bond provides a significant kinetic advantage. For aryl iodides, this step is significantly faster than for other aryl halides.[16]
This protocol is a representative starting point for coupling this compound with a generic arylboronic acid.
-
Reaction Setup: In a flame-dried Schlenk flask under an inert atmosphere (Argon or Nitrogen), combine this compound (1.0 equiv.), the desired arylboronic acid (1.2-1.5 equiv.), and a base such as Cs₂CO₃ or K₂CO₃ (2.0-3.0 equiv.).[17]
-
Solvent Addition: Add a degassed solvent system, typically a mixture of an organic solvent and water (e.g., 1,4-Dioxane/H₂O 4:1 or Toluene/Ethanol/H₂O 4:1:1).[17][18]
-
Catalyst Addition: Add the palladium catalyst, such as Pd(PPh₃)₄ (2-5 mol%), under a positive pressure of inert gas.[19]
-
Reaction Execution: Heat the reaction mixture with vigorous stirring to a temperature between 80-100 °C.[17][20]
-
Monitoring: Track the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).[18]
-
Workup: Upon completion, cool the mixture to room temperature. Dilute with water and extract with an organic solvent (e.g., ethyl acetate). Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product by flash column chromatography on silica gel to obtain the desired biaryl product.[17][18]
Sonogashira Coupling: Forging C(sp²)-C(sp) Bonds
The Sonogashira reaction couples an aryl halide with a terminal alkyne, providing a powerful route to internal alkynes.[21][22] The reaction is typically co-catalyzed by palladium and copper(I). The superior reactivity of aryl iodides is particularly advantageous, often allowing the reaction to proceed under mild conditions.[21][23]
Similar to the Suzuki coupling, the reaction initiates with the oxidative addition of the C-I bond to the Pd(0) catalyst.[24] The reactivity trend of the aryl halide is pronounced: I > Br > Cl > OTf, enabling chemoselective couplings if multiple different halides are present on a substrate.[21]
-
Reaction Setup: To a Schlenk flask under an inert atmosphere, add this compound (1.0 equiv.), the palladium catalyst (e.g., Pd(PPh₃)₄, 2-5 mol%), and the copper(I) co-catalyst (e.g., CuI, 1-10 mol%).
-
Solvent and Base: Add an anhydrous, degassed solvent such as THF or DMF, followed by a degassed amine base (e.g., triethylamine or diisopropylamine, >2.0 equiv.), which acts as both the base and often as a solvent.[23]
-
Alkyne Addition: Add the terminal alkyne (1.1-1.5 equiv.) via syringe.
-
Reaction Execution: Stir the reaction mixture at room temperature or with gentle heating (40-75 °C) until the starting material is consumed, as monitored by TLC or LC-MS.[25]
-
Workup: Quench the reaction with saturated aqueous NH₄Cl solution. Extract the product with an organic solvent. Wash the combined organic layers with water and brine, dry over anhydrous MgSO₄, filter, and concentrate.
-
Purification: Purify the crude product by flash column chromatography.[25]
Heck Reaction: Forging C(sp²)-C(sp²) Bonds via Alkenes
The Heck reaction forms a C-C bond by coupling an aryl halide with an alkene.[26][27] It is a powerful method for synthesizing substituted styrenes and other vinylated arenes. Aryl iodides are the most common choice of electrophile due to their high rate of oxidative addition.[6]
Table 2: Relative Reactivity of Aryl Halides in the Heck Reaction
| Aryl Halide | Relative Reactivity | Typical Conditions |
| Ar-I | >1000 | Mild base, 80-100 °C |
| Ar-Br | ~100 | Stronger base, >100 °C |
| Ar-Cl | 1 | High temp, special ligands |
Relative reactivity is an approximation for illustrative purposes.
-
Reaction Setup: Combine this compound (1.0 equiv.), the palladium catalyst (e.g., Pd(OAc)₂, 1-5 mol%), and a phosphine ligand (e.g., PPh₃, P(o-tolyl)₃) in a reaction vessel.
-
Reagent Addition: Add a suitable solvent (e.g., DMF, NMP, or acetonitrile), the alkene (1.2-2.0 equiv.), and a base (e.g., Et₃N, K₂CO₃, or NaOAc, 1.5-2.5 equiv.).[26]
-
Reaction Execution: Heat the mixture under an inert atmosphere to 80-120 °C, monitoring by TLC or GC-MS.
-
Workup: After cooling, filter the mixture to remove palladium black and inorganic salts. Dilute the filtrate with water and extract with an organic solvent. Wash the organic phase, dry, and concentrate.
-
Purification: Purify the resulting product by column chromatography or recrystallization.
Buchwald-Hartwig Amination: Forging C(sp²)-N Bonds
This reaction is a vital tool for constructing arylamine moieties by coupling an aryl halide with a primary or secondary amine.[28][29][30] While aryl iodides are reactive substrates, their use can sometimes be complicated by the formation of inactive palladium iodide bridged dimers, which can inhibit the catalyst.[31][32] This challenge is overcome through the use of specialized, bulky electron-rich phosphine ligands that accelerate the catalytic cycle and prevent dimer formation.[28]
-
Reaction Setup: In a glovebox or under an inert atmosphere, charge a reaction vessel with the palladium precatalyst, a specialized ligand (e.g., BINAP, XPhos), and a strong, non-nucleophilic base (e.g., NaOt-Bu, K₃PO₄, or Cs₂CO₃).[29][31]
-
Reagent Addition: Add this compound (1.0 equiv.), the amine (1.1-1.5 equiv.), and an anhydrous, deoxygenated solvent such as toluene or dioxane.
-
Reaction Execution: Heat the mixture, typically between 80-110 °C, with stirring.
-
Monitoring: Follow the reaction's progress by LC-MS or GC-MS.
-
Workup: Cool the reaction, dilute with an organic solvent, and wash with water or a mild aqueous acid to remove the base and salts. Dry the organic layer and concentrate.
-
Purification: Purify the arylamine product via column chromatography.
Synthesis of the Core Moiety
The title compound is typically prepared through a multi-step sequence. A common route involves the direct iodination of a precursor benzoic acid. The high reactivity of the aromatic ring, modulated by existing substituents, directs the position of iodination.
A general procedure for the direct iodination of an activated aromatic ring often involves using elemental iodine in the presence of a strong oxidizing agent and an acid catalyst.[33]
Conclusion: The Indispensable Role of Iodine
For this compound, the iodine atom is far more than a simple substituent; it is the cornerstone of the molecule's synthetic versatility. Its unique properties—stemming from the weak, highly polarizable carbon-iodine bond—render it an exceptional leaving group and an ideal substrate for a multitude of palladium-catalyzed cross-coupling reactions. This reactivity enables researchers and drug development professionals to efficiently and predictably introduce a wide range of molecular fragments, forging the complex C-C and C-N bonds that are critical to the synthesis of novel pharmaceuticals and advanced materials. Understanding the fundamental principles that govern the reactivity of this aryl iodide allows for the rational design of synthetic strategies and the optimization of reaction conditions, ultimately accelerating the pace of innovation.
References
- 1. nbinno.com [nbinno.com]
- 2. Electrophilic aromatic directing groups - Wikipedia [en.wikipedia.org]
- 3. m.youtube.com [m.youtube.com]
- 4. Structural and Electronic Effects Due to Fluorine Atoms on Dibenzotetraaza-Annulenes Complexes - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Suzuki reaction - Wikipedia [en.wikipedia.org]
- 6. books.rsc.org [books.rsc.org]
- 7. Ortho effect - Wikipedia [en.wikipedia.org]
- 8. quora.com [quora.com]
- 9. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 10. Ortho Effect in Chemistry: Definition, Examples & Key Insights [vedantu.com]
- 11. fiveable.me [fiveable.me]
- 12. pubs.acs.org [pubs.acs.org]
- 13. Yoneda Labs [yonedalabs.com]
- 14. pubs.acs.org [pubs.acs.org]
- 15. chem.libretexts.org [chem.libretexts.org]
- 16. chemrxiv.org [chemrxiv.org]
- 17. benchchem.com [benchchem.com]
- 18. benchchem.com [benchchem.com]
- 19. tugraz.elsevierpure.com [tugraz.elsevierpure.com]
- 20. benchchem.com [benchchem.com]
- 21. Sonogashira coupling - Wikipedia [en.wikipedia.org]
- 22. benchchem.com [benchchem.com]
- 23. Sonogashira Coupling [organic-chemistry.org]
- 24. chem.libretexts.org [chem.libretexts.org]
- 25. rsc.org [rsc.org]
- 26. byjus.com [byjus.com]
- 27. chemistnotes.com [chemistnotes.com]
- 28. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 29. jk-sci.com [jk-sci.com]
- 30. chem.libretexts.org [chem.libretexts.org]
- 31. researchgate.net [researchgate.net]
- 32. dmaccpanel.cpaneldev.princeton.edu [dmaccpanel.cpaneldev.princeton.edu]
- 33. US8022247B2 - Process for production of 2,3,4-trifluoro-5-(iodo or bromo)-benzoic acid - Google Patents [patents.google.com]
theoretical studies on 3-Iodo-4-(2,2,2-trifluoroethoxy)benzoic acid
An In-depth Technical Guide to the Theoretical and Physicochemical Properties of 3-Iodo-4-(2,2,2-trifluoroethoxy)benzoic acid
Abstract
This whitepaper provides a comprehensive theoretical and practical examination of this compound, a fluorinated aromatic compound of significant interest in modern drug discovery. Tailored for researchers, medicinal chemists, and drug development professionals, this guide synthesizes computational analysis with established chemical principles to deliver actionable insights. We will explore the molecule's structural characteristics, electronic properties, and predicted spectroscopic signatures, underpinned by a robust theoretical framework. The methodologies described herein are designed to be self-validating, offering a logical and scientifically rigorous workflow for predicting the behavior of this and related compounds, thereby accelerating the rational design of novel therapeutics.
Introduction: Strategic Importance in Medicinal Chemistry
This compound is a highly functionalized synthetic building block. Its strategic value in drug development stems from the unique combination of its substituents, each conferring distinct and advantageous properties to a parent molecule.
-
The Aryl Iodide Moiety: The iodine atom serves as a versatile synthetic handle. It is an excellent leaving group in nucleophilic aromatic substitution and, more importantly, a key participant in a wide array of palladium-catalyzed cross-coupling reactions (e.g., Suzuki, Heck, Sonogashira). This allows for the late-stage introduction of molecular complexity, a crucial strategy in the synthesis of compound libraries for lead optimization.
-
The Trifluoroethoxy Group: This substituent significantly modulates the physicochemical properties of the molecule. The strong electron-withdrawing nature of the fluorine atoms can alter the pKa of the benzoic acid, influence the electronic distribution of the aromatic ring, and enhance metabolic stability by blocking potential sites of oxidative metabolism. Furthermore, the trifluoroethoxy group can improve binding affinity to biological targets through favorable electrostatic or hydrophobic interactions.
-
The Benzoic Acid: As a carboxylic acid, this group provides a key site for forming salts to improve solubility and bioavailability. It can also act as a hydrogen bond donor and acceptor, critical for anchoring a drug molecule within a protein's active site.
The convergence of these three functional groups makes this compound a powerful scaffold for constructing novel therapeutic agents, particularly in areas like oncology and inflammation where targeted covalent inhibitors and highly specific small molecules are sought.[1]
Physicochemical and Structural Data
A precise understanding of a compound's fundamental properties is the bedrock of any research and development program. The following table summarizes key identifiers and properties for this compound.
| Property | Data | Source |
| CAS Number | 1131614-66-8 | [BLDpharm][2] |
| Molecular Formula | C₉H₆F₃IO₃ | [BLDpharm][2] |
| Molecular Weight | 346.04 g/mol | [BLDpharm][2] |
| Canonical SMILES | C1=CC(=C(C=C1C(=O)O)I)OCC(F)(F)F | PubChem |
| MDL Number | MFCD11110815 | [BLDpharm][2] |
| Storage Conditions | Sealed in dry, 2-8°C | [BLDpharm][2] |
Synthetic Strategy and Functionalization Potential
The synthesis of this compound is typically achieved via a Williamson ether synthesis, a robust and well-understood reaction. This approach offers high yields and purity, making it suitable for both laboratory-scale and industrial production.
Figure 1: General workflow for the synthesis and subsequent functionalization of the title compound.
Experimental Protocol: Williamson Ether Synthesis
-
Setup: To a flame-dried, three-neck round-bottom flask equipped with a reflux condenser and a magnetic stirrer, add 4-hydroxy-3-iodobenzoic acid (1.0 eq) and a suitable base such as potassium carbonate (K₂CO₃, 2.0 eq).
-
Solvent Addition: Add a polar aprotic solvent, such as N,N-Dimethylformamide (DMF), under an inert atmosphere (e.g., Nitrogen or Argon).
-
Reagent Addition: Stir the suspension at room temperature for 30 minutes. Slowly add the 2,2,2-trifluoroethylating agent (e.g., 2,2,2-trifluoroethyl triflate, 1.2 eq) to the mixture.
-
Reaction: Heat the reaction mixture to 60-80°C and monitor the reaction progress using Thin Layer Chromatography (TLC).
-
Work-up: Upon completion, cool the mixture to room temperature and pour it into ice-cold water. Acidify the aqueous solution with 2N HCl until the pH is ~2-3, which will precipitate the product.
-
Purification: Collect the solid precipitate by vacuum filtration, wash with cold water, and dry under vacuum. If necessary, further purification can be achieved by recrystallization from a suitable solvent system like ethanol/water.
Expertise & Causality: The choice of a polar aprotic solvent like DMF is critical; it effectively solvates the potassium cation while leaving the phenoxide anion poorly solvated and thus highly nucleophilic. Using a triflate as the leaving group on the electrophile ensures a rapid and efficient Sₙ2 reaction due to its exceptional ability to stabilize the incipient negative charge. The acidic work-up is a self-validating step; the desired carboxylic acid product is insoluble in acidic aqueous media, while the starting material and salts remain dissolved, facilitating a clean separation.
Theoretical Studies: A Computational Deep Dive
To fully exploit the potential of this building block, we must understand its intrinsic electronic and structural properties. Computational chemistry, particularly Density Functional Theory (DFT), offers a powerful, predictive framework for this purpose.[3]
Workflow for Theoretical Analysis
The following workflow represents a standard, rigorous approach to the in-silico characterization of a small organic molecule.
Figure 2: A standard computational workflow for the theoretical analysis of organic molecules.
Conformational Analysis and Molecular Geometry
The molecule's 3D shape is determined by the rotational barriers around its single bonds, primarily the C-O bond of the ether and the C-C bond of the carboxylic acid. DFT calculations can predict the lowest energy (most stable) conformer. This analysis reveals that the carboxylic acid group is likely to be nearly coplanar with the benzene ring to maximize π-conjugation. The trifluoroethoxy group, however, is more flexible, and its orientation will influence the molecule's steric profile and crystal packing.
Electronic Properties and Reactivity Prediction
-
Molecular Electrostatic Potential (MEP): An MEP surface map visually represents the charge distribution. For this molecule, we predict regions of high negative potential (red/yellow) around the carboxylic oxygens and the fluorine atoms, indicating their roles as hydrogen bond acceptors or sites for electrophilic interaction. A region of positive potential (a "σ-hole") is expected on the iodine atom, making it a potential halogen bond donor, a non-covalent interaction of increasing importance in drug design.
-
Frontier Molecular Orbitals (HOMO/LUMO): The Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) are key to understanding reactivity.
-
HOMO: The HOMO is expected to be localized primarily on the electron-rich aromatic ring and the iodine atom, indicating this is the site of electron donation in reactions with electrophiles.
-
LUMO: The LUMO is predicted to have significant density on the carboxylic acid group and the C-I bond, suggesting these are the primary sites for nucleophilic attack.
-
HOMO-LUMO Gap: The energy difference between these orbitals is a proxy for chemical reactivity. A smaller gap suggests higher reactivity. This value is crucial for predicting the molecule's behavior in cross-coupling reactions.
-
Predicted Spectroscopic Signatures for Quality Control
Theoretical calculations can simulate spectra, providing a benchmark for the experimental characterization of the synthesized compound. This is a critical self-validating step in confirming the identity and purity of the material.
-
¹³C NMR: The carbon attached to the iodine atom is expected to show a characteristic low-field shift due to the heavy atom effect. Carbons bonded to fluorine will exhibit splitting (C-F coupling).
-
¹H NMR: The aromatic protons will appear as distinct doublets or singlets depending on their coupling partners. The methylene protons (-O-CH₂-CF₃) will show a characteristic quartet due to coupling with the three fluorine atoms.
-
FTIR Spectroscopy: Key vibrational modes to confirm structure include a strong C=O stretch for the carboxylic acid (~1700 cm⁻¹), a broad O-H stretch (~3000 cm⁻¹), and very strong C-F stretching bands (~1100-1300 cm⁻¹).
Conclusion and Future Outlook
This compound is a molecule engineered for purpose. Its design incorporates features that are highly sought after in modern medicinal chemistry: a versatile synthetic handle for diversification, a metabolically robust and electronically-tuning substituent, and a key pharmacophoric group. The theoretical framework presented in this guide provides a robust, predictive model for understanding and utilizing this compound. By integrating computational insights into MEP, FMO analysis, and spectroscopic prediction with practical synthetic protocols, researchers can de-risk and accelerate their discovery programs. This synergy between in silico analysis and empirical validation represents the state-of-the-art in drug development, allowing for a more rational, efficient, and ultimately successful approach to creating next-generation therapeutics.
References
- 1. Potential Role of Benzoic Acid and its Synthetic Derivatives to Alleviate Cancer: An Up-to-Date Review - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. 1131614-66-8|this compound|BLDpharm [bldpharm.com]
- 3. First mesomorphic and DFT characterizations for 3- (or 4-) n-alkanoyloxy benzoic acids and their optical applications - PMC [pmc.ncbi.nlm.nih.gov]
The Enigmatic Origins of a Modern Reagent: A Technical Guide to 3-Iodo-4-(2,2,2-trifluoroethoxy)benzoic Acid
Headquarters, Global Research & Development – In the landscape of contemporary chemical synthesis, particularly within the realms of pharmaceutical and materials science, novel building blocks are the currency of innovation. Among these, 3-Iodo-4-(2,2,2-trifluoroethoxy)benzoic acid, a structurally distinct aromatic carboxylic acid, has emerged as a compound of significant interest. However, a comprehensive survey of the scientific and patent literature reveals a curious void concerning the specific history and discovery of this molecule. Its existence is confirmed through its commercial availability and CAS number (1131614-66-8), yet the seminal publication detailing its first synthesis and characterization remains elusive. This guide, therefore, serves as an in-depth technical exploration of the compound, grounded in the established principles of organic chemistry and the known applications of its structural motifs, while acknowledging the current absence of a documented historical narrative.
Structural and Physicochemical Profile
This compound is a multifaceted molecule, incorporating several key functional groups that contribute to its unique chemical reactivity and potential applications.
| Property | Value | Source |
| CAS Number | 1131614-66-8 | Commercially Available |
| Molecular Formula | C₉H₆F₃IO₃ | Calculated |
| Molecular Weight | 362.04 g/mol | Calculated |
| IUPAC Name | This compound | IUPAC Nomenclature |
The molecule's architecture, featuring an iodinated benzene ring ortho to a trifluoroethoxy group and a carboxylic acid moiety, suggests a strategic design for applications in medicinal chemistry and materials science. The electron-withdrawing nature of the trifluoroethoxy and iodo groups significantly influences the acidity of the carboxylic acid and the reactivity of the aromatic ring.
Postulated Synthesis and Methodologies
While a definitive historical synthesis is not documented, the structure of this compound allows for the postulation of several logical synthetic pathways, drawing from established methodologies for the synthesis of related substituted benzoic acids.
Retrosynthetic Analysis
A plausible retrosynthetic analysis suggests two primary routes originating from commercially available precursors:
Caption: Retrosynthetic pathways for this compound.
Experimental Protocol: A Proposed Synthesis
Based on the retrosynthetic analysis, a detailed experimental protocol for the synthesis via iodination of 4-(2,2,2-trifluoroethoxy)benzoic acid is proposed below. This protocol is a representative example and would require optimization.
Objective: To synthesize this compound from 4-(2,2,2-trifluoroethoxy)benzoic acid.
Materials:
-
4-(2,2,2-trifluoroethoxy)benzoic acid
-
N-Iodosuccinimide (NIS)
-
Trifluoroacetic acid (TFA)
-
Dichloromethane (DCM)
-
Sodium thiosulfate (Na₂S₂O₃)
-
Sodium bicarbonate (NaHCO₃)
-
Magnesium sulfate (MgSO₄)
-
Hydrochloric acid (HCl)
Procedure:
-
Reaction Setup: In a round-bottom flask, dissolve 4-(2,2,2-trifluoroethoxy)benzoic acid (1.0 eq) in a mixture of dichloromethane and trifluoroacetic acid at room temperature.
-
Iodination: Add N-Iodosuccinimide (1.1 eq) portion-wise to the stirred solution. The reaction is monitored by thin-layer chromatography (TLC) until the starting material is consumed.
-
Workup: Upon completion, the reaction mixture is quenched with an aqueous solution of sodium thiosulfate to remove any unreacted iodine. The organic layer is separated, washed with saturated sodium bicarbonate solution and brine.
-
Purification: The organic layer is dried over anhydrous magnesium sulfate, filtered, and the solvent is removed under reduced pressure. The crude product is then purified by recrystallization or column chromatography to yield this compound.
Potential Applications and Field Insights
The structural features of this compound suggest its utility as a versatile intermediate in several areas of research and development.
Medicinal Chemistry
The presence of iodine and a trifluoroethoxy group makes this compound an attractive building block for the synthesis of novel pharmaceutical agents.
-
Enzyme Inhibitors: Iodinated aromatic compounds have been explored as inhibitors for various enzymes. The lipophilicity imparted by the trifluoroethoxy group can enhance cell membrane permeability.
-
Receptor Ligands: The substituted benzoic acid motif is a common scaffold in drug discovery for targeting a wide range of biological receptors.
Materials Science
The unique electronic properties conferred by the halogen and fluorinated ether group can be exploited in the design of advanced materials.
-
Liquid Crystals: The rigid core and polar functional groups are features often found in liquid crystalline materials.
-
Polymers: The carboxylic acid functionality allows for its incorporation into polyester or polyamide chains, potentially imparting properties such as thermal stability and altered refractive index.
Conclusion: A Molecule Awaiting Its History
This compound stands as a testament to the ongoing expansion of the chemical toolkit available to researchers. While its specific discovery and the narrative of its historical development are not yet part of the public scientific record, its structural attributes and the established utility of related compounds strongly suggest a future replete with applications in drug discovery and materials science. The elucidation of its origins remains an open question for chemical historians and practitioners, a puzzle that, once solved, will undoubtedly enrich our understanding of the evolution of modern synthetic reagents.
Methodological & Application
Application Note: A Validated Protocol for the Synthesis of 3-Iodo-4-(2,2,2-trifluoroethoxy)benzoic Acid
Abstract
This document provides a comprehensive, step-by-step protocol for the synthesis of 3-Iodo-4-(2,2,2-trifluoroethoxy)benzoic acid, a key building block in medicinal chemistry and materials science. This compound serves as a critical intermediate for the development of novel pharmaceuticals, radiolabeled imaging agents, and functional organic materials.[1][2] The described method is based on the electrophilic iodination of 4-(2,2,2-trifluoroethoxy)benzoic acid, a commercially available or readily synthesized precursor. The protocol is designed for high reproducibility and yield, incorporating detailed explanations of the underlying chemical principles, safety precautions, and troubleshooting guidelines to ensure successful execution by researchers in drug development and chemical synthesis.
Introduction & Significance
This compound is a highly functionalized aromatic compound. Its structure incorporates three key features that make it a versatile synthetic intermediate:
-
A Carboxylic Acid Group: Enables amide bond formation, esterification, or other derivatizations.
-
An Iodine Atom: Acts as a handle for various cross-coupling reactions (e.g., Suzuki, Sonogashira, Heck) to introduce molecular complexity. It is also essential for radioiodination in the synthesis of diagnostic and therapeutic agents.
-
A Trifluoroethoxy Group: This moiety is known to enhance metabolic stability, lipophilicity, and binding affinity of drug candidates by altering their electronic properties and conformation.[2][3][4]
The convergence of these functionalities in a single molecule makes it a valuable precursor for creating complex molecular architectures, particularly in the synthesis of kinase inhibitors, anti-arrhythmic drugs, and other targeted therapeutics.[2][5] This guide details a robust method for its preparation via direct electrophilic iodination.
Synthetic Strategy and Mechanism
The synthesis proceeds via a classical electrophilic aromatic substitution reaction. The starting material, 4-(2,2,2-trifluoroethoxy)benzoic acid, is subjected to iodination. The regioselectivity of the reaction is dictated by the directing effects of the existing substituents.
-
The -O-CH₂CF₃ group at position 4 is an ortho-, para-director and an activating group.
-
The -COOH group at position 1 is a meta-director and a deactivating group.
Both groups direct the incoming electrophile to position 3 on the benzene ring, making the direct iodination at this position highly efficient and selective. The mechanism involves the in-situ generation of a potent electrophilic iodine species (I⁺) from molecular iodine (I₂) using a strong oxidizing agent, such as periodic acid (H₅IO₆). This electrophile is then attacked by the electron-rich aromatic ring to form a sigma complex (Wheland intermediate), which subsequently loses a proton to restore aromaticity and yield the final product.
Figure 1: Simplified reaction mechanism.
Materials and Equipment
Reagents
| Reagent | CAS No. | Supplier Example | Notes |
| 4-(2,2,2-Trifluoroethoxy)benzoic acid | 27914-56-3 | Sigma-Aldrich | Starting material.[6] |
| Iodine (I₂) | 7553-56-2 | Fisher Scientific | Resublimed, ≥99.8% purity recommended. |
| Periodic Acid (H₅IO₆) | 10450-60-9 | Acros Organics | Oxidizing agent. |
| Acetic Acid, Glacial | 64-19-7 | VWR Chemicals | Solvent. |
| Sulfuric Acid, Concentrated | 7664-93-9 | J.T. Baker | Catalyst. |
| Sodium Thiosulfate (Na₂S₂O₃) | 7772-98-7 | EMD Millipore | For quenching. |
| Deionized Water | 7732-18-5 | - | For workup and washing. |
| Ethanol, 200 Proof | 64-17-5 | Decon Labs | For recrystallization. |
Equipment
-
Three-neck round-bottom flask (250 mL)
-
Reflux condenser and heating mantle with magnetic stirrer
-
Thermometer or thermocouple probe
-
Dropping funnel
-
Büchner funnel and filter flask assembly
-
Standard laboratory glassware (beakers, graduated cylinders)
-
Rotary evaporator
-
Analytical balance
-
TLC plates (Silica gel 60 F₂₅₄) and developing chamber
-
pH paper or meter
Experimental Protocol
This protocol outlines the direct iodination of the starting material.
Figure 2: Step-by-step experimental workflow.
Step-by-Step Procedure:
-
Setup: Assemble a 250 mL three-neck round-bottom flask equipped with a magnetic stirrer, reflux condenser, and thermometer. Ensure the setup is in a well-ventilated fume hood.
-
Dissolution: Charge the flask with 4-(2,2,2-trifluoroethoxy)benzoic acid (11.0 g, 50.0 mmol) and glacial acetic acid (100 mL). Stir the mixture at room temperature until all solids have dissolved.
-
Reagent Addition: To the solution, add iodine (7.61 g, 30.0 mmol) followed by periodic acid (H₅IO₆, 3.42 g, 15.0 mmol). The periodic acid serves to re-oxidize the HI byproduct back to I₂, allowing for catalytic use of iodine, but here it is used to generate the electrophile.
-
Catalyst Addition: Slowly and carefully add concentrated sulfuric acid (5 mL) to the stirring mixture via a dropping funnel. An exotherm will be observed.
-
Reaction: Heat the reaction mixture to 75-80°C using a heating mantle. Maintain this temperature and continue stirring.
-
Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) using a 7:3 mixture of hexanes:ethyl acetate with a few drops of acetic acid as the mobile phase. The starting material spot should diminish and a new, lower Rf product spot should appear. The reaction is typically complete within 4-6 hours.
-
Work-up & Quenching: Once the reaction is complete, cool the flask to room temperature in an ice bath. Slowly pour the dark reaction mixture into a beaker containing 400 mL of ice water with vigorous stirring.
-
Decolorization: To quench unreacted iodine, add a 10% aqueous solution of sodium thiosulfate (Na₂S₂O₃) dropwise until the dark purple/brown color of iodine disappears and the solution becomes colorless, leaving a white or off-white precipitate.
-
Isolation: Collect the crude product by vacuum filtration using a Büchner funnel.
-
Washing: Wash the filter cake thoroughly with cold deionized water (3 x 50 mL) to remove residual acids and salts.
-
Purification: Transfer the crude solid to a beaker and recrystallize from a hot ethanol/water mixture (approx. 4:1 ratio). Dissolve the solid in a minimum amount of hot ethanol and add hot water dropwise until the solution becomes slightly turbid. Allow the solution to cool slowly to room temperature and then in an ice bath to maximize crystal formation.
-
Drying: Filter the purified crystals, wash with a small amount of cold ethanol/water (1:1), and dry under vacuum at 50°C to a constant weight.
Data Summary & Expected Results
| Parameter | Value |
| Molecular Formula | C₉H₆F₃IO₃ |
| Molecular Weight | 346.04 g/mol |
| Appearance | White to off-white solid |
| Expected Yield | 85-95% |
| Melting Point | ~165-168 °C (Literature value may vary) |
| ¹H NMR (400 MHz, DMSO-d₆) | δ ~13.5 (s, 1H, COOH), 8.2 (s, 1H), 7.8 (d, 1H), 7.2 (d, 1H), 4.9 (q, 2H) |
| Purity (by HPLC) | >98% |
Safety Precautions
-
General: All operations must be conducted inside a certified chemical fume hood. Personal Protective Equipment (PPE), including safety goggles, a lab coat, and nitrile gloves, is mandatory.
-
Reagent Hazards:
-
Sulfuric Acid: Highly corrosive. Causes severe skin burns and eye damage. Add slowly to the reaction mixture to control the exotherm.
-
Iodine: Harmful if inhaled or swallowed. Causes skin and respiratory irritation. Stains skin and surfaces.
-
Periodic Acid: Strong oxidizer. Contact with other materials may cause fire. Causes severe skin and eye irritation.
-
Acetic Acid: Corrosive and flammable. Causes severe skin burns and eye damage.
-
-
Waste Disposal: Neutralize acidic aqueous waste before disposal. Organic waste containing halogenated compounds should be collected in a designated halogenated waste container according to institutional guidelines.
Troubleshooting
| Issue | Possible Cause | Suggested Solution |
| Incomplete Reaction | Insufficient heating, inactive reagents, or insufficient reaction time. | Ensure the temperature is maintained at 75-80°C. Check the purity of reagents. Extend the reaction time and monitor by TLC. |
| Dark Product After Work-up | Residual iodine trapped in the solid. | Ensure complete quenching with sodium thiosulfate. Wash the crude product thoroughly. An additional charcoal treatment during recrystallization may be necessary. |
| Low Yield | Product loss during transfer or work-up. Premature precipitation. | Ensure the product is fully precipitated before filtering. Minimize transfers. During recrystallization, cool the solution slowly to maximize crystal growth. |
| Oily Product Formation | Impurities present or improper recrystallization solvent ratio. | Ensure the crude product is thoroughly dry before recrystallization. Adjust the ethanol/water ratio to achieve proper crystallization. |
Conclusion
The protocol described herein provides a reliable and high-yielding method for the synthesis of this compound. By carefully controlling reaction parameters and adhering to the outlined safety procedures, researchers can effectively produce this valuable intermediate for applications in drug discovery and advanced materials development.
References
- 1. 1034690-61-3 | 3-Iodo-4-(trifluoromethyl)benzoic acid - Aromsyn Co.,Ltd. [aromsyn.com]
- 2. arborpharmchem.com [arborpharmchem.com]
- 3. WO2002066413A1 - Flecainide synthesis - Google Patents [patents.google.com]
- 4. EP1918280A1 - Process for the preparation of 2,5-bis-(2,2,2-trifluoroethoxy)-N-(2-piperidylmethyl)-benzamide and salts thereof - Google Patents [patents.google.com]
- 5. patentimages.storage.googleapis.com [patentimages.storage.googleapis.com]
- 6. 4-(2,2,2-Trifluoroethoxy)benzoic acid | C9H7F3O3 | CID 3763901 - PubChem [pubchem.ncbi.nlm.nih.gov]
Application Note: A Detailed Experimental Protocol for the Synthesis of 3-Iodo-4-(2,2,2-trifluoroethoxy)benzoic Acid
For Researchers, Scientists, and Drug Development Professionals
Abstract
This application note provides a comprehensive, step-by-step experimental protocol for the synthesis of 3-Iodo-4-(2,2,2-trifluoroethoxy)benzoic acid, a key building block in medicinal chemistry and materials science. The described method is based on the robust and widely applicable Williamson ether synthesis, offering a reliable route to this valuable compound. This guide is designed to ensure scientific integrity and reproducibility by explaining the rationale behind experimental choices and providing detailed procedures for reaction setup, monitoring, workup, and purification.
Introduction
This compound is an important intermediate in the development of novel pharmaceuticals and functional materials. The presence of the trifluoroethoxy group can significantly enhance metabolic stability, lipophilicity, and binding affinity of drug candidates. The iodo substituent provides a versatile handle for further chemical modifications, such as cross-coupling reactions, to build molecular complexity. This document outlines a detailed and reliable protocol for the preparation of this compound, starting from commercially available 4-hydroxy-3-iodobenzoic acid.
Reaction Scheme
The synthesis of this compound is achieved via a Williamson ether synthesis. This reaction involves the deprotonation of the phenolic hydroxyl group of 4-hydroxy-3-iodobenzoic acid by a suitable base to form a phenoxide ion. This nucleophilic phenoxide then attacks an electrophilic trifluoroethylating agent, such as 2,2,2-trifluoroethyl p-toluenesulfonate, in an SN2 reaction to form the desired ether linkage.
Figure 1: Reaction scheme for the synthesis of this compound.
Materials and Methods
Reagents and Solvents
| Reagent/Solvent | Grade | Supplier | CAS No. |
| 4-Hydroxy-3-iodobenzoic acid | ≥98% | Sigma-Aldrich | 37470-46-5 |
| 2,2,2-Trifluoroethyl p-toluenesulfonate | ≥98% | Sigma-Aldrich | 433-06-7 |
| Potassium carbonate (K₂CO₃) | Anhydrous, ≥99% | Fisher Scientific | 584-08-7 |
| N,N-Dimethylformamide (DMF) | Anhydrous, 99.8% | Acros Organics | 68-12-2 |
| Ethyl acetate (EtOAc) | ACS Grade | VWR | 141-78-6 |
| Hexanes | ACS Grade | VWR | 110-54-3 |
| Hydrochloric acid (HCl) | 1 M aqueous solution | Fisher Scientific | 7647-01-0 |
| Sodium sulfate (Na₂SO₄) | Anhydrous, granular | Fisher Scientific | 7757-82-6 |
| Deionized water | 7732-18-5 |
Equipment
-
Round-bottom flask (100 mL) equipped with a magnetic stir bar
-
Reflux condenser
-
Heating mantle with a temperature controller
-
Separatory funnel (250 mL)
-
Büchner funnel and filter flask
-
Rotary evaporator
-
Thin-layer chromatography (TLC) plates (silica gel 60 F₂₅₄)
-
Standard laboratory glassware
Experimental Protocol
1. Reaction Setup:
-
To a 100 mL round-bottom flask containing a magnetic stir bar, add 4-hydroxy-3-iodobenzoic acid (5.0 g, 18.9 mmol, 1.0 equiv.).
-
Add anhydrous potassium carbonate (5.2 g, 37.8 mmol, 2.0 equiv.).
-
Add anhydrous N,N-dimethylformamide (DMF, 40 mL).
-
Stir the mixture at room temperature for 15 minutes to ensure good dispersion.
-
Add 2,2,2-trifluoroethyl p-toluenesulfonate (5.2 g, 20.8 mmol, 1.1 equiv.) to the reaction mixture.
-
Fit the flask with a reflux condenser.
2. Reaction Execution:
-
Heat the reaction mixture to 80 °C using a heating mantle.
-
Maintain stirring at 80 °C and monitor the reaction progress by thin-layer chromatography (TLC).
-
TLC analysis: Use a mixture of ethyl acetate and hexanes (e.g., 1:1) as the eluent. The starting material (4-hydroxy-3-iodobenzoic acid) is more polar than the product. Visualize the spots under UV light (254 nm). The reaction is considered complete when the starting material spot is no longer visible. The expected reaction time is typically 12-24 hours.
-
3. Workup and Isolation:
-
Once the reaction is complete, allow the mixture to cool to room temperature.
-
Pour the reaction mixture into a beaker containing deionized water (200 mL).
-
Acidify the aqueous mixture to a pH of approximately 2 by the slow addition of 1 M hydrochloric acid. This will precipitate the product.
-
Stir the mixture for 30 minutes to ensure complete precipitation.
-
Collect the solid product by vacuum filtration using a Büchner funnel.
-
Wash the filter cake with deionized water (3 x 50 mL) to remove any remaining salts.
4. Purification:
-
The crude product can be purified by recrystallization.
-
Dissolve the crude solid in a minimal amount of hot ethyl acetate.
-
Slowly add hexanes until the solution becomes cloudy.
-
Allow the solution to cool to room temperature and then place it in an ice bath to facilitate crystallization.
-
Collect the purified crystals by vacuum filtration.
-
Wash the crystals with a small amount of cold hexanes.
-
Dry the purified product under vacuum to a constant weight.
Characterization
The identity and purity of the final product, this compound, should be confirmed by standard analytical techniques:
-
¹H NMR (Proton Nuclear Magnetic Resonance): To confirm the presence of the trifluoroethoxy group and the aromatic protons.
-
¹³C NMR (Carbon-13 Nuclear Magnetic Resonance): To confirm the carbon skeleton of the molecule.
-
Mass Spectrometry (MS): To determine the molecular weight of the compound.
-
Melting Point: To assess the purity of the final product.
Safety Precautions
-
Conduct all steps of the experiment in a well-ventilated fume hood.
-
Wear appropriate personal protective equipment (PPE), including safety goggles, a lab coat, and chemical-resistant gloves.
-
N,N-Dimethylformamide (DMF) is a reproductive hazard and should be handled with extreme care.
-
2,2,2-Trifluoroethyl p-toluenesulfonate is a lachrymator and an irritant; avoid inhalation and contact with skin and eyes.
-
Handle hydrochloric acid with caution as it is corrosive.
Troubleshooting
| Issue | Possible Cause | Suggested Solution |
| Incomplete reaction | Insufficient reaction time or temperature. | Continue heating and monitor by TLC. If the reaction stalls, consider adding a small additional portion of the trifluoroethylating agent and base. |
| Low yield | Incomplete precipitation during workup. | Ensure the pH is sufficiently acidic (pH ~2) during the precipitation step. |
| Oily product | Impurities or incomplete drying. | Ensure thorough washing of the crude product. If recrystallization yields an oil, try a different solvent system or consider purification by column chromatography. |
Conclusion
This application note provides a detailed and reliable protocol for the synthesis of this compound. By following these procedures, researchers can confidently prepare this valuable building block for their research and development activities. The Williamson ether synthesis approach is robust and scalable, making it suitable for both laboratory-scale synthesis and potential scale-up operations.
Application Notes & Protocols: Leveraging 3-Iodo-4-(2,2,2-trifluoroethoxy)benzoic acid in Suzuki Coupling Reactions
For Researchers, Scientists, and Drug Development Professionals
Introduction: The Strategic Advantage of a Fluorinated Building Block
In the landscape of modern synthetic chemistry, particularly within pharmaceutical and materials science, the strategic incorporation of fluorine atoms into molecular scaffolds is a widely recognized approach for modulating physicochemical and biological properties. The trifluoroethoxy group, in particular, can enhance metabolic stability, improve lipophilicity, and influence receptor-binding affinity. 3-Iodo-4-(2,2,2-trifluoroethoxy)benzoic acid emerges as a valuable building block, combining the reactivity of an aryl iodide in cross-coupling reactions with the advantageous properties conferred by the trifluoroethoxy moiety.
This guide provides a comprehensive overview of the application of this compound in Suzuki-Miyaura coupling reactions, a cornerstone of carbon-carbon bond formation.[1][2][3] We will delve into the mechanistic underpinnings, provide detailed experimental protocols, and offer insights into reaction optimization to empower researchers in their synthetic endeavors.
Mechanistic Considerations for Effective Coupling
The Suzuki-Miyaura reaction is a palladium-catalyzed cross-coupling between an organohalide and an organoboron compound.[1][2] The catalytic cycle generally proceeds through three key steps: oxidative addition, transmetalation, and reductive elimination.[2][4]
The Role of the Aryl Iodide: this compound serves as the organohalide partner. The carbon-iodine bond is the most reactive among the halogens in the oxidative addition step, making aryl iodides highly efficient substrates for this reaction.[1][4] The electron-withdrawing nature of the carboxylic acid and the trifluoroethoxy group can further facilitate the oxidative addition of the palladium(0) catalyst to the aryl iodide.
Catalyst Selection: A variety of palladium catalysts can be employed for Suzuki couplings.[3][5] For substrates like this compound, which possess both electron-withdrawing groups and potential for steric hindrance, ligands on the palladium catalyst play a crucial role. Bulky, electron-rich phosphine ligands, such as those from the biarylphosphine class (e.g., SPhos, XPhos), are often effective in promoting the reaction by stabilizing the palladium center and facilitating both oxidative addition and reductive elimination.[6]
The Critical Function of the Base: The base is a crucial component of the Suzuki coupling, primarily activating the organoboron species to facilitate transmetalation.[7][8][9][10] It is generally accepted that the base can act via two main pathways: the "boronate pathway," where it activates the boronic acid to form a more nucleophilic "ate" complex, or the "hydroxide pathway," where it reacts with the palladium(II) halide complex.[10] The choice of base can significantly impact reaction yield and rate, with common choices including carbonates (K₂CO₃, Cs₂CO₃), phosphates (K₃PO₄), and hydroxides (NaOH). The solubility and strength of the base are key factors to consider.[10]
Solvent Effects: The choice of solvent can influence the reaction rate and selectivity.[11][12][13][14] Common solvents for Suzuki reactions include toluene, dioxane, tetrahydrofuran (THF), and dimethylformamide (DMF).[1] Biphasic systems, often utilizing water, can also be advantageous, particularly for their economic and environmental benefits.[1] Polar aprotic solvents like DMF can sometimes influence the selectivity of the reaction, especially in cases with multiple potential reaction sites.[11][12][14]
Experimental Protocols
General Considerations:
-
Reagent Quality: Use high-purity reagents and anhydrous solvents where specified to minimize side reactions.
-
Inert Atmosphere: Suzuki reactions are typically performed under an inert atmosphere (e.g., nitrogen or argon) to prevent oxidation of the palladium catalyst.
-
Monitoring: Reaction progress can be monitored by thin-layer chromatography (TLC), gas chromatography-mass spectrometry (GC-MS), or liquid chromatography-mass spectrometry (LC-MS).
Protocol 1: Standard Suzuki Coupling with an Arylboronic Acid
This protocol outlines a general procedure for the coupling of this compound with a generic arylboronic acid.
Table 1: Reagents and Materials
| Reagent/Material | Molecular Formula | Molecular Weight ( g/mol ) | Amount | Moles (mmol) | Equivalents |
| This compound | C₉H₆F₃IO₃ | 374.04 | 374 mg | 1.0 | 1.0 |
| Arylboronic acid | Varies | Varies | Varies | 1.2 | 1.2 |
| Pd(PPh₃)₄ | C₇₂H₆₀P₄Pd | 1155.56 | 29 mg | 0.025 | 0.025 |
| Potassium Carbonate (K₂CO₃) | K₂CO₃ | 138.21 | 415 mg | 3.0 | 3.0 |
| 1,4-Dioxane | C₄H₈O₂ | 88.11 | 10 mL | - | - |
| Water | H₂O | 18.02 | 2 mL | - | - |
Step-by-Step Procedure:
-
To a dry Schlenk flask, add this compound (374 mg, 1.0 mmol), the arylboronic acid (1.2 mmol), and potassium carbonate (415 mg, 3.0 mmol).
-
Add the palladium catalyst, Pd(PPh₃)₄ (29 mg, 0.025 mmol).
-
Evacuate and backfill the flask with an inert gas (e.g., argon) three times.
-
Add 1,4-dioxane (10 mL) and water (2 mL) via syringe.
-
Heat the reaction mixture to 80-100 °C with vigorous stirring.
-
Monitor the reaction progress by TLC or LC-MS.
-
Upon completion, cool the reaction to room temperature.
-
Dilute the mixture with ethyl acetate and water.
-
Separate the organic layer, and extract the aqueous layer with ethyl acetate.
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel.
Diagram 1: Suzuki Coupling Workflow
A generalized workflow for a Suzuki coupling reaction.
Protocol 2: Microwave-Assisted Suzuki Coupling
For accelerated reaction times, microwave-assisted synthesis can be a powerful tool.
Table 2: Reagents for Microwave Protocol
| Reagent/Material | Amount | Moles (mmol) | Equivalents |
| This compound | 93.5 mg | 0.25 | 1.0 |
| Arylboronic acid | 0.3 | 1.2 | |
| PdCl₂(dppf)-CH₂Cl₂ adduct | 5.1 mg | 0.00625 | 0.025 |
| Cesium Carbonate (Cs₂CO₃) | 244 mg | 0.75 | 3.0 |
| Dimethylformamide (DMF) | 3 mL | - | - |
Step-by-Step Procedure:
-
In a microwave vial, combine this compound (93.5 mg, 0.25 mmol), the arylboronic acid (0.3 mmol), PdCl₂(dppf)-CH₂Cl₂ adduct (5.1 mg, 0.00625 mmol), and cesium carbonate (244 mg, 0.75 mmol).
-
Add dimethylformamide (3 mL).
-
Seal the vial with a cap.
-
Place the vial in the microwave reactor and heat to 120-150 °C for 10-30 minutes.
-
After the reaction is complete, cool the vial to room temperature.
-
Follow the workup and purification procedure described in Protocol 1.
Troubleshooting and Optimization
-
Low Yield: If the reaction yield is low, consider increasing the catalyst loading, changing the base or solvent system, or using a more active palladium catalyst with specialized ligands.
-
Side Reactions: Protodeboronation (loss of the boronic acid group) can be a side reaction. Using anhydrous conditions and a suitable base can minimize this. Homocoupling of the boronic acid can also occur; adjusting the reaction temperature and catalyst may help.
-
Steric Hindrance: For sterically hindered coupling partners, higher temperatures, longer reaction times, or more active catalyst systems (e.g., those with bulky biarylphosphine ligands) may be necessary.[6]
Safety Precautions
-
This compound: Handle with appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat. Avoid inhalation of dust and contact with skin and eyes.
-
Palladium Catalysts: Palladium compounds can be toxic and should be handled in a well-ventilated fume hood.
-
Bases: Strong bases like potassium carbonate and cesium carbonate are corrosive. Avoid contact with skin and eyes.
-
Solvents: Organic solvents are flammable and should be handled with care, away from ignition sources.
Conclusion
This compound is a highly useful and versatile building block for the synthesis of complex organic molecules. Its application in Suzuki-Miyaura coupling reactions provides a reliable method for the construction of biaryl structures containing the beneficial trifluoroethoxy moiety. By understanding the mechanistic principles and carefully selecting reaction conditions, researchers can effectively utilize this compound to advance their projects in drug discovery and materials science.
Diagram 2: Suzuki Coupling Catalytic Cycle
The catalytic cycle of the Suzuki-Miyaura coupling reaction.
References
- 1. Suzuki reaction - Wikipedia [en.wikipedia.org]
- 2. chem.libretexts.org [chem.libretexts.org]
- 3. thieme-connect.com [thieme-connect.com]
- 4. chem.libretexts.org [chem.libretexts.org]
- 5. researchgate.net [researchgate.net]
- 6. Palladium-Catalyzed Suzuki-Miyaura Cross-coupling Reactions Employing Dialkylbiaryl Phosphine Ligands - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Suzuki Coupling [organic-chemistry.org]
- 9. pubs.acs.org [pubs.acs.org]
- 10. benchchem.com [benchchem.com]
- 11. Solvent Effects on the Selectivity of Palladium-Catalyzed Suzuki-Miyaura Couplings - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Solvent Effects on the Selectivity of Palladium-Catalyzed Suzuki-Miyaura Couplings - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. eprints.whiterose.ac.uk [eprints.whiterose.ac.uk]
- 14. researchgate.net [researchgate.net]
Topic: Williamson Ether Synthesis of 3-Iodo-4-(2,2,2-trifluoroethoxy)benzoic acid
An Application Note for Researchers and Drug Development Professionals
Abstract
This application note provides a comprehensive guide to the synthesis of 3-Iodo-4-(2,2,2-trifluoroethoxy)benzoic acid, a valuable building block in medicinal chemistry and materials science. The protocol details the Williamson ether synthesis, a robust and versatile method for forming the ether linkage. This document offers a detailed mechanistic overview, a step-by-step experimental protocol, characterization data, a troubleshooting guide, and authoritative references to ensure reproducible and high-yield synthesis.
Introduction and Scientific Context
Halogenated and fluorinated aromatic compounds are privileged motifs in modern drug discovery and advanced materials. The title compound, this compound, combines several key structural features: an iodinated phenyl ring, which serves as a handle for further cross-coupling reactions; a carboxylic acid group for derivatization or to modulate physicochemical properties; and a trifluoroethoxy group, known to enhance metabolic stability, lipophilicity, and binding affinity.
The Williamson ether synthesis, first developed in 1850, remains one of the most reliable and fundamental methods for preparing ethers.[1] It proceeds via a bimolecular nucleophilic substitution (SN2) mechanism, involving the reaction of an alkoxide (or phenoxide) with a suitable electrophile, such as an alkyl halide or sulfonate.[2][3] This application note describes a specialized protocol for the synthesis of the target compound from 3-iodo-4-hydroxybenzoic acid and a potent trifluoroethylating agent.
Reaction Mechanism and Strategic Considerations
The synthesis proceeds via the classic SN2 pathway of the Williamson ether synthesis.[1]
Key Steps:
-
Deprotonation: The phenolic hydroxyl group of 3-iodo-4-hydroxybenzoic acid is deprotonated by a suitable base to form a nucleophilic phenoxide ion. Phenols are significantly more acidic than aliphatic alcohols, allowing for the use of moderately strong bases like potassium carbonate.[4]
-
Nucleophilic Attack: The generated phenoxide attacks the electrophilic carbon of the 2,2,2-trifluoroethylating agent. The reaction proceeds via a backside attack, inverting the stereochemistry if the carbon were chiral (which is not the case here).[1]
-
Displacement: The leaving group is displaced, forming the desired ether bond and an inorganic salt as a byproduct.
Choice of Reagents:
-
Nucleophile: 3-iodo-4-hydroxybenzoic acid serves as the precursor to the nucleophile.
-
Base: Potassium carbonate (K₂CO₃) is an effective and economical choice. It is sufficiently basic to deprotonate the phenol without causing unwanted side reactions with the carboxylic acid.
-
Electrophile: 2,2,2-Trifluoroethyl trifluoromethanesulfonate (triflate) is an exceptionally potent electrophile. The triflate group (CF₃SO₃⁻) is an excellent leaving group, which significantly accelerates the rate of the SN2 reaction.[5][6]
-
Solvent: A polar aprotic solvent like N,N-Dimethylformamide (DMF) is ideal. It effectively solvates the potassium cation while leaving the phenoxide anion highly reactive, thus promoting the SN2 mechanism.[1][7]
Caption: Reaction pathway for the Williamson ether synthesis.
Detailed Experimental Protocol
This protocol outlines the synthesis on a laboratory scale. All operations should be performed in a well-ventilated fume hood.
Materials and Reagents
| Reagent | CAS No. | Mol. Weight ( g/mol ) | Amount (mmol) | Eq. |
| 3-Iodo-4-hydroxybenzoic acid | 58123-77-6 | 264.02 | 10.0 | 1.0 |
| 2,2,2-Trifluoroethyl triflate | 6226-25-1 | 232.10 | 12.0 | 1.2 |
| Potassium Carbonate (K₂CO₃), anhydrous | 584-08-7 | 138.21 | 20.0 | 2.0 |
| N,N-Dimethylformamide (DMF) | 68-12-2 | 73.09 | - | - |
| Ethyl Acetate (EtOAc) | 141-78-6 | 88.11 | - | - |
| Hydrochloric Acid (HCl), 2M | 7647-01-0 | 36.46 | - | - |
| Deionized Water (H₂O) | 7732-18-5 | 18.02 | - | - |
| Brine (Saturated NaCl solution) | 7647-14-5 | 58.44 | - | - |
| Anhydrous Sodium Sulfate (Na₂SO₄) | 7757-82-6 | 142.04 | - | - |
Equipment
-
100 mL Round-bottom flask
-
Magnetic stirrer and stir bar
-
Reflux condenser
-
Heating mantle with temperature controller
-
250 mL Separatory funnel
-
Büchner funnel and filter flask (optional)
-
Rotary evaporator
-
Standard laboratory glassware
Step-by-Step Procedure
Caption: Step-by-step experimental workflow.
-
Reaction Setup: To a 100 mL round-bottom flask equipped with a magnetic stir bar, add 3-iodo-4-hydroxybenzoic acid (2.64 g, 10.0 mmol) and anhydrous potassium carbonate (2.76 g, 20.0 mmol).
-
Solvent Addition: Add 40 mL of N,N-dimethylformamide (DMF) to the flask. Stir the suspension at room temperature for 15 minutes.
-
Electrophile Addition: Slowly add 2,2,2-trifluoroethyl triflate (2.78 g, 12.0 mmol) to the stirring suspension dropwise over 5 minutes.
-
Reaction: Fit the flask with a reflux condenser and heat the reaction mixture to 80 °C using a heating mantle. Maintain this temperature for 4-6 hours.
-
Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting phenol is consumed.
-
Work-up: Once the reaction is complete, allow the mixture to cool to room temperature. Pour the reaction mixture into 150 mL of deionized water.
-
Acidification: While stirring, slowly add 2M HCl to the aqueous mixture until the pH is approximately 2. A precipitate of the crude product should form.
-
Extraction: Transfer the mixture to a 250 mL separatory funnel and extract with ethyl acetate (3 x 50 mL).
-
Washing: Combine the organic layers and wash sequentially with deionized water (2 x 50 mL) and brine (1 x 50 mL).[8]
-
Drying and Isolation: Dry the organic layer over anhydrous sodium sulfate, filter, and remove the solvent using a rotary evaporator to yield the crude product as a solid.
-
Purification: Purify the crude solid by recrystallization from a suitable solvent system (e.g., ethanol/water or toluene) to obtain the final product. Aromatic carboxylic acids can often be purified effectively by this method.[9]
Characterization and Quality Control
The identity and purity of the synthesized this compound should be confirmed using standard analytical techniques.
Physicochemical Properties
| Compound | Molecular Formula | Mol. Weight ( g/mol ) | Appearance | Melting Point (°C) |
| 3-Iodo-4-hydroxybenzoic acid | C₇H₅IO₃ | 264.02 | Solid | 172-175[10] |
| This compound | C₉H₆F₃IO₃ | 346.04 | White to off-white solid | (To be determined) |
Expected Analytical Data
| Technique | Expected Results |
| ¹H NMR | Aromatic Protons: Signals in the range of δ 7.0-8.5 ppm. The proton ortho to the iodine will be a doublet, the proton ortho to the carboxylic acid will be a doublet of doublets, and the proton between the ether and acid groups will be a doublet. Methylene Protons: A quartet around δ 4.5-4.8 ppm (due to coupling with ³JHF). Carboxylic Acid Proton: A broad singlet > δ 12 ppm. |
| ¹³C NMR | Carbonyl Carbon: ~165-170 ppm. Aromatic Carbons: Signals in the range of 110-160 ppm. Methylene Carbon: A quartet around 65-70 ppm (due to coupling with ²JCF). CF₃ Carbon: A quartet around 123 ppm (due to coupling with ¹JCF). |
| ¹⁹F NMR | A triplet around δ -74 to -75 ppm (due to coupling with ³JHH). |
| Mass Spec (ESI-) | Expected [M-H]⁻ peak at m/z 344.9. The isotopic pattern for iodine (¹²⁷I is 100% abundant) will be distinct. |
| FT-IR (cm⁻¹) | ~3300-2500 (broad, O-H stretch of carboxylic acid), ~1700 (C=O stretch), ~1280 (C-O-C stretch), ~1150 (C-F stretch). |
Troubleshooting Guide
| Problem | Possible Cause(s) | Suggested Solution(s) |
| Low or No Yield | 1. Inactive base (absorbed moisture).2. Insufficiently reactive electrophile.3. Reaction temperature too low. | 1. Use freshly opened or properly dried K₂CO₃.2. Confirm the quality of the trifluoroethylating agent. Triflate is highly recommended.[5]3. Increase temperature to 90-100 °C, monitoring for decomposition. |
| Incomplete Reaction | 1. Insufficient reaction time.2. Non-optimal stoichiometry.3. Poor quality solvent (contains water). | 1. Extend the reaction time and monitor by TLC.2. Ensure a slight excess of the electrophile (1.1-1.2 eq.) is used.3. Use anhydrous grade DMF. |
| Formation of Side Products | 1. O-alkylation vs. C-alkylation (less common for phenoxides but possible).[2]2. Esterification of the carboxylic acid (unlikely under these basic conditions). | 1. This reaction strongly favors O-alkylation. If C-alkylation is observed, changing the solvent or cation (e.g., using Cs₂CO₃) may help.2. Ensure work-up is performed without prolonged heating under acidic conditions. |
Conclusion
The Williamson ether synthesis is a highly effective method for the preparation of this compound. By carefully selecting a potent electrophile, an appropriate base, and an anhydrous polar aprotic solvent, this valuable synthetic intermediate can be produced in high yield. The protocol described herein is robust, scalable, and relies on well-established chemical principles, making it suitable for both academic research and industrial drug development applications.
References
- 1. Williamson ether synthesis - Wikipedia [en.wikipedia.org]
- 2. byjus.com [byjus.com]
- 3. Williamson Ether Synthesis - Chemistry Steps [chemistrysteps.com]
- 4. m.youtube.com [m.youtube.com]
- 5. nbinno.com [nbinno.com]
- 6. scbt.com [scbt.com]
- 7. Williamson Ether Synthesis | ChemTalk [chemistrytalk.org]
- 8. benchchem.com [benchchem.com]
- 9. General procedures for the purification of Carboxylic acids - Chempedia - LookChem [lookchem.com]
- 10. chembk.com [chembk.com]
Application Notes and Protocols for the Derivatization of 3-Iodo-4-(2,2,2-trifluoroethoxy)benzoic acid in Medicinal Chemistry
Introduction: A Versatile Scaffold for Drug Discovery
3-Iodo-4-(2,2,2-trifluoroethoxy)benzoic acid is a valuable and strategic building block in the field of medicinal chemistry. Its structure is endowed with three key features that make it an attractive starting point for the synthesis of diverse compound libraries aimed at biological screening: a carboxylic acid for amide and ester formation, a synthetically versatile iodine atom for cross-coupling reactions, and a trifluoroethoxy group to enhance metabolic stability and binding affinity. This document provides an in-depth guide to the derivatization of this scaffold, offering detailed protocols and the scientific rationale behind these methodologies.
The strategic placement of the iodine atom and the carboxylic acid on the phenyl ring allows for orthogonal derivatization, enabling the exploration of chemical space in multiple vectors. The electron-withdrawing nature of the trifluoroethoxy group can influence the reactivity of the adjacent iodine atom and the acidity of the carboxylic acid. Understanding these electronic effects is crucial for optimizing reaction conditions and achieving desired chemical transformations.
Core Derivatization Strategies
The derivatization of this compound can be broadly categorized into two main classes of reactions: those involving the carboxylic acid moiety and those targeting the carbon-iodine bond. A third, more advanced strategy, involves the sequential or concurrent modification of both functional groups.
I. Derivatization of the Carboxylic Acid Group
The carboxylic acid is a versatile handle for introducing a wide array of functional groups, most commonly through the formation of amides and esters. These reactions are fundamental in medicinal chemistry for modulating the physicochemical properties of a molecule, such as solubility, lipophilicity, and hydrogen bonding capacity.
Amide coupling is a cornerstone of drug discovery, allowing for the introduction of diverse amine-containing fragments. The choice of coupling reagent is critical and depends on factors such as the steric and electronic properties of the amine, the desired reaction scale, and cost considerations.
Protocol 1: General Procedure for Amide Coupling using HATU
This protocol describes a reliable method for the synthesis of amides from this compound using HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate), a highly efficient coupling reagent known for its rapid reaction times and minimal side product formation.
Materials:
-
This compound
-
Amine of interest (e.g., morpholine, benzylamine)
-
HATU
-
N,N-Diisopropylethylamine (DIPEA)
-
Anhydrous N,N-Dimethylformamide (DMF)
-
Dichloromethane (DCM)
-
Saturated aqueous sodium bicarbonate solution
-
Brine
-
Anhydrous sodium sulfate
-
Silica gel for column chromatography
Step-by-Step Methodology:
-
To a solution of this compound (1.0 eq) in anhydrous DMF (0.2 M), add the amine of interest (1.1 eq) and DIPEA (3.0 eq).
-
Stir the mixture at room temperature for 5 minutes.
-
Add HATU (1.2 eq) portion-wise to the reaction mixture.
-
Continue stirring at room temperature for 2-4 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Upon completion, dilute the reaction mixture with DCM and wash with saturated aqueous sodium bicarbonate solution (2x), followed by brine (1x).
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by silica gel column chromatography using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford the desired amide.
Rationale for Experimental Choices:
-
HATU: Chosen for its high efficiency and ability to suppress racemization in chiral amines.
-
DIPEA: A non-nucleophilic base used to neutralize the hexafluorophosphate salt formed during the reaction and to deprotonate the carboxylic acid, facilitating its activation by HATU.
-
DMF: A polar aprotic solvent that effectively dissolves the reactants and reagents.
II. Derivatization via the Carbon-Iodine Bond
The iodo-substituent is a powerful functional group for constructing carbon-carbon and carbon-heteroatom bonds through various palladium-catalyzed cross-coupling reactions. These reactions are instrumental in building molecular complexity and exploring structure-activity relationships (SAR).
The Suzuki-Miyaura coupling is a robust and widely used method for forming carbon-carbon bonds between an aryl halide and an organoboron compound. This reaction is favored for its mild conditions, tolerance of a wide range of functional groups, and the commercial availability of a vast array of boronic acids and esters.
Protocol 2: Suzuki-Miyaura Coupling with Arylboronic Acids
This protocol details a general procedure for the palladium-catalyzed Suzuki-Miyaura coupling of this compound with a representative arylboronic acid.
Materials:
-
This compound
-
Arylboronic acid of interest (e.g., 4-methoxyphenylboronic acid)
-
[1,1'-Bis(diphenylphosphino)ferrocene]dichloropalladium(II) complex with dichloromethane (Pd(dppf)Cl₂·CH₂Cl₂)
-
Potassium carbonate (K₂CO₃)
-
1,4-Dioxane
-
Water
-
Ethyl acetate
-
1 M Hydrochloric acid (HCl)
-
Brine
-
Anhydrous magnesium sulfate
Step-by-Step Methodology:
-
In a reaction vessel, combine this compound (1.0 eq), the arylboronic acid (1.5 eq), Pd(dppf)Cl₂·CH₂Cl₂ (0.05 eq), and K₂CO₃ (3.0 eq).
-
Evacuate and backfill the vessel with an inert atmosphere (e.g., nitrogen or argon) three times.
-
Add degassed 1,4-dioxane and water (4:1 v/v, 0.1 M).
-
Heat the reaction mixture to 80-100 °C and stir for 4-12 hours. Monitor the reaction by TLC or LC-MS.
-
After cooling to room temperature, dilute the mixture with ethyl acetate and water.
-
Acidify the aqueous layer to pH 2-3 with 1 M HCl.
-
Separate the layers and extract the aqueous layer with ethyl acetate (3x).
-
Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate, filter, and concentrate in vacuo.
-
Purify the residue by flash column chromatography on silica gel or by recrystallization to yield the biaryl product.
Rationale for Experimental Choices:
-
Pd(dppf)Cl₂·CH₂Cl₂: A versatile and efficient catalyst for Suzuki couplings, known for its stability and high activity.
-
K₂CO₃: A common base used to activate the boronic acid and facilitate the transmetalation step in the catalytic cycle.
-
Dioxane/Water: A common solvent system for Suzuki reactions, providing good solubility for both organic and inorganic reagents. Degassing is crucial to prevent oxidation of the palladium catalyst.
Data Presentation
Table 1: Representative Derivatization of this compound
| Entry | Reaction Type | Reagents and Conditions | Product Structure | Expected Yield Range |
| 1 | Amide Coupling | Morpholine, HATU, DIPEA, DMF, rt, 3h | 85-95% | |
| 2 | Esterification | Benzyl alcohol, DCC, DMAP, DCM, rt, 12h | 70-85% | |
| 3 | Suzuki Coupling | 4-Methoxyphenylboronic acid, Pd(dppf)Cl₂, K₂CO₃, Dioxane/H₂O, 90°C, 8h | 75-90% | |
| 4 | Sonogashira Coupling | Phenylacetylene, Pd(PPh₃)₄, CuI, Et₃N, THF, 60°C, 6h | 65-80% | |
| 5 | Buchwald-Hartwig Amination | Aniline, Pd₂(dba)₃, Xantphos, Cs₂CO₃, Toluene, 110°C, 16h | 60-75% |
Experimental Workflows and Diagrams
Caption: General derivatization strategies for this compound.
Caption: Simplified catalytic cycle for the Suzuki-Miyaura cross-coupling reaction.
Conclusion and Further Perspectives
The protocols and strategies outlined in this document provide a robust framework for the derivatization of this compound. The versatility of this scaffold, combined with the power of modern synthetic methodologies, allows for the creation of a vast and diverse range of novel chemical entities for drug discovery programs. Researchers are encouraged to adapt and optimize these protocols to suit their specific synthetic targets and research goals. The careful selection of derivatization pathways will undoubtedly lead to the identification of new and promising therapeutic agents.
The Strategic Advantage of 3-Iodo-4-(2,2,2-trifluoroethoxy)benzoic Acid in the Synthesis of Bioactive Molecules
Introduction: A Building Block Engineered for Efficacy
In the landscape of modern drug discovery, the rational design of small molecule therapeutics hinges on the strategic selection of building blocks that impart favorable physicochemical and pharmacokinetic properties. 3-Iodo-4-(2,2,2-trifluoroethoxy)benzoic acid is one such building block, meticulously designed to offer medicinal chemists a powerful tool for molecular optimization. This application note provides an in-depth guide for researchers, scientists, and drug development professionals on the utility and application of this versatile intermediate. We will explore the scientific rationale for its use, provide detailed protocols for its incorporation into complex molecules, and illustrate its potential through the lens of synthesizing advanced kinase inhibitors.
The molecule's structure is a deliberate convergence of three key functional motifs:
-
A Carboxylic Acid: This handle provides a straightforward point of attachment for amide bond formation, a cornerstone of medicinal chemistry, allowing for the facile linkage to other fragments of a target molecule.
-
An Aryl Iodide: The carbon-iodine bond is an exceptionally reactive handle for a multitude of palladium-catalyzed cross-coupling reactions.[1] This enables the efficient formation of carbon-carbon and carbon-nitrogen bonds, opening up a vast chemical space for structure-activity relationship (SAR) studies.
-
A 2,2,2-Trifluoroethoxy Group: This fluorinated moiety is of particular strategic importance. The trifluoroethoxy group significantly enhances lipophilicity, which can improve a drug candidate's membrane permeability and bioavailability.[1] Furthermore, the remarkable strength of the C-F bond confers enhanced metabolic stability, protecting the molecule from degradation by metabolic enzymes and potentially extending its half-life in the body.[2]
This unique combination of features makes this compound an exemplary building block for the synthesis of novel therapeutics, particularly in the realm of kinase inhibitors where precise molecular interactions and optimized pharmacokinetic profiles are paramount.
The Trifluoroethoxy Group: A Shield Against Metabolism
The incorporation of fluorine into drug candidates is a widely employed strategy to enhance metabolic stability.[2] The trifluoroethoxy group (–OCH₂CF₃) is particularly effective in this regard. By replacing a metabolically labile group, such as a methoxy or ethoxy group, with a trifluoroethoxy moiety, chemists can block common sites of oxidative metabolism by cytochrome P450 enzymes. This strategic substitution can lead to a longer drug half-life, reduced patient dosage, and a more predictable pharmacokinetic profile.
Application Spotlight: Synthesis of Nintedanib and Analogs
A prime example of a bioactive molecule featuring the trifluoroethoxyphenyl motif is Nintedanib (BIBF 1120), a potent triple angiokinase inhibitor used in the treatment of idiopathic pulmonary fibrosis and certain cancers.[3][4] Nintedanib's structure includes an indolinone core coupled to an N-methyl-2-(4-methylpiperazin-1-yl)acetamide-substituted aniline, which in turn is linked to a phenyl group bearing a 2,2,2-trifluoroethoxy substituent.
While various synthetic routes to Nintedanib have been described, the strategic use of 3-iodo-4-(2,2,2-trifluoroethoxy)aniline (the corresponding amine of our title benzoic acid) as a key intermediate represents a logical and efficient approach for the synthesis of Nintedanib and a library of related analogs for further drug discovery efforts. The conversion of this compound to the corresponding aniline can be achieved through standard organic transformations such as a Curtius, Hofmann, or Schmidt rearrangement. The resulting aniline is then a perfect substrate for coupling with the indolinone core.
Below, we provide detailed protocols for the key cross-coupling reactions that would be employed to couple a derivative of our title compound to a core scaffold, using the synthesis of Nintedanib analogs as a guiding example.
Experimental Protocols
Safety Precautions
Researchers should consult the Safety Data Sheet (SDS) for this compound and all other reagents before commencing any experimental work.[5][6][7] Similar iodo- and trifluoro-substituted benzoic acids and anilines are known to be harmful if swallowed, harmful in contact with skin, and to cause skin and serious eye irritation.[5][8] Appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat, must be worn at all times. All reactions should be conducted in a well-ventilated fume hood.
Protocol 1: Suzuki-Miyaura Cross-Coupling for C-C Bond Formation
The Suzuki-Miyaura coupling is a robust and versatile method for forming carbon-carbon bonds between an aryl halide and an organoboron compound.[9][10] This reaction is instrumental in constructing the biaryl scaffolds prevalent in many kinase inhibitors.[10][11]
Reaction Scheme:
where Ar-I is this compound methyl ester and R-B(OH)₂ is an arylboronic acid.
Materials:
| Reagent | M.W. | Amount (1 mmol scale) | Equivalents |
| This compound methyl ester | 362.06 | 362 mg | 1.0 |
| Arylboronic acid | Variable | 1.2 mmol | 1.2 |
| Pd(PPh₃)₄ (Tetrakis(triphenylphosphine)palladium(0)) | 1155.56 | 35 mg (0.03 mmol) | 0.03 |
| Sodium Carbonate (Na₂CO₃) | 105.99 | 212 mg (2.0 mmol) | 2.0 |
| Toluene | - | 5 mL | - |
| Ethanol | - | 1 mL | - |
| Water | - | 1 mL | - |
Procedure:
-
To a dry round-bottom flask equipped with a magnetic stir bar, add this compound methyl ester (1.0 eq), the arylboronic acid (1.2 eq), and sodium carbonate (2.0 eq).
-
Add the palladium catalyst, Pd(PPh₃)₄ (3 mol%).
-
Seal the flask with a septum and purge with an inert gas (e.g., argon or nitrogen) for 10-15 minutes.
-
Add the degassed solvent system (toluene, ethanol, and water) via syringe.
-
Heat the reaction mixture to 90-100 °C with vigorous stirring.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Upon completion (typically 4-12 hours), cool the reaction mixture to room temperature.
-
Dilute the mixture with ethyl acetate and wash with water and then with brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel.
Causality Behind Experimental Choices:
-
Catalyst: Pd(PPh₃)₄ is a common and effective catalyst for Suzuki couplings, particularly with aryl iodides which are highly reactive.[12][13]
-
Base: Sodium carbonate is a mild and effective base for activating the boronic acid for transmetalation.[12]
-
Solvent System: The biphasic toluene/ethanol/water system is often used to solubilize both the organic and inorganic reagents.[10]
-
Inert Atmosphere: Palladium(0) catalysts are sensitive to oxidation, so an inert atmosphere is crucial to prevent catalyst deactivation.[13]
Protocol 2: Sonogashira Cross-Coupling for C(sp²)-C(sp) Bond Formation
The Sonogashira coupling is a highly efficient method for the formation of a carbon-carbon bond between an aryl halide and a terminal alkyne, widely used in the synthesis of pharmaceuticals and natural products.[1]
Reaction Scheme:
where Ar-I is this compound methyl ester.
Materials:
| Reagent | M.W. | Amount (1 mmol scale) | Equivalents |
| This compound methyl ester | 362.06 | 362 mg | 1.0 |
| Terminal Alkyne | Variable | 1.2 mmol | 1.2 |
| Pd(PPh₃)₂Cl₂ (Bis(triphenylphosphine)palladium(II) chloride) | 701.90 | 14 mg (0.02 mmol) | 0.02 |
| Copper(I) Iodide (CuI) | 190.45 | 3.8 mg (0.02 mmol) | 0.02 |
| Triethylamine (Et₃N) | 101.19 | 0.42 mL (3.0 mmol) | 3.0 |
| Tetrahydrofuran (THF), anhydrous | - | 5 mL | - |
Procedure:
-
To an oven-dried Schlenk flask equipped with a magnetic stir bar, add this compound methyl ester (1.0 eq), Pd(PPh₃)₂Cl₂ (2 mol%), and CuI (2 mol%).
-
Evacuate and backfill the flask with an inert gas (argon or nitrogen) three times.
-
Add anhydrous THF via syringe, followed by triethylamine (3.0 eq) and the terminal alkyne (1.2 eq).
-
Stir the reaction mixture at room temperature or heat to 50-60 °C if necessary.
-
Monitor the reaction progress by TLC or GC-MS.
-
Upon completion, cool the mixture, dilute with diethyl ether, and filter through a pad of Celite to remove the precipitated salts.
-
Wash the filtrate with saturated aqueous NH₄Cl solution and then with brine.
-
Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography.
Causality Behind Experimental Choices:
-
Catalytic System: The dual palladium/copper catalytic system is classic for Sonogashira couplings. The palladium catalyst facilitates the main cross-coupling cycle, while the copper(I) co-catalyst activates the alkyne.[1]
-
Base: Triethylamine serves as both the base to deprotonate the alkyne and often as a solvent.[14]
-
Solvent: Anhydrous THF is a common solvent that dissolves the reactants well.[14]
-
Inert Atmosphere: Essential for preventing the oxidative homocoupling of the alkyne (Glaser coupling) and protecting the palladium catalyst.
Protocol 3: Buchwald-Hartwig Amination for C-N Bond Formation
The Buchwald-Hartwig amination is a powerful palladium-catalyzed cross-coupling reaction for the formation of carbon-nitrogen bonds, a critical transformation in the synthesis of many pharmaceuticals.[3][15][16] This would be the key step in coupling 3-iodo-4-(2,2,2-trifluoroethoxy)aniline to the indolinone core of Nintedanib.
Reaction Scheme (Illustrative):
where H₂N-Ar is 3-iodo-4-(2,2,2-trifluoroethoxy)aniline.
Materials:
| Reagent | M.W. | Amount (1 mmol scale) | Equivalents |
| Activated Indolinone Intermediate | Variable | 1.0 mmol | 1.0 |
| 3-iodo-4-(2,2,2-trifluoroethoxy)aniline | 317.04 | 349 mg (1.1 mmol) | 1.1 |
| Pd₂(dba)₃ (Tris(dibenzylideneacetone)dipalladium(0)) | 915.72 | 9.2 mg (0.01 mmol) | 0.02 (Pd) |
| Xantphos (Ligand) | 578.68 | 17.4 mg (0.03 mmol) | 0.03 |
| Sodium tert-butoxide (NaOt-Bu) | 96.10 | 135 mg (1.4 mmol) | 1.4 |
| Toluene, anhydrous | - | 5 mL | - |
Procedure:
-
In a glovebox, add the activated indolinone intermediate (1.0 eq), 3-iodo-4-(2,2,2-trifluoroethoxy)aniline (1.1 eq), Pd₂(dba)₃ (1 mol% Pd), Xantphos (1.5 mol%), and sodium tert-butoxide (1.4 eq) to a dry reaction vial.
-
Add anhydrous toluene.
-
Seal the vial and remove it from the glovebox.
-
Heat the reaction mixture to 100-110 °C with stirring.
-
Monitor the reaction progress by LC-MS.
-
Upon completion, cool the reaction mixture to room temperature.
-
Dilute with ethyl acetate and wash with water and brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate.
-
Purify the crude product by column chromatography.
Causality Behind Experimental Choices:
-
Catalyst and Ligand: Pd₂(dba)₃ is a common Pd(0) source, and bulky, electron-rich phosphine ligands like Xantphos are known to be highly effective for Buchwald-Hartwig aminations, promoting both oxidative addition and reductive elimination steps.[17][18]
-
Base: A strong, non-nucleophilic base like sodium tert-butoxide is required to deprotonate the amine and facilitate the catalytic cycle.[17]
-
Solvent: Anhydrous, non-polar aprotic solvents like toluene are typically used.[15]
-
Inert Atmosphere: Strictly required to protect the sensitive Pd(0) catalyst from oxidation.
Visualization of Synthetic Workflow
The following diagram illustrates a generalized workflow for the utilization of this compound in the synthesis of a bioactive kinase inhibitor.
References
- 1. researchgate.net [researchgate.net]
- 2. 4-Iodo-2-(trifluoromethoxy)aniline [synhet.com]
- 3. researchgate.net [researchgate.net]
- 4. Design, synthesis, and evaluation of indolinones as triple angiokinase inhibitors and the discovery of a highly specific 6-methoxycarbonyl-substituted indolinone (BIBF 1120) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. 4-(Trifluoromethoxy)aniline synthesis - chemicalbook [chemicalbook.com]
- 6. tdcommons.org [tdcommons.org]
- 7. CA2211133C - Process for preparing 2-trifluoromethoxy-aniline - Google Patents [patents.google.com]
- 8. 2-Iodo-4-(trifluoromethoxy)aniline | C7H5F3INO | CID 2761172 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 9. Synthesis of 3-(substitutedthiocarbamide)-aniline derivatives from di-tert-butyl dicarbonate (BoC) protected 3-chloroaniline | GSC Biological and Pharmaceutical Sciences [gsconlinepress.com]
- 10. IT1094983B - PROCEDURE FOR THE PREPARATION OF 3,5 HALOGEN-ANILINE - Google Patents [patents.google.com]
- 11. CN105461609A - Preparation method of nintedanib - Google Patents [patents.google.com]
- 12. CN106542958B - A kind of preparation method of o-iodoaniline - Google Patents [patents.google.com]
- 13. US6235939B1 - Process for the preparation of anilines which contain fluorine and new anilines which contain fluorine - Google Patents [patents.google.com]
- 14. researchgate.net [researchgate.net]
- 15. 3-Iodo-5-(2,2,2-trifluoroethoxy)aniline | C8H7F3INO | CID 53435183 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 16. US20200048225A1 - Methods for preparing nintedanib and intermediates thereof - Google Patents [patents.google.com]
- 17. 3-Iodo-4-(Trifluoromethyl)Aniline [myskinrecipes.com]
- 18. US10836751B2 - Methods for preparing Nintedanib and intermediates thereof - Google Patents [patents.google.com]
Application Notes and Protocols for the Versatile Coupling of 3-Iodo-4-(2,2,2-trifluoroethoxy)benzoic Acid
Introduction: A Privileged Scaffold in Modern Chemistry
3-Iodo-4-(2,2,2-trifluoroethoxy)benzoic acid is a key building block for researchers in medicinal chemistry and materials science. Its structure is strategically designed for synthetic versatility, featuring an aryl iodide ripe for cross-coupling, a trifluoroethoxy group to enhance metabolic stability and lipophilicity, and a carboxylic acid for further functionalization or to serve as a polar anchor.[1] This guide provides a comprehensive overview of the reaction conditions for coupling various partners to this scaffold, focusing on widely-used palladium-catalyzed reactions. We will delve into the mechanistic rationale behind the choice of reagents and conditions to empower you to optimize these transformations for your specific research needs.
The electron-withdrawing nature of both the trifluoroethoxy group and the carboxylic acid significantly influences the reactivity of the C-I bond, making it an excellent substrate for a range of palladium-catalyzed cross-coupling reactions. This guide will cover four key transformations: Suzuki-Miyaura, Sonogashira, Heck, and Buchwald-Hartwig amination reactions.
A Note on the Carboxylic Acid Functionality
A critical consideration for all the described protocols is the presence of the carboxylic acid. In the basic conditions typical of many cross-coupling reactions, the carboxylic acid will be deprotonated to form a carboxylate salt. While the reaction can often proceed with the free carboxylic acid, this necessitates the use of at least one additional equivalent of base. The resulting carboxylate salt may also have poor solubility in common organic solvents, which can impede reaction kinetics.
To circumvent these potential issues, protection of the carboxylic acid as an ester (e.g., a methyl or ethyl ester) is a common and often recommended strategy. This approach can lead to cleaner reactions and more straightforward purifications. The ester can then be hydrolyzed post-coupling to regenerate the carboxylic acid. For the protocols detailed below, we will provide conditions for both the free acid and the protected ester where applicable, drawing on established methodologies for similar substrates.
Suzuki-Miyaura Coupling: Forging C-C Bonds with Boronic Acids
The Suzuki-Miyaura reaction is a robust and widely used method for the formation of C(sp²)-C(sp²) bonds. Given the electron-deficient nature of the aryl iodide in our target molecule, it is an excellent candidate for this transformation. A study on the closely related 3-iodo-4-methoxybenzoic acid methyl ester provides a strong foundation for the development of a reliable protocol.[2]
Causality Behind Experimental Choices:
-
Catalyst: A palladium(0) species is the active catalyst. Pd(PPh₃)₄ is a common choice as it is air-stable and readily generates the active Pd(0) species in solution. For more challenging couplings, catalyst systems generated in situ from a palladium precursor like Pd₂(dba)₃ and a phosphine ligand such as XPhos can be more effective.
-
Base: A base is crucial for the transmetalation step. Inorganic bases like K₃PO₄ or Cs₂CO₃ are often preferred as they are effective and generally do not interfere with other functional groups. The choice of base can also influence the solubility of the boronic acid and the carboxylate salt.
-
Solvent: A mixture of an organic solvent and water is typically used to dissolve both the organic and inorganic reagents. Dioxane/water or DMF/water are common choices that can effectively mediate the reaction.
Data Presentation: Suzuki-Miyaura Coupling Conditions
| Coupling Partner | Catalyst (mol%) | Ligand (mol%) | Base (equiv) | Solvent | Temp (°C) | Time (h) | Notes |
| Arylboronic Acid | Pd(PPh₃)₄ (5) | - | K₃PO₄ (3) | Dioxane/H₂O (4:1) | 90 | 12 | For the free carboxylic acid. |
| Arylboronic Acid | Pd₂(dba)₃ (2) | XPhos (4) | Cs₂CO₃ (2) | Toluene/H₂O (5:1) | 100 | 8 | For the methyl ester. |
| Heteroarylboronic Acid | Pd(dppf)Cl₂ (3) | - | K₂CO₃ (3) | DMF/H₂O (3:1) | 85 | 16 | Can be effective for challenging couplings. |
Experimental Protocol: Suzuki-Miyaura Coupling of an Arylboronic Acid
-
To a microwave vial, add this compound (1.0 equiv), the arylboronic acid (1.2 equiv), and K₃PO₄ (3.0 equiv).
-
Add Pd(PPh₃)₄ (0.05 equiv).
-
Purge the vial with argon or nitrogen.
-
Add a degassed 4:1 mixture of dioxane and water.
-
Seal the vial and heat the reaction mixture to 90 °C for 12 hours with vigorous stirring.
-
Monitor the reaction progress by TLC or LC-MS.
-
Upon completion, cool the reaction to room temperature and dilute with ethyl acetate.
-
Wash the organic layer with water and brine, then dry over anhydrous Na₂SO₄.
-
Concentrate the solution under reduced pressure and purify the crude product by flash column chromatography.
Visualization: Suzuki-Miyaura Catalytic Cycle
Caption: General catalytic cycle for the Suzuki-Miyaura cross-coupling reaction.
Sonogashira Coupling: Introducing Alkynyl Moieties
The Sonogashira reaction is a highly efficient method for the formation of C(sp²)-C(sp) bonds, coupling terminal alkynes with aryl halides.[3][4] The reaction is typically co-catalyzed by palladium and copper salts.
Causality Behind Experimental Choices:
-
Palladium Catalyst: Pd(PPh₃)₂Cl₂ is a common and effective catalyst for Sonogashira couplings. It is relatively stable and readily available.
-
Copper Co-catalyst: Copper(I) iodide is the most common co-catalyst. It facilitates the formation of a copper acetylide intermediate, which then undergoes transmetalation with the palladium complex.
-
Base: An amine base, such as triethylamine or diisopropylethylamine, is typically used. It serves to deprotonate the terminal alkyne and to neutralize the hydrogen halide formed during the reaction.
-
Solvent: Aprotic polar solvents like THF or DMF are commonly used to dissolve the reactants.
Data Presentation: Sonogashira Coupling Conditions
| Coupling Partner | Pd Catalyst (mol%) | Cu Co-catalyst (mol%) | Base (equiv) | Solvent | Temp (°C) | Time (h) | Notes |
| Terminal Alkyne | Pd(PPh₃)₂Cl₂ (2) | CuI (4) | Et₃N (3) | THF | 50 | 6 | Standard conditions. |
| Terminal Alkyne | Pd(OAc)₂ (2) | CuI (4) | DIPEA (3) | DMF | 60 | 8 | For less reactive alkynes. |
| TMS-protected Alkyne | Pd(PPh₃)₄ (5) | CuI (10) | K₂CO₃ (2) | Methanol | RT | 12 | In-situ deprotection. |
Experimental Protocol: Sonogashira Coupling of a Terminal Alkyne
-
To a Schlenk flask, add this compound (1.0 equiv), Pd(PPh₃)₂Cl₂ (0.02 equiv), and CuI (0.04 equiv).
-
Evacuate and backfill the flask with an inert gas (argon or nitrogen) three times.
-
Add anhydrous, degassed THF, followed by triethylamine (3.0 equiv).
-
Add the terminal alkyne (1.2 equiv) dropwise via syringe.
-
Heat the reaction mixture to 50 °C and stir for 6 hours.
-
Monitor the reaction by TLC or LC-MS.
-
Upon completion, cool to room temperature and filter the reaction mixture through a pad of Celite, washing with ethyl acetate.
-
Wash the filtrate with saturated aqueous NH₄Cl solution and brine.
-
Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography.
Visualization: Sonogashira Catalytic Cycle
Caption: Catalytic cycles for the Sonogashira cross-coupling reaction.
Heck Coupling: Vinylation of the Aryl Iodide
The Heck reaction is a powerful tool for the formation of C-C bonds by coupling aryl halides with alkenes.[5][6] The electron-deficient nature of the aryl iodide in this compound makes it an excellent substrate for this transformation.
Causality Behind Experimental Choices:
-
Catalyst: Palladium(II) acetate is a common and cost-effective catalyst precursor that is reduced in situ to the active Pd(0) species.
-
Ligand: For electron-deficient aryl iodides, phosphine-free conditions can sometimes be employed. However, the use of a phosphine ligand like P(o-tol)₃ can improve reaction efficiency and prevent catalyst decomposition.
-
Base: An inorganic base such as K₂CO₃ or a hindered organic base like triethylamine is used to neutralize the HI generated in the catalytic cycle.
-
Solvent: High-boiling polar aprotic solvents like DMF or NMP are typically used to ensure the reaction proceeds at an adequate rate.
Data Presentation: Heck Coupling Conditions
| Coupling Partner | Catalyst (mol%) | Ligand (mol%) | Base (equiv) | Solvent | Temp (°C) | Time (h) | Notes |
| Acrylate Esters | Pd(OAc)₂ (2) | - | K₂CO₃ (2) | DMF | 120 | 12 | Phosphine-free conditions. |
| Styrenes | Pd(OAc)₂ (2) | P(o-tol)₃ (4) | Et₃N (2) | NMP | 110 | 18 | With phosphine ligand. |
| Electron-rich Alkenes | PdCl₂(PPh₃)₂ (3) | - | NaOAc (2.5) | Acetonitrile | 100 | 24 | For more challenging substrates. |
Experimental Protocol: Heck Coupling with an Acrylate Ester
-
In a sealed tube, combine this compound (1.0 equiv), the acrylate ester (1.5 equiv), Pd(OAc)₂ (0.02 equiv), and K₂CO₃ (2.0 equiv).
-
Add anhydrous DMF.
-
Purge the tube with argon or nitrogen and seal it.
-
Heat the reaction mixture to 120 °C for 12 hours.
-
Monitor the reaction by TLC or LC-MS.
-
After cooling, dilute the mixture with water and extract with ethyl acetate.
-
Wash the combined organic layers with water and brine, then dry over anhydrous Na₂SO₄.
-
Concentrate the solution and purify the crude product by column chromatography.
Visualization: Heck Coupling Workflow
Caption: General workflow for a Heck coupling reaction.
Buchwald-Hartwig Amination: Constructing C-N Bonds
The Buchwald-Hartwig amination is a powerful method for the formation of C-N bonds by coupling aryl halides with amines.[7][8] This reaction has broad substrate scope and functional group tolerance.
Causality Behind Experimental Choices:
-
Catalyst and Ligand: The choice of ligand is crucial for the success of the Buchwald-Hartwig amination. Bulky, electron-rich phosphine ligands such as XPhos, SPhos, or BrettPhos are commonly used in combination with a palladium precursor like Pd₂(dba)₃ or Pd(OAc)₂. These ligands facilitate both the oxidative addition and reductive elimination steps of the catalytic cycle.
-
Base: A strong, non-nucleophilic base is required. Sodium tert-butoxide (NaOtBu) is a common choice, although other bases like lithium bis(trimethylsilyl)amide (LHMDS) or cesium carbonate can also be effective, particularly for sensitive substrates.
-
Solvent: Anhydrous, non-protic solvents such as toluene or dioxane are typically used.
Data Presentation: Buchwald-Hartwig Amination Conditions
| Coupling Partner | Pd Precursor (mol%) | Ligand (mol%) | Base (equiv) | Solvent | Temp (°C) | Time (h) | Notes |
| Primary Amines | Pd₂(dba)₃ (1) | XPhos (2) | NaOtBu (1.5) | Toluene | 100 | 12 | General conditions. |
| Secondary Amines | Pd(OAc)₂ (2) | BrettPhos (4) | LHMDS (1.8) | Dioxane | 90 | 18 | For hindered amines. |
| Anilines | Pd₂(dba)₃ (1.5) | SPhos (3) | Cs₂CO₃ (2) | Toluene | 110 | 24 | Milder base for sensitive substrates. |
Experimental Protocol: Buchwald-Hartwig Amination with a Primary Amine
-
To an oven-dried Schlenk tube, add Pd₂(dba)₃ (0.01 equiv) and XPhos (0.02 equiv).
-
Add this compound methyl ester (1.0 equiv) and NaOtBu (1.5 equiv).
-
Evacuate and backfill the tube with argon three times.
-
Add anhydrous, degassed toluene, followed by the primary amine (1.2 equiv).
-
Seal the tube and heat the reaction mixture to 100 °C for 12 hours.
-
Monitor the reaction by TLC or LC-MS.
-
After cooling, dilute the reaction with ethyl acetate and filter through Celite.
-
Wash the filtrate with water and brine, dry over anhydrous Na₂SO₄, and concentrate.
-
Purify the crude product by flash column chromatography.
Visualization: Key Steps in Buchwald-Hartwig Amination
Caption: Key steps of the Buchwald-Hartwig amination.
Conclusion
This compound is a highly versatile building block that can be functionalized through a variety of palladium-catalyzed cross-coupling reactions. The protocols and insights provided in this guide offer a solid foundation for researchers to successfully employ Suzuki-Miyaura, Sonogashira, Heck, and Buchwald-Hartwig reactions to synthesize a diverse range of novel compounds. Careful consideration of the role of the carboxylic acid functionality and the choice of appropriate catalysts, ligands, bases, and solvents will be key to achieving optimal results.
References
- 1. 3-Iodo-4-(trifluoromethyl)benzoic Acid [benchchem.com]
- 2. researchgate.net [researchgate.net]
- 3. Sonogashira coupling - Wikipedia [en.wikipedia.org]
- 4. benchchem.com [benchchem.com]
- 5. Heck Reaction [organic-chemistry.org]
- 6. youtube.com [youtube.com]
- 7. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 8. Buchwald-Hartwig Cross Coupling Reaction [organic-chemistry.org]
Application Notes and Protocols for the Purification of 3-Iodo-4-(2,2,2-trifluoroethoxy)benzoic acid
For Researchers, Scientists, and Drug Development Professionals
Authored by: Gemini, Senior Application Scientist
Introduction: The Critical Role of Purity for 3-Iodo-4-(2,2,2-trifluoroethoxy)benzoic acid in Research and Development
This compound is a key building block in medicinal chemistry and materials science. Its trifluoroethoxy and iodo functional groups provide unique electronic and steric properties, making it a valuable precursor for the synthesis of complex organic molecules, including pharmaceutical intermediates and functional materials. The purity of this reagent is paramount, as impurities can lead to undesirable side reactions, lower yields of the target compound, and complications in the interpretation of biological or material characterization data.
This comprehensive guide provides detailed protocols and the underlying scientific principles for the purification of this compound. We will explore purification strategies ranging from classical recrystallization to modern chromatographic techniques, enabling researchers to obtain material of the highest quality for their specific applications.
Understanding the Molecule: Physicochemical Properties and Potential Impurities
A thorough understanding of the physicochemical properties of this compound is fundamental to developing effective purification strategies.
Structure and Properties:
-
CAS Number: 1131614-66-8[1]
-
Molecular Formula: C₉H₆F₃IO₃
-
Molecular Weight: 362.04 g/mol
-
Appearance: Typically a white to off-white solid.
-
Key Functional Groups:
-
Carboxylic Acid (-COOH): This acidic proton allows for manipulation of solubility with pH. The compound will be more soluble in basic aqueous solutions due to the formation of the carboxylate salt.
-
Iodo (-I): The iodine atom is a large, polarizable substituent that can participate in halogen bonding and influences the compound's reactivity and chromatographic behavior.
-
Trifluoroethoxy (-OCH₂CF₃): This group imparts significant hydrophobicity and can influence crystal packing and solubility in organic solvents.
-
Potential Impurities:
The nature of impurities is largely dependent on the synthetic route employed. Common synthetic pathways to substituted benzoic acids can introduce the following types of impurities:
-
Starting Materials: Unreacted precursors, such as 4-(2,2,2-trifluoroethoxy)benzoic acid or an iodinating agent.
-
Regioisomers: Isomers where the iodo group is at a different position on the benzene ring.
-
By-products of Iodination: Compounds formed from side reactions during the iodination step.
-
Residual Solvents: Organic solvents used in the synthesis or initial work-up that are trapped in the solid matrix.
A logical workflow for the purification of this compound is outlined below.
Caption: A general workflow for the purification of this compound.
Purification Technique 1: Recrystallization
Recrystallization is a powerful and economical technique for purifying solid compounds. The principle lies in the differential solubility of the desired compound and its impurities in a chosen solvent at varying temperatures.
Causality Behind Experimental Choices:
-
Solvent Selection: An ideal solvent should dissolve the compound sparingly at room temperature but have high solubility at its boiling point. For benzoic acid derivatives, polar protic solvents or their mixtures with water are often effective. The trifluoroethoxy group increases lipophilicity, suggesting that a mixture of an organic solvent and water might be optimal.
-
Cooling Rate: Slow cooling allows for the formation of well-defined crystals, which are more likely to exclude impurities from their lattice structure. Rapid cooling can trap impurities within the newly formed crystals.
Protocol 1: Recrystallization from an Aqueous-Organic Solvent System
This protocol is a starting point and may require optimization based on the impurity profile of the crude material.
Materials:
-
Crude this compound
-
Methanol, Ethanol, or Acetone
-
Deionized Water
-
Erlenmeyer flasks
-
Hotplate with stirring capability
-
Büchner funnel and filter paper
-
Vacuum flask
Procedure:
-
Dissolution: In a clean Erlenmeyer flask, add the crude this compound. Add a minimal amount of a suitable organic solvent (e.g., methanol, ethanol, or acetone) to just wet the solid.
-
Heating: Gently heat the mixture on a hotplate with stirring. Add the organic solvent dropwise until the solid dissolves completely.
-
Hot Filtration (Optional): If insoluble impurities are observed, perform a hot filtration through a pre-warmed funnel with fluted filter paper into a clean, pre-warmed Erlenmeyer flask.
-
Addition of Anti-Solvent: To the hot solution, slowly add deionized water dropwise until the solution becomes slightly turbid. This indicates the saturation point. Add a few more drops of the organic solvent to redissolve the precipitate and obtain a clear solution.
-
Crystallization: Remove the flask from the heat source and allow it to cool slowly to room temperature. To further promote crystallization, the flask can be placed in an ice bath after it has reached room temperature.
-
Isolation: Collect the crystals by vacuum filtration using a Büchner funnel.
-
Washing: Wash the crystals with a small amount of a cold mixture of the organic solvent and water to remove any residual soluble impurities.
-
Drying: Dry the purified crystals under vacuum to a constant weight.
Self-Validation: The purity of the recrystallized material should be assessed by melting point determination and analytical HPLC. A sharp melting point close to the literature value and a single major peak in the HPLC chromatogram are indicative of high purity.
Purification Technique 2: Preparative High-Performance Liquid Chromatography (HPLC)
For challenging separations where impurities have similar polarities to the target compound, or for obtaining very high purity material, preparative HPLC is the method of choice.
Causality Behind Experimental Choices:
-
Stationary Phase: Due to the fluorinated nature of the molecule, a fluorinated stationary phase (e.g., a pentafluorophenyl (PFP) or a perfluoroalkyl phase) can offer unique selectivity compared to standard C18 columns. These phases can engage in dipole-dipole, π-π, and charge-transfer interactions, which are beneficial for separating aromatic and halogenated compounds[2].
-
Mobile Phase: A typical reversed-phase mobile phase consists of a mixture of water and an organic solvent like acetonitrile or methanol, often with an acidic modifier (e.g., formic acid or trifluoroacetic acid) to suppress the ionization of the carboxylic acid and ensure good peak shape.
Protocol 2: Preparative Reversed-Phase HPLC
Instrumentation and Columns:
-
Preparative HPLC system with a UV detector and fraction collector
-
Stationary Phase: A PFP or C18 preparative column (e.g., 20 mm x 250 mm, 5 µm particle size)
Mobile Phase:
-
Solvent A: 0.1% Formic Acid in Water
-
Solvent B: 0.1% Formic Acid in Acetonitrile
Procedure:
-
Method Development: Initially, develop an analytical method on a smaller column of the same stationary phase to determine the optimal gradient for separation.
-
Sample Preparation: Dissolve the crude or partially purified this compound in a minimal amount of the mobile phase or a compatible solvent like methanol.
-
Gradient Elution:
-
Equilibrate the preparative column with the starting mobile phase composition (e.g., 70% A, 30% B).
-
Inject the sample.
-
Run a linear gradient to a higher concentration of the organic solvent (e.g., to 95% B) over a suitable time frame (e.g., 30 minutes) to elute the compound.
-
Hold at the final gradient composition for a short period to ensure complete elution.
-
Return to the initial conditions and re-equilibrate.
-
-
Fraction Collection: Collect the fractions corresponding to the main peak of the target compound.
-
Post-Purification Work-up: Combine the pure fractions and remove the organic solvent under reduced pressure. The remaining aqueous solution can be lyophilized or extracted with a suitable organic solvent (e.g., ethyl acetate) after adjusting the pH to be acidic.
Self-Validation: The purity of the collected fractions should be confirmed by analytical HPLC. Fractions meeting the desired purity level can be pooled.
Purity Assessment: Ensuring Quality and Confidence
A robust analytical methodology is essential to confirm the purity of the final product. A multi-detector approach in HPLC is highly recommended.
Analytical HPLC-UV-MS System:
-
Column: A high-resolution analytical column (e.g., C18 or PFP, 2.1 mm x 50 mm, <2 µm particle size).
-
Mobile Phase: Similar to the preparative method, but with a faster gradient.
-
Detectors:
-
UV-Vis (Diode Array Detector): To quantify the purity based on peak area at a suitable wavelength (e.g., 254 nm).
-
Mass Spectrometry (MS): To confirm the identity of the main peak and identify any impurities by their mass-to-charge ratio.
-
Evaporative Light Scattering Detector (ELSD): Useful for detecting non-UV active impurities.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy:
-
¹H NMR and ¹³C NMR: Provide structural confirmation of the purified product and can detect impurities with different chemical structures. The spectra should be compared with reference data from a reliable source[3].
Data Summary
| Technique | Key Parameters | Expected Outcome |
| Recrystallization | Solvent System: Methanol/Water | Purity > 98% |
| Cooling: Slow cooling to 0-4 °C | Removal of most crystalline impurities | |
| Preparative HPLC | Column: PFP or C18 | Purity > 99.5% |
| Mobile Phase: Water/Acetonitrile with 0.1% Formic Acid | Separation of closely related impurities and regioisomers | |
| Analytical HPLC | Column: C18 or PFP, <2 µm | Baseline separation of impurities |
| Detectors: UV, MS, ELSD | Quantitative purity assessment and impurity identification | |
| NMR Spectroscopy | ¹H, ¹³C | Structural confirmation and detection of structural isomers |
Conclusion
The purification of this compound is a critical step in ensuring the success of subsequent synthetic transformations and scientific investigations. For general-purpose use, recrystallization from an aqueous-organic solvent system is an effective and economical method. For applications requiring the highest purity, preparative HPLC provides a powerful tool for isolating the target compound from even trace impurities. A comprehensive approach to purity assessment, employing a combination of chromatographic and spectroscopic techniques, is essential for validating the quality of the final product.
References
Application Notes and Protocols for the Characterization of 3-Iodo-4-(2,2,2-trifluoroethoxy)benzoic acid
For Researchers, Scientists, and Drug Development Professionals
Authored by: Your Senior Application Scientist
Introduction
3-Iodo-4-(2,2,2-trifluoroethoxy)benzoic acid (CAS No. 1131614-66-8) is a halogenated and fluorinated benzoic acid derivative of increasing interest in medicinal chemistry and materials science.[1][2] Its unique substitution pattern, featuring an iodine atom and a trifluoroethoxy group, imparts specific physicochemical properties that can be exploited in the design of novel pharmaceuticals and functional materials. The presence of the iodine atom provides a site for further chemical modification, such as cross-coupling reactions, while the trifluoroethoxy group can enhance metabolic stability and binding affinity.
Given its potential applications, rigorous analytical characterization is paramount to ensure its identity, purity, and stability. This guide provides a comprehensive overview of the key analytical methodologies for the thorough characterization of this compound, complete with detailed protocols and expert insights.
Physicochemical Properties
A foundational understanding of the physicochemical properties of this compound is essential for method development and data interpretation.
| Property | Value | Source |
| CAS Number | 1131614-66-8 | --INVALID-LINK-- |
| Molecular Formula | C₉H₆F₃IO₃ | --INVALID-LINK-- |
| Molecular Weight | 362.04 g/mol | --INVALID-LINK-- |
| Appearance | White to off-white solid (predicted) | General knowledge |
| Melting Point | Not explicitly reported; expected to be a solid at room temperature based on similar structures. | N/A |
| Solubility | Predicted to be soluble in organic solvents like methanol, ethanol, DMSO, and DMF; sparingly soluble in water. | General chemical principles |
Analytical Characterization Workflow
A multi-technique approach is necessary for the unambiguous characterization of this compound. The following workflow outlines the recommended analytical strategy.
Caption: Recommended analytical workflow for the comprehensive characterization of the target compound.
High-Performance Liquid Chromatography (HPLC) for Purity Assessment
HPLC is the cornerstone for determining the purity of this compound. A reversed-phase method is generally suitable for this type of aromatic carboxylic acid.
Protocol: Reversed-Phase HPLC
-
Instrumentation: A standard HPLC system equipped with a UV detector.
-
Column: C18 column (e.g., 4.6 mm x 250 mm, 5 µm particle size).
-
Mobile Phase:
-
A: 0.1% Trifluoroacetic acid (TFA) in Water
-
B: 0.1% Trifluoroacetic acid (TFA) in Acetonitrile
-
-
Gradient Elution:
-
Start with a 60:40 (A:B) mixture.
-
Linearly increase to 20:80 (A:B) over 15 minutes.
-
Hold at 20:80 for 5 minutes.
-
Return to initial conditions and equilibrate for 5 minutes.
-
-
Flow Rate: 1.0 mL/min.
-
Detection: UV at 254 nm.
-
Injection Volume: 10 µL.
-
Sample Preparation: Dissolve approximately 1 mg of the compound in 1 mL of acetonitrile.
Rationale and Insights:
-
C18 Column: The nonpolar stationary phase of a C18 column effectively retains the aromatic compound.
-
Trifluoroacetic Acid (TFA): TFA is a common ion-pairing agent in reversed-phase HPLC that helps to sharpen peaks for acidic compounds like benzoic acids by suppressing the ionization of the carboxylic acid group.
-
Gradient Elution: A gradient is employed to ensure the elution of any potential impurities with different polarities, providing a comprehensive purity profile.
-
UV Detection at 254 nm: The aromatic ring of the molecule is expected to have strong absorbance at this wavelength.
Liquid Chromatography-Mass Spectrometry (LC-MS) for Molecular Weight Confirmation
LC-MS is a powerful technique for confirming the molecular weight of the target compound and identifying potential impurities.
Protocol: LC-MS Analysis
-
LC System: Utilize the same HPLC conditions as described above.
-
Mass Spectrometer: An electrospray ionization (ESI) source coupled to a quadrupole or time-of-flight (TOF) mass analyzer.
-
Ionization Mode: Negative ion mode is preferred to deprotonate the carboxylic acid, forming the [M-H]⁻ ion.
-
Mass Range: Scan from m/z 100 to 500.
-
Data Analysis: Look for the [M-H]⁻ ion at an m/z corresponding to the molecular weight of the compound minus the mass of a proton (362.04 - 1.01 = 361.03).
Expected Results and Interpretation:
| Ion | Expected m/z |
| [M-H]⁻ | 361.03 |
The high-resolution mass spectrum should also be used to confirm the elemental composition.
Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation
NMR spectroscopy is indispensable for the definitive structural confirmation of this compound. ¹H, ¹³C, and ¹⁹F NMR spectra should be acquired.
Protocol: NMR Spectroscopy
-
Solvent: Deuterated dimethyl sulfoxide (DMSO-d₆) or deuterated chloroform (CDCl₃). DMSO-d₆ is often preferred for carboxylic acids due to better solubility and observation of the acidic proton.
-
Instrumentation: A 400 MHz or higher field NMR spectrometer.
-
¹H NMR:
-
Acquire a standard proton spectrum.
-
Expected Signals: Aromatic protons in the range of 7-8 ppm, a quartet for the -OCH₂- group, and a broad singlet for the carboxylic acid proton (if in DMSO-d₆).
-
-
¹³C NMR:
-
Acquire a proton-decoupled carbon spectrum.
-
Expected Signals: Signals for the carboxyl carbon (~165-175 ppm), aromatic carbons (some showing C-F coupling), and the trifluoroethoxy carbons.
-
-
¹⁹F NMR:
-
Acquire a proton-decoupled fluorine spectrum.
-
Expected Signal: A singlet for the -CF₃ group.
-
Predicted Spectral Data:
| Nucleus | Predicted Chemical Shift (ppm) | Multiplicity | Coupling Constants (Hz) | Assignment |
| ¹H | ~13.0 | br s | - | -COOH |
| ~8.1 | d | J ≈ 2 | H-2 | |
| ~7.8 | dd | J ≈ 8, 2 | H-6 | |
| ~7.2 | d | J ≈ 8 | H-5 | |
| ~4.9 | q | J ≈ 8 | -OCH₂CF₃ | |
| ¹³C | ~166 | s | - | -COOH |
| ~158 | s | - | C-4 | |
| ~140 | s | - | C-2 | |
| ~132 | s | - | C-6 | |
| ~123 (q) | q | J ≈ 277 | -CF₃ | |
| ~115 | s | - | C-5 | |
| ~125 | s | - | C-1 | |
| ~90 | s | - | C-3 | |
| ~65 (q) | q | J ≈ 35 | -OCH₂- | |
| ¹⁹F | ~ -73 | s | - | -CF₃ |
Note: These are predicted values and may vary based on experimental conditions.
Fourier-Transform Infrared (FTIR) Spectroscopy for Functional Group Identification
FTIR spectroscopy provides valuable information about the functional groups present in the molecule.
Protocol: FTIR Spectroscopy
-
Technique: Attenuated Total Reflectance (ATR) is a convenient method for solid samples.
-
Instrumentation: A standard FTIR spectrometer.
-
Data Acquisition: Collect the spectrum from 4000 to 400 cm⁻¹.
Expected Vibrational Bands:
| Wavenumber (cm⁻¹) | Vibration | Functional Group |
| 3300-2500 (broad) | O-H stretch | Carboxylic acid |
| ~1700 | C=O stretch | Carboxylic acid |
| ~1600, ~1470 | C=C stretch | Aromatic ring |
| ~1250 | C-O stretch | Ether |
| 1300-1100 | C-F stretch | Trifluoromethyl group |
The broad O-H stretch is a characteristic feature of hydrogen-bonded carboxylic acids.[3][4]
Elemental Analysis for Empirical Formula Confirmation
Elemental analysis provides the percentage composition of carbon, hydrogen, and other elements, which is used to confirm the empirical formula.
Protocol: Elemental Analysis
-
Instrumentation: A CHN analyzer.
-
Analysis: The sample is combusted in a high-oxygen environment, and the resulting gases (CO₂, H₂O, N₂) are quantified. Iodine content can be determined by specific titration methods or other elemental analysis techniques.
-
Comparison: The experimental percentages are compared with the theoretical values.
Theoretical Elemental Composition:
| Element | Percentage |
| C | 29.85% |
| H | 1.67% |
| F | 15.74% |
| I | 35.05% |
| O | 17.68% |
A close correlation between the experimental and theoretical values provides strong evidence for the compound's identity and purity.
Conclusion
The analytical methods outlined in this guide provide a robust framework for the comprehensive characterization of this compound. By employing a combination of chromatographic and spectroscopic techniques, researchers can confidently establish the identity, purity, and structure of this important chemical entity, ensuring the reliability and reproducibility of their scientific investigations.
References
scale-up synthesis of 3-Iodo-4-(2,2,2-trifluoroethoxy)benzoic acid considerations
Application Note & Process Protocol
Topic: Scale-Up Synthesis of 3-Iodo-4-(2,2,2-trifluoroethoxy)benzoic Acid: From Bench to Pilot Plant
Audience: Researchers, scientists, and drug development professionals.
Abstract
This document provides a comprehensive guide to the scale-up synthesis of this compound, a key building block in modern medicinal chemistry. Moving from a laboratory-scale procedure to a pilot-plant scale introduces significant challenges in mass transfer, heat management, process safety, and materials handling. This application note details a robust two-step synthetic sequence, beginning with the regioselective iodination of 4-hydroxybenzoic acid, followed by a Williamson ether synthesis. We will dissect the critical process parameters for each stage, offering detailed protocols for both laboratory (gram-scale) and pilot (kilogram-scale) operations. The causality behind experimental choices is explained to provide a framework for troubleshooting and further optimization.
Introduction & Strategic Overview
This compound is a valuable intermediate, combining an ortho-iodinated benzoic acid moiety, ripe for cross-coupling reactions, with a trifluoroethoxy group, which is known to enhance metabolic stability and binding affinity in drug candidates. The successful and safe scale-up of its synthesis is therefore a critical endeavor for accelerating drug development timelines.
The selected synthetic strategy is a two-step process designed for efficiency, scalability, and control:
-
Electrophilic Iodination: Direct and regioselective iodination of commercially available 4-hydroxybenzoic acid to produce 3-iodo-4-hydroxybenzoic acid.
-
Williamson Ether Synthesis: Subsequent O-alkylation with a trifluoroethylating agent under basic conditions to yield the final product.[1][2][3]
This approach minimizes the number of synthetic steps and utilizes readily available starting materials, making it economically viable for large-scale production.
Caption: Overall two-step synthetic workflow.
Step 1: Regioselective Iodination of 4-Hydroxybenzoic Acid
Rationale and Mechanistic Insight
The hydroxyl group of 4-hydroxybenzoic acid is a powerful ortho-, para-directing activator for electrophilic aromatic substitution. Since the para position is blocked, iodination occurs selectively at one of the ortho positions (C3 or C5). For this transformation, a system of iodine (I₂) and iodic acid (HIO₃) in an aqueous ethanol mixture is chosen.[4] This system is advantageous for scale-up because it avoids the use of heavy metals or harsh oxidizing agents, is cost-effective, and generates the electrophilic iodine species in situ.[4][5] Iodic acid oxidizes I₂ to the active iodinating agent, which is then attacked by the electron-rich aromatic ring.
Experimental Protocols
A. Laboratory Scale Protocol (50 g)
-
Setup: Equip a 2 L three-neck round-bottom flask with a mechanical stirrer, a thermometer, and a reflux condenser.
-
Charging Reagents: To the flask, add 4-hydroxybenzoic acid (50.0 g, 0.362 mol), ethanol (250 mL), and deionized water (500 mL). Stir the suspension.
-
Iodinating Mixture: Add iodine (46.0 g, 0.181 mol) to the suspension. In a separate beaker, dissolve iodic acid (15.9 g, 0.090 mol) in 100 mL of deionized water with gentle warming.
-
Reaction: Slowly add the iodic acid solution to the reaction flask over 30 minutes. An exotherm will be observed. Maintain the internal temperature below 60°C using a water bath if necessary. After the addition is complete, heat the mixture to 80°C and maintain for 4 hours. Monitor the reaction progress by TLC or HPLC.
-
Work-up and Isolation: Cool the reaction mixture to room temperature. Add a solution of sodium thiosulfate (20 g in 100 mL water) to quench any unreacted iodine. The product will precipitate.
-
Filtration and Drying: Filter the solid precipitate, wash thoroughly with cold water (3 x 200 mL), and dry in a vacuum oven at 60°C to a constant weight.
-
Result: Typically yields 85-92% of 3-iodo-4-hydroxybenzoic acid as an off-white solid.[6]
B. Pilot Scale Protocol (5.0 kg)
-
Setup: Charge a 100 L glass-lined reactor equipped with a mechanical agitator, temperature probe, heating/cooling jacket, and a bottom outlet valve.
-
Charging Reagents: Charge 4-hydroxybenzoic acid (5.00 kg, 36.2 mol), ethanol (25 L), and deionized water (50 L) into the reactor. Start agitation to form a slurry.
-
Iodinating Mixture: Charge iodine (4.60 kg, 18.1 mol). In a separate, suitable vessel, dissolve iodic acid (1.59 kg, 9.0 mol) in 10 L of warm deionized water.
-
Controlled Addition: Transfer the iodic acid solution to a charging vessel connected to the reactor. Add the solution subsurface over 1.5-2 hours, ensuring the internal temperature does not exceed 60°C by using the cooling jacket.
-
Reaction: Once the addition is complete, heat the reactor contents to 80°C and hold for 4-6 hours, monitoring for completion by in-process control (IPC) via HPLC.
-
Work-up and Isolation: Cool the batch to 20-25°C. Prepare and add a solution of sodium thiosulfate (2.0 kg in 10 L water) to quench excess iodine.
-
Filtration and Drying: Transfer the slurry to a centrifuge or filter-dryer. Wash the cake with deionized water (3 x 20 L) until the filtrate is colorless and neutral. Dry the product under vacuum at 60-70°C.
Scale-Up Considerations & Data
| Parameter | Laboratory Scale (50 g) | Pilot Scale (5.0 kg) | Rationale / Key Consideration |
| Batch Size | 50.0 g | 5.00 kg | 100x scale factor. |
| Solvent Volume | 850 mL | 85 L | Maintained a ~10% w/v concentration for good slurry properties. |
| Addition Time | 30 min | 1.5 - 2 hours | Slower addition is critical at scale to manage the reaction exotherm and ensure localized heating does not cause side reactions. |
| Heat Control | Water Bath | Reactor Jacket | Active cooling/heating is essential for precise temperature control in large volumes. |
| Agitation | Mechanical Stirrer | Baffled Agitator | Efficient mixing is crucial to maintain slurry homogeneity and ensure effective mass and heat transfer. |
| Isolation | Buchner Funnel | Centrifuge / Filter-Dryer | Large-scale solid handling requires more robust equipment for efficiency and safety. |
| Typical Yield | 85 - 92% | 84 - 90% | Yields are expected to be comparable if process parameters are well-controlled. |
Step 2: Williamson Ether Synthesis
Rationale and Mechanistic Insight
The Williamson ether synthesis is a classic Sₙ2 reaction where an alkoxide nucleophilically attacks an alkyl halide or sulfonate.[1][2] In this step, the phenolic hydroxyl of 3-iodo-4-hydroxybenzoic acid is deprotonated by a mild base, potassium carbonate (K₂CO₃), to form the phenoxide. This nucleophile then attacks the electrophilic carbon of a trifluoroethylating agent. 2,2,2-Trifluoroethyl tosylate is chosen as the alkylating agent for its high reactivity and commercial availability. Dimethylformamide (DMF) is used as the solvent due to its polar aprotic nature, which effectively solvates the potassium cation and accelerates Sₙ2 reactions.
Experimental Protocols
A. Laboratory Scale Protocol (70 g)
-
Setup: Equip a 2 L three-neck round-bottom flask with a mechanical stirrer, thermometer, and nitrogen inlet.
-
Charging Reagents: Add 3-iodo-4-hydroxybenzoic acid (70.0 g, 0.265 mol), potassium carbonate (73.2 g, 0.530 mol, 2.0 equiv.), and DMF (700 mL).
-
Reaction: Stir the mixture under a nitrogen atmosphere and add 2,2,2-trifluoroethyl tosylate (73.8 g, 0.292 mol, 1.1 equiv.). Heat the reaction to 90°C and maintain for 8-12 hours, monitoring by HPLC.
-
Work-up and Isolation: Cool the mixture to room temperature. Pour the reaction mixture into 3 L of ice-cold water. Acidify to pH 2-3 with 6M hydrochloric acid. A precipitate will form.
-
Filtration and Drying: Stir the slurry for 1 hour, then filter the solid. Wash the cake with water (3 x 500 mL) to remove salts and residual DMF. Dry the product in a vacuum oven at 50°C.
-
Result: Typically yields 90-96% of this compound as a white solid.
B. Pilot Scale Protocol (4.0 kg)
-
Setup: Use a 100 L glass-lined reactor, ensuring it is clean and dry.
-
Charging Reagents: Charge 3-iodo-4-hydroxybenzoic acid (4.00 kg, 15.1 mol), potassium carbonate (4.18 kg, 30.3 mol), and DMF (40 L).
-
Reaction: Start agitation and inert the reactor with nitrogen. Charge 2,2,2-trifluoroethyl tosylate (4.22 kg, 16.7 mol). Heat the reactor to 90°C. Hold for 8-16 hours, monitoring by IPC. The reaction may be slower at scale due to mass transfer limitations.
-
Work-up (Quench & Precipitation): In a separate 200 L reactor, charge 120 L of water and cool to 5-10°C. Once the reaction is complete, cool the reaction mixture to 40-50°C and slowly transfer it into the cold water.
-
Acidification: Adjust the pH of the aqueous slurry to 2-3 using 6M HCl. Maintain the temperature below 25°C during acidification.
-
Isolation and Drying: Stir the slurry for 2 hours to ensure full precipitation. Centrifuge the product and wash the cake thoroughly with water (3 x 30 L). Dry the final product under vacuum at 50-60°C.
Scale-Up Considerations & Data
| Parameter | Laboratory Scale (70 g) | Pilot Scale (4.0 kg) | Rationale / Key Consideration |
| Batch Size | 70.0 g | 4.00 kg | ~57x scale factor. |
| Base Equiv. | 2.0 | 2.0 | Sufficient excess to drive the reaction and neutralize the tosylate byproduct. |
| Alkylating Agent | 1.1 equiv. | 1.1 equiv. | Slight excess ensures complete conversion of the starting material. |
| Reaction Time | 8 - 12 hours | 8 - 16 hours | Reaction times can be longer at scale; reliance on IPC is critical. |
| Work-up | Pour into water | Transfer into water | "Reverse quench" by adding the reaction mass to water helps control the precipitation and crystal form. |
| Purification | Precipitation/Wash | Precipitation/Wash | Avoids chromatography, which is impractical at this scale. Thorough washing is key to removing DMF and salts. |
| Typical Yield | 90 - 96% | 88 - 94% | Minor yield loss can occur due to transfers and less-than-perfect precipitation at scale. |
Process Safety Analysis
Scaling up chemical synthesis requires a rigorous evaluation of potential hazards.
Caption: Key hazards and mitigation strategies.
-
Iodine: Volatile and toxic upon inhalation. Handle in well-ventilated areas or closed systems. Allergic reactions to iodine compounds can occur.[7][8]
-
Iodic Acid: A strong oxidizing agent. Keep away from combustible materials.
-
2,2,2-Trifluoroethanol (precursor to tosylate): Flammable liquid that is toxic to multiple organ systems.[9][10][11] Handle with extreme care, using appropriate personal protective equipment (PPE) and engineering controls.
-
DMF: A reproductive toxin. Minimize exposure through closed-system transfers and adequate ventilation.
-
Exotherms: The iodination step is exothermic. At scale, the surface-area-to-volume ratio decreases, making heat dissipation less efficient. Controlled addition rates and a capable reactor cooling system are non-negotiable.
Conclusion
The described two-step synthesis of this compound is robust, efficient, and scalable. By carefully controlling key process parameters—such as reagent stoichiometry, addition rates, temperature, and agitation—high yields and purity can be achieved consistently from the bench to the pilot plant. The provided protocols and scale-up considerations offer a solid foundation for drug development professionals to produce this valuable intermediate safely and effectively on a larger scale.
References
- 1. Williamson ether synthesis - Wikipedia [en.wikipedia.org]
- 2. Williamson Ether Synthesis - Chemistry Steps [chemistrysteps.com]
- 3. chem.libretexts.org [chem.libretexts.org]
- 4. researchgate.net [researchgate.net]
- 5. Electrochemical Iodination through the In Situ Generation of Iodinating Agents: A Promising Green Approach - PMC [pmc.ncbi.nlm.nih.gov]
- 6. chembk.com [chembk.com]
- 7. Allergic reactions to iodinated contrast media: premedication considerations for patients at risk - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. nrf.aux.eng.ufl.edu [nrf.aux.eng.ufl.edu]
- 10. fishersci.com [fishersci.com]
- 11. 2,2,2-Trifluoroethanol - Wikipedia [en.wikipedia.org]
Troubleshooting & Optimization
Technical Support Center: Synthesis of 3-Iodo-4-(2,2,2-trifluoroethoxy)benzoic acid
Welcome to the technical support guide for the synthesis of 3-Iodo-4-(2,2,2-trifluoroethoxy)benzoic acid. This document provides in-depth troubleshooting advice and answers to frequently asked questions encountered during the multi-step synthesis of this important pharmaceutical building block. Our guidance is grounded in established chemical principles to help you diagnose issues, prevent byproduct formation, and optimize your reaction outcomes.
Overview of the Recommended Synthetic Pathway
The most reliable and commonly employed synthetic route starts from methyl 4-hydroxybenzoate. This strategy involves three key transformations: electrophilic iodination, Williamson ether synthesis, and ester hydrolysis (saponification). Protecting the carboxylic acid as a methyl ester throughout the initial steps is crucial to prevent unwanted side reactions with the basic reagents used during etherification.
The recommended sequence is outlined below:
Caption: Recommended three-step synthesis workflow.
Troubleshooting Guide: Common Issues & Solutions
This section addresses specific problems identified through in-process analytical techniques like TLC, LC-MS, and NMR.
Question 1: My analysis of the iodination step (Step 1) shows a significant byproduct with a mass ~126 Da higher than my desired product. What is this impurity and how can I avoid it?
Answer:
This is a classic and frequent issue. The byproduct you are observing is almost certainly Methyl 3,5-diiodo-4-hydroxybenzoate (MW of di-iodo product: 419.9 g/mol vs. mono-iodo product: 292.0 g/mol ).
-
Causality: The hydroxyl group (-OH) on the starting material is a powerful activating group in electrophilic aromatic substitution.[1] It strongly directs incoming electrophiles (like I⁺) to the ortho positions (C3 and C5). If the reaction is not carefully controlled, a second iodination occurs at the C5 position, leading to the di-iodinated byproduct.[2][3]
-
Troubleshooting & Prevention:
-
Stoichiometry Control: Limit the iodinating reagent (e.g., N-Iodosuccinimide (NIS) or Iodine) to 1.0-1.05 equivalents relative to the methyl 4-hydroxybenzoate. An excess of the iodinating agent is the primary cause of over-iodination.
-
Temperature Management: Perform the reaction at a lower temperature (e.g., 0 °C to room temperature). Higher temperatures increase reaction rates indiscriminately and can reduce the selectivity between the first and second iodination events.
-
Slow Addition: Add the iodinating agent portion-wise or as a solution via an addition funnel over 30-60 minutes. This keeps the instantaneous concentration of the electrophile low, favoring mono-substitution.
-
Question 2: The Williamson ether synthesis (Step 2) is incomplete. My crude product contains a large amount of unreacted Methyl 3-iodo-4-hydroxybenzoate. What went wrong?
Answer:
This issue points to suboptimal conditions for the SN2 reaction. The Williamson ether synthesis requires the quantitative formation of a phenoxide nucleophile, which then attacks the trifluoroethylating agent.[4][5][6]
-
Causality:
-
Insufficient Base: The phenolic proton (pKa ~10) must be fully deprotonated to generate the reactive phenoxide. If the base is too weak or used in insufficient quantity, the starting material will remain.
-
Poor Solvent Choice: Protic solvents (like ethanol or water) can solvate the nucleophile, reducing its reactivity, and may even react with the alkylating agent themselves.[7]
-
Reagent Quality: The trifluoroethylating agent (e.g., 2,2,2-trifluoroethyl triflate) can degrade if exposed to moisture.
-
-
Troubleshooting & Prevention:
-
Choice of Base and Solvent: Use a moderately strong base like potassium carbonate (K₂CO₃) or a stronger base like sodium hydride (NaH) in an anhydrous polar aprotic solvent such as DMF or acetonitrile. These solvents effectively solvate the cation but leave the nucleophile highly reactive.[7]
-
Ensure Anhydrous Conditions: Dry your glassware and use anhydrous solvents. Moisture can quench the base and decompose sensitive reagents.
-
Reaction Monitoring: Monitor the reaction by TLC or LC-MS until the starting phenol is fully consumed before proceeding with the workup.
-
Question 3: My yield from Step 2 is low, and I suspect a competing side reaction. What is the likely pathway?
Answer:
The primary competing pathway in a Williamson ether synthesis is the E2 elimination reaction .[6][7] While the substitution (SN2) reaction is desired, the strong base (alkoxide) required can also act as a base to promote elimination of the alkylating agent, especially at elevated temperatures.
-
Causality: The phenoxide is a strong base. It can attack the electrophilic carbon of the trifluoroethylating agent (SN2 pathway) or abstract a proton from the adjacent carbon (E2 pathway), leading to the formation of 1,1,1-trifluoroethene gas.
-
Troubleshooting & Prevention:
-
Temperature Control: Avoid excessive heating. Run the reaction at the lowest temperature that allows for a reasonable reaction rate (e.g., 60-80 °C is often sufficient).
-
Reagent Choice: The use of a primary alkylating agent like 2,2,2-trifluoroethyl triflate is already optimized to favor SN2 over E2, as tertiary and secondary halides are much more prone to elimination.[5][8] Therefore, temperature control remains the most critical parameter to manage.
-
Caption: Competing SN2 and E2 reaction pathways.
Frequently Asked Questions (FAQs)
Q: Why is it preferable to perform the iodination before the etherification?
A: This sequence is generally preferred for reasons of selectivity and reactivity. The -OH group is a more powerful activating group than the -O-CH₂CF₃ group. Iodinating the highly activated phenol first ensures a rapid and selective reaction at the ortho position. Performing the etherification first creates a slightly less activated ring, which might require harsher conditions for iodination, potentially leading to other byproducts.
Q: My final product after saponification (Step 3) has poor solubility during acidic workup. How can I improve its isolation?
A: this compound is a crystalline solid with limited aqueous solubility. During the acidic workup (addition of HCl to neutralize the sodium benzoate salt), the product precipitates. To ensure you get a manageable solid, cool the solution in an ice bath before and during the slow, dropwise addition of acid. Stirring vigorously during precipitation helps to form a fine, easily filterable powder rather than a large, unmanageable mass.
Q: What are the best analytical techniques to identify these byproducts?
A: A combination of techniques is ideal:
-
LC-MS (Liquid Chromatography-Mass Spectrometry): The most powerful tool. It separates the components of your mixture and provides the exact mass for each, making it easy to identify starting materials, the desired product, and byproducts like the di-iodinated species.
-
¹H NMR (Proton Nuclear Magnetic Resonance): Excellent for confirming the structure and identifying isomeric impurities. For example, the desired 3-iodo product will have three distinct aromatic proton signals, while the symmetric 3,5-diiodo byproduct will only show two, providing a clear diagnostic marker.
Byproduct Summary Table
| Byproduct Name | Step Formed | Molecular Formula | Molecular Weight ( g/mol ) | Key Analytical Signature |
| Methyl 3,5-diiodo-4-hydroxybenzoate | 1: Iodination | C₈H₆I₂O₃ | 419.93 | Mass peak at m/z ~420; Simplified aromatic region in ¹H NMR (2 protons) |
| 1,1,1-Trifluoroethene | 2: Etherification | C₂HF₃ | 82.02 | Gaseous byproduct; leads to lower yield and mass balance issues |
| Methyl 3-Iodo-4-(2,2,2-trifluoroethoxy)benzoate | 3: Saponification | C₁₀H₈F₃IO₃ | 376.07 | Incomplete reaction; presence of a methyl singlet (~3.9 ppm) in ¹H NMR of the final product |
References
- 1. chemcess.com [chemcess.com]
- 2. CAS Common Chemistry [commonchemistry.cas.org]
- 3. Given the compound p -hydroxybenzoic acid (4-hydroxybenzoic acid) reacts.. [askfilo.com]
- 4. Williamson ether synthesis - Wikipedia [en.wikipedia.org]
- 5. masterorganicchemistry.com [masterorganicchemistry.com]
- 6. Williamson Ether Synthesis - Chemistry Steps [chemistrysteps.com]
- 7. Williamson Ether Synthesis | ChemTalk [chemistrytalk.org]
- 8. chem.libretexts.org [chem.libretexts.org]
Technical Support Center: Optimizing the Synthesis of 3-Iodo-4-(2,2,2-trifluoroethoxy)benzoic acid
Welcome to the technical support center for the synthesis of 3-Iodo-4-(2,2,2-trifluoroethoxy)benzoic acid. This guide is designed for researchers, medicinal chemists, and process development professionals who are looking to troubleshoot and optimize this challenging synthesis. As a key intermediate in the development of various pharmaceutical agents, achieving a high yield and purity of this compound is critical. This document provides in-depth, experience-based solutions to common experimental hurdles, moving beyond simple protocols to explain the underlying chemical principles that govern success.
Synthetic Overview: The Two-Step Path and Its Challenges
The most common and direct route to this compound involves two primary transformations:
-
Nucleophilic Aromatic Substitution (SNAr): Formation of the trifluoroethoxy ether from a suitable halobenzoic acid precursor.
-
Electrophilic Aromatic Substitution (SEAr): Regioselective iodination of the resulting ether.
The primary challenge lies in the second step. The benzoic acid ring is electronically deactivated by the electron-withdrawing carboxylic acid group (-COOH). While the 4-(2,2,2-trifluoroethoxy) group is an ortho-, para-director, its activating effect is modest. Therefore, forcing an electrophilic iodine atom onto this deactivated ring at the desired position (ortho to the ether, meta to the carboxyl group) requires carefully optimized and often harsh conditions.
Technical Support Center: Purification of 3-Iodo-4-(2,2,2-trifluoroethoxy)benzoic acid
Welcome to the technical support guide for 3-Iodo-4-(2,2,2-trifluoroethoxy)benzoic acid. As a Senior Application Scientist, I have designed this resource to provide researchers, scientists, and drug development professionals with practical, in-depth solutions to the challenges encountered during the purification of this specific molecule. This guide moves beyond simple protocols to explain the underlying chemical principles, ensuring you can adapt and troubleshoot effectively in your own laboratory setting.
Troubleshooting Guide
This section addresses specific experimental issues in a question-and-answer format. Each answer provides a diagnosis of the probable cause and a detailed, validated solution.
Q1: After synthesis and workup, my product is an oil or a waxy solid that refuses to crystallize. How can I solidify it?
Probable Cause(s): The presence of residual solvents or low-melting impurities is the most common reason for oiling out. The trifluoroethoxy group and the iodine atom increase the molecule's lipophilicity and molecular weight, which can lead to a lower melting point, especially when impure. Starting materials or reaction byproducts can act as eutectic contaminants, significantly depressing the melting point.
Recommended Solution(s):
-
Solvent Removal: Ensure all reaction solvents (e.g., DMF, THF, Dichloromethane) are thoroughly removed under high vacuum, possibly with gentle heating (40-50°C). Co-evaporation with a solvent in which the impurities are soluble but the product is not (like hexane or heptane) can be effective.
-
Trituration: Attempt to solidify the oil by trituration. Add a non-polar solvent in which the desired product has poor solubility (e.g., cold hexanes, pentane, or diethyl ether). Vigorously stir or sonicate the mixture. The impurities may dissolve in the solvent, leaving the purified product to precipitate as a solid.
-
pH Adjustment and Extraction: Since the target molecule is a carboxylic acid, its solubility is highly pH-dependent. Dissolve the crude oil in a suitable organic solvent (e.g., ethyl acetate) and wash with a mild acidic solution (e.g., 1M HCl) to remove any basic impurities. Then, perform a basic extraction using a dilute solution of sodium bicarbonate or sodium carbonate. The deprotonated carboxylate salt will move to the aqueous layer, leaving non-acidic impurities behind. Re-acidify the aqueous layer carefully with cold 1M HCl to precipitate the pure benzoic acid, which can then be filtered. This method is highly effective for removing neutral or basic organic impurities.[1][2]
Q2: My recrystallization yield is extremely low. What am I doing wrong?
Probable Cause(s): Low recovery is typically due to one of two issues: using an inappropriate recrystallization solvent system where the compound has high solubility even at low temperatures, or using an excessive volume of solvent.
Recommended Solution(s):
-
Optimize the Solvent System: The ideal recrystallization solvent is one in which the compound is sparingly soluble at room temperature but highly soluble at the solvent's boiling point.[3] For this compound, consider solvent systems like ethanol/water, isopropanol/water, toluene, or a mixture of ethyl acetate and heptane. Perform small-scale solubility tests first.
-
Minimize Solvent Volume: Use only the minimum amount of hot solvent required to fully dissolve the crude product. Adding excess solvent will keep a significant portion of your product dissolved in the mother liquor upon cooling, drastically reducing the yield.[3]
-
Controlled Cooling: Allow the solution to cool slowly to room temperature first, then place it in an ice bath or refrigerator. Slow cooling promotes the formation of larger, purer crystals and maximizes recovery. Crash-cooling a hot solution often traps impurities and leads to smaller, less-recoverable crystals.
-
Recover from Mother Liquor: If the initial yield is low, concentrate the mother liquor by 50-75% and cool it again to obtain a second crop of crystals. Note that this second crop may be less pure than the first and should be analyzed separately.
Q3: My final product has a persistent yellow or brown color. How can I decolorize it?
Probable Cause(s): Color in iodoaromatic compounds often arises from trace amounts of elemental iodine (I₂) formed through light-induced or oxidative degradation. Highly conjugated polymeric byproducts formed during the reaction can also impart color.
Recommended Solution(s):
-
Charcoal Treatment: During recrystallization, after the compound is fully dissolved in the hot solvent, add a small amount (1-2% by weight) of activated charcoal. The charcoal will adsorb the colored impurities. Keep the solution hot for 5-10 minutes, then perform a hot filtration through a fluted filter paper or a pad of Celite® to remove the charcoal before allowing the solution to cool.
-
Reductive Wash: Before purification, dissolve the crude product in an organic solvent and wash it with a dilute aqueous solution of a mild reducing agent, such as sodium thiosulfate (Na₂S₂O₃) or sodium bisulfite (NaHSO₃). This will reduce any elemental iodine back to colorless iodide (I⁻), which will partition into the aqueous layer.
Q4: TLC analysis of my purified product shows a faint spot corresponding to the starting material. How can I remove it?
Probable Cause(s): This indicates an incomplete reaction or inefficient initial purification. The starting material, likely a phenol derivative (e.g., 3-iodo-4-hydroxybenzoic acid), has different polarity and acidity compared to the ether product.
Recommended Solution(s):
-
Base Wash (for Phenolic Impurities): If the starting material is a phenol, its acidity is higher than an alcohol but generally lower than a carboxylic acid. A carefully controlled basic extraction can separate them. Use a weak base like sodium bicarbonate (NaHCO₃) to selectively extract your carboxylic acid product into the aqueous phase, leaving the less acidic phenol in the organic layer. Subsequent re-acidification of the aqueous layer will precipitate the pure product.
-
Flash Column Chromatography: This is the most reliable method for separating compounds with different polarities. Given the structure, a silica gel column with a gradient elution system, typically starting with a non-polar solvent system (e.g., 9:1 Hexane:Ethyl Acetate) and gradually increasing the polarity, should effectively separate the product from less polar (de-iodinated byproduct) and more polar (phenolic starting material) impurities. The trifluoromethyl group can sometimes interact with silica, so adding a small amount of acetic acid (0.5-1%) to the mobile phase can improve peak shape and prevent tailing of the acidic product.[4]
Frequently Asked Questions (FAQs)
Q: What are the expected physical properties of this compound? A: It is expected to be an off-white to white solid.[5] While the exact melting point is not widely reported, structurally similar compounds like 3-Iodo-4-methylbenzoic acid melt at 210-212 °C, suggesting a relatively high melting point.[5][6]
Q: What is the best way to store this compound? A: Iodoaromatic compounds can be sensitive to light. It is best to store the compound in an amber vial or a container protected from light, in a cool, dry place to prevent potential degradation.
Q: Which analytical techniques are best for assessing the purity of the final product? A: A combination of techniques is recommended:
-
¹H and ¹³C NMR: To confirm the chemical structure and identify any organic impurities.
-
LC-MS: To confirm the molecular weight and assess purity with high sensitivity.
-
HPLC: To obtain a quantitative measure of purity (e.g., >98%).
-
Melting Point: A sharp melting point range close to the literature value (once established) is a good indicator of high purity.
Q: What are the primary safety concerns when handling this compound? A: While specific data for this molecule is limited, related benzoic acid derivatives are known to cause skin and eye irritation and may cause respiratory irritation.[7] Standard laboratory personal protective equipment (PPE), including safety glasses, gloves, and a lab coat, should be worn. All manipulations should be performed in a well-ventilated fume hood.
Data and Protocols
Solvent Solubility Profile (Qualitative)
The following table provides a general guide for solvent selection based on the expected properties of an aromatic carboxylic acid with significant halogenation.
| Solvent | Solubility at 25°C | Solubility at Boiling Point | Suitability for Recrystallization |
| Water | Insoluble | Very Low | Poor (unless as co-solvent) |
| Hexane / Heptane | Insoluble | Very Low | Good for trituration/washing |
| Toluene | Low | High | Potentially Good |
| Ethanol / IPA | High | Very High | Good (with water as anti-solvent) |
| Ethyl Acetate | High | Very High | Poor (unless with heptane) |
| Dichloromethane | High | N/A | Good for chromatography, poor for recrystallization |
Workflow for Purification Strategy
The choice of purification method depends on the nature and quantity of impurities. This diagram outlines a logical workflow for achieving high purity.
Caption: Decision workflow for purifying this compound.
Detailed Protocol: Recrystallization using an Ethanol/Water System
This protocol provides a step-by-step method for purifying the title compound, assuming the main impurities are minor, non-acidic byproducts.
Materials:
-
Crude this compound
-
Ethanol (Reagent Grade)
-
Deionized Water
-
Erhlenmeyer flasks
-
Hotplate/stirrer
-
Büchner funnel and filter flask
-
Filter paper
-
Vacuum source
Procedure:
-
Dissolution: Place the crude solid in an Erlenmeyer flask with a stir bar. Add the minimum volume of hot ethanol required to just dissolve the solid completely. Stir and heat gently to facilitate dissolution.
-
Hot Filtration (Optional): If insoluble impurities or residual color (after charcoal treatment) are present, perform a hot filtration. Pre-heat a second flask and a funnel. Quickly filter the hot solution to remove the insolubles.
-
Addition of Anti-Solvent: While the ethanol solution is still hot and stirring, slowly add deionized water dropwise. Continue adding water until the solution just begins to turn cloudy (the cloud point). This indicates the solution is saturated.
-
Re-dissolution: Add a few drops of hot ethanol to re-dissolve the precipitate and make the solution clear again.
-
Crystallization: Remove the flask from the heat, cover it, and allow it to cool slowly to room temperature. Do not disturb the flask during this period. Once at room temperature, place the flask in an ice bath for at least 30 minutes to maximize crystal formation.
-
Isolation: Collect the crystals by vacuum filtration using a Büchner funnel.
-
Washing: Wash the collected crystals (the "filter cake") with a small amount of ice-cold ethanol/water mixture (use the same ratio as your final solvent mixture) to rinse away any remaining soluble impurities.
-
Drying: Dry the crystals under high vacuum to remove all traces of solvent. The final product should be a crystalline solid.
References
- 1. Organic Syntheses Procedure [orgsyn.org]
- 2. Preparation and X-ray structures of 3-[Bis(trifluoroacetoxy)iodo]benzoic acid and 3-[hydroxy(tosyloxy)iodo]benzoic acid: new recyclable hypervalent iodine reagents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. scribd.com [scribd.com]
- 4. triggered.stanford.clockss.org [triggered.stanford.clockss.org]
- 5. 3-Iodo-4-methylbenzoicacid CAS NO.82998-57-0 C8H7IO2 China Manufacturers Suppliers Factory Exporter [dgtbcb.com]
- 6. 3-Iodo-4-methylbenzoic acid 97 82998-57-0 [sigmaaldrich.com]
- 7. 4-(2,2,2-Trifluoroethoxy)benzoic acid | C9H7F3O3 | CID 3763901 - PubChem [pubchem.ncbi.nlm.nih.gov]
Technical Support Center: Trifluoroethoxylation of 4-hydroxy-3-iodobenzoic acid
Welcome to the technical support center for the synthesis of 4-(2,2,2-trifluoroethoxy)-3-iodobenzoic acid. This guide is designed for researchers, medicinal chemists, and process development professionals who are navigating the complexities of this transformation. We will move beyond simple procedural descriptions to explore the mechanistic underpinnings of common side reactions, providing you with the expert insights needed to troubleshoot and optimize your experiments effectively.
Frequently Asked Questions (FAQs)
This section addresses foundational questions about the reaction's mechanics and critical parameters.
Question 1: What is the likely catalytic mechanism for the trifluoroethoxylation of an aryl iodide-substituted phenol?
Answer: The trifluoroethoxylation of 4-hydroxy-3-iodobenzoic acid is typically achieved via a copper-catalyzed Ullmann-type C-O cross-coupling reaction.[1][2] While several mechanistic pathways have been proposed, a widely accepted cycle involves a Cu(I)/Cu(III) redox couple.
The key steps are:
-
Base-Mediated Deprotonation: A base, such as cesium carbonate (Cs₂CO₃) or potassium phosphate (K₃PO₄), deprotonates the phenolic hydroxyl group to form a more nucleophilic phenoxide.[3]
-
Oxidative Addition: The active Cu(I) catalyst undergoes oxidative addition with the aryl iodide (the C-I bond of your substrate) to form a Cu(III)-aryl intermediate. The reactivity of aryl halides in these reactions typically follows the trend I > Br > Cl.[2][4]
-
Ligand Exchange/Coordination: The trifluoroethoxide nucleophile (derived from 2,2,2-trifluoroethanol and base) displaces a ligand on the copper center.
-
Reductive Elimination: The C-O bond is formed as the Cu(III) center is reduced back to the active Cu(I) state, releasing the desired trifluoroethoxy ether product.[5]
The choice of ligand (e.g., phenanthrolines, picolinic acid, or diamines) is critical as it stabilizes the copper intermediates, enhances solubility, and modulates the catalyst's reactivity to favor the desired pathway over side reactions.[3][6][7]
Caption: Fig 1. Proposed Cu(I)/Cu(III) catalytic cycle.
Troubleshooting Guide: Common Side Reactions
This guide provides a systematic approach to identifying and mitigating the most common side reactions encountered during the trifluoroethoxylation of 4-hydroxy-3-iodobenzoic acid.
Issue 1: Decarboxylation - Formation of 3-Iodo-4-(2,2,2-trifluoroethoxy)benzene
-
Symptom: You observe a significant amount of a byproduct that has lost the carboxylic acid group (-COOH), confirmed by mass spectrometry (loss of 44 Da) and ¹H NMR (disappearance of the carboxylic acid proton).
-
Scientific Cause: Copper salts are well-known promoters of the decarboxylation of benzoic acids, particularly at elevated temperatures.[8][9] This process can occur via the formation of an aryl-copper intermediate followed by the loss of CO₂.[8] Benzoic acids bearing electron-withdrawing groups can be more susceptible to this side reaction.[10] Reaction temperatures exceeding 140°C often significantly accelerate this undesired pathway.[8]
-
Troubleshooting Strategy:
-
Temperature Reduction: This is the most critical parameter. Systematically lower the reaction temperature in 10°C increments (e.g., from 130°C down to 100°C) to find the optimal balance between reaction rate and suppression of decarboxylation.
-
Catalyst and Ligand Screening: The choice of copper source and ligand can influence the stability of the carboxylate group.
-
Base Modification: While a strong base is needed to deprotonate the phenol, an excessively harsh base/solvent combination can promote decarboxylation. Consider switching from stronger bases like K₂CO₃ to weaker ones like K₃PO₄ if reaction kinetics allow.
-
| Parameter | Standard Condition | Recommended Change | Rationale |
| Temperature | 130-150 °C | 80-120 °C | Primary method to reduce thermal decarboxylation.[8] |
| Cu Source | Cu(OAc)₂ | CuI | May offer milder catalytic activity. |
| Base | K₂CO₃ | Cs₂CO₃ / K₃PO₄ | Cs₂CO₃ often provides better results in Ullmann couplings at lower temperatures.[7] |
Issue 2: Protodeiodination - Formation of 4-(2,2,2-trifluoroethoxy)benzoic acid
-
Symptom: A major byproduct is identified as the desired product but is missing the iodine atom. This is confirmed by mass spectrometry and the disappearance of the characteristic downfield shift of protons adjacent to the iodine in ¹H NMR.
-
Scientific Cause: Protodeiodination involves the cleavage of the C-I bond and its replacement with a C-H bond. This can occur through several mechanisms. One common pathway involves the formation of an aryl radical intermediate which then abstracts a hydrogen atom from the solvent (e.g., DMF), a ligand, or another reaction component.[11] This side reaction can be exacerbated by excessively high temperatures or the presence of adventitious radical initiators.
-
Troubleshooting Strategy:
-
Solvent Selection: The solvent is a likely source of hydrogen atoms.
-
Replace hydrogen-donating solvents like DMF with alternatives such as Dioxane, Toluene, or DMSO, which are generally more robust.[7]
-
To confirm the solvent's role, run a small-scale reaction using a deuterated solvent (e.g., DMF-d₇) and check for deuterium incorporation in the byproduct by mass spectrometry.
-
-
Ensure Inert Atmosphere: Meticulously degas the reaction mixture and maintain a positive pressure of an inert gas (Argon or Nitrogen). Oxygen can initiate radical chain reactions that may lead to protodeiodination.
-
Lower Temperature: As with decarboxylation, excessive thermal energy can promote homolytic cleavage of the C-I bond or the formation of radical intermediates. Reducing the temperature is a key corrective action.
-
References
- 1. Ullmann condensation - Wikipedia [en.wikipedia.org]
- 2. mdpi.com [mdpi.com]
- 3. dspace.mit.edu [dspace.mit.edu]
- 4. pure.rug.nl [pure.rug.nl]
- 5. Copper-catalyzed O-arylation of phenols with diazonium salts - Green Chemistry (RSC Publishing) [pubs.rsc.org]
- 6. Copper-Mediated Fluoroalkylation of Aryl Bromides and Chlorides Enabled by Directing Groups - PMC [pmc.ncbi.nlm.nih.gov]
- 7. (2-Pyridyl)acetone-Promoted Cu-Catalyzed O-Arylation of Phenols with Aryl Iodides, Bromides, and Chlorides [organic-chemistry.org]
- 8. Copper mediated decarboxylative direct C–H arylation of heteroarenes with benzoic acids - Chemical Communications (RSC Publishing) DOI:10.1039/C5CC08367B [pubs.rsc.org]
- 9. tandfonline.com [tandfonline.com]
- 10. Copper-catalyzed oxidative decarboxylative C–H arylation of benzoxazoles with 2-nitrobenzoic acids - Chemical Communications (RSC Publishing) [pubs.rsc.org]
- 11. escholarship.mcgill.ca [escholarship.mcgill.ca]
Technical Support Center: Optimizing Suzuki Reactions for 3-Iodo-4-(2,2,2-trifluoroethoxy)benzoic acid
Prepared by: Gemini, Senior Application Scientist
Welcome to the technical support center for optimizing Suzuki-Miyaura cross-coupling reactions. This guide is specifically tailored for researchers, scientists, and drug development professionals working with the challenging substrate, 3-Iodo-4-(2,2,2-trifluoroethoxy)benzoic acid . Our goal is to provide you with in-depth, field-proven insights to help you navigate the complexities of this transformation, moving beyond generic protocols to address the unique chemical nature of this molecule.
The structure of this compound presents a unique set of challenges: an electron-deficient aromatic ring, potential steric hindrance from the ortho-substituent, and an acidic carboxylic acid moiety that can interfere with the catalytic cycle.[1][2][3] This guide is structured as a series of frequently asked questions and troubleshooting scenarios to directly address the issues you are most likely to encounter.
Frequently Asked Questions (FAQs)
Q1: Why is optimizing catalyst loading so critical for this specific substrate?
Optimizing catalyst loading is a balancing act between reaction efficiency, cost, and downstream processing. For this substrate, the stakes are higher for several reasons:
-
Cost and Metal Contamination: Palladium catalysts are expensive.[4] Using the minimum effective amount is crucial for process scalability. Furthermore, stringent regulations in pharmaceutical development demand extremely low levels of residual palladium in the final active pharmaceutical ingredient (API). Lower initial loading simplifies purification.[5]
-
Side Reaction Mitigation: Excessive catalyst loading doesn't always lead to better results. High concentrations of active palladium can increase the rate of undesired side reactions, such as dehalogenation (reduction of the C-I bond) or homocoupling of the boronic acid partner.[5]
-
Catalyst Deactivation: The benzoic acid moiety can potentially coordinate to the palladium center or react with the base, altering the catalyst's environment. Understanding the optimal loading helps ensure that enough active catalyst is available throughout the reaction without promoting deactivation pathways.[6][7]
Q2: What are the recommended initial catalyst systems (palladium source and ligand) for this compound?
The substrate's electronic and steric properties guide the initial choice. The aryl iodide is highly reactive, but the electron-withdrawing nature of the substituents and potential steric bulk necessitate a robust catalyst system.
-
Palladium Source: Standard Pd(II) precatalysts like Pd(OAc)₂ or PdCl₂(dppf) are excellent starting points.[8] Pre-formed Pd(0) sources like Pd(PPh₃)₄ can also be effective but require more careful handling to prevent oxidation.[9]
-
Ligand Selection: This is the most critical parameter. The goal is to facilitate both oxidative addition and reductive elimination.
-
For Electron-Deficient Systems: Bulky, electron-rich phosphine ligands are highly recommended. They stabilize the Pd(0) species and promote the oxidative addition step, which, despite the activating effect of the iodide, can be influenced by the overall electronic landscape.[2][7]
-
Recommended Ligands: Buchwald-type biaryl phosphine ligands such as SPhos and XPhos are industry standards for challenging couplings and are an excellent first choice.[8][10] For a more classical approach, ligands like P(t-Bu)₃ can also be effective.[11]
-
Q3: How does the benzoic acid functional group impact the reaction, and how can I mitigate potential issues?
The carboxylic acid is arguably the most challenging feature of this substrate. Its acidic proton can readily react with the inorganic bases required for the Suzuki-Miyaura catalytic cycle.[1]
-
Base Selection is Crucial: A strong, non-nucleophilic base is required to activate the boronic acid for transmetalation. However, a base that is too strong or used in large excess can deprotonate the benzoic acid, forming a carboxylate salt. This salt's solubility and coordination properties are different from the starting material.
-
Solvent System: The choice of solvent must accommodate both the organic substrates and the inorganic base. Biphasic solvent systems are common.
Q4: My reaction is sluggish or has stalled. What are the likely causes and how do I troubleshoot?
A stalled reaction points to a breakdown in the catalytic cycle. A systematic approach is key.
-
Check the Atmosphere: The active Pd(0) catalyst is highly sensitive to oxygen.[1] Ensure your reaction setup was properly degassed (e.g., via multiple vacuum/inert gas backfill cycles or by sparging the solvent with argon/nitrogen for 15-30 minutes) and is maintained under a positive pressure of an inert gas.[12][13]
-
Evaluate the Base: If the base is old, clumpy, or was not properly dried, it may be ineffective. Use a fresh, finely powdered, and anhydrous base.
-
Assess Catalyst Activity: If the palladium precatalyst or ligand is old, it may have degraded. Test it on a simpler, known-to-work reaction to confirm its activity.[9]
-
Increase Temperature: While aryl iodides are reactive, sluggishness can sometimes be overcome by increasing the reaction temperature, typically in the range of 80-110 °C.[9][12] Microwave heating can be a powerful tool for rapid optimization.[11][14]
Q5: I'm observing significant side products like dehalogenation or protodeboronation. How can I minimize these?
These side reactions compete with the desired cross-coupling and indicate sub-optimal conditions.
-
Protodeboronation: This is the undesired cleavage of the C-B bond of your boronic acid, replacing it with a C-H bond.[1][5] It is often accelerated by excess water, strong bases, and high temperatures.[12]
-
Dehalogenation: This is the replacement of the iodine with a hydrogen atom. It can be promoted by high temperatures and certain bases.
-
Solution: Try running the reaction at a lower temperature for a longer period. Optimizing the catalyst and ligand can also favor the desired cross-coupling pathway over the reduction pathway.
-
Troubleshooting Guide & Decision Workflow
When a reaction fails, a logical workflow can help diagnose the problem efficiently.
Caption: Troubleshooting workflow for failed Suzuki reactions.
Experimental Protocols
Protocol 1: Screening for Optimal Catalyst Loading
This protocol is designed to efficiently determine the minimum catalyst loading required for a successful reaction using a parallel setup.
Objective: To identify the optimal catalyst loading (mol%) for the coupling of this compound with a representative boronic acid.
| Parameter | Recommended Starting Conditions |
| Aryl Halide | This compound (1.0 equiv) |
| Boronic Acid | Phenylboronic acid (1.2 - 1.5 equiv) |
| Palladium Source | Pd(OAc)₂ |
| Ligand | SPhos (Pd:Ligand ratio of 1:2) |
| Base | K₃PO₄ (2.0 - 3.0 equiv, finely powdered) |
| Solvent | 1,4-Dioxane / Water (4:1 v/v), 0.1 M concentration |
| Temperature | 90 °C |
Procedure:
-
Vial Preparation: In four separate, dry reaction vials equipped with stir bars, add this compound (e.g., 0.1 mmol, 1.0 equiv), phenylboronic acid (0.12 mmol, 1.2 equiv), and K₃PO₄ (0.2 mmol, 2.0 equiv).
-
Stock Solution Preparation: Prepare a stock solution of Pd(OAc)₂ and SPhos in the degassed solvent mixture. The concentrations should be calculated to deliver the desired mol% in a convenient volume.
-
Catalyst Addition: To each vial, add the appropriate volume of the catalyst stock solution to achieve loadings of 2 mol% , 1 mol% , 0.5 mol% , and 0.1 mol% , respectively.
-
Degassing: Seal the vials with screw caps. Evacuate and backfill each vial with argon or nitrogen three times.[9]
-
Reaction: Place the vials in a preheated reaction block at 90 °C and stir vigorously.
-
Monitoring: Monitor the reactions at set time points (e.g., 1h, 4h, 12h) by taking a small aliquot and analyzing via LC-MS or TLC to determine the consumption of starting material and formation of the product.
-
Analysis: Compare the reaction profiles. The optimal loading is the lowest amount that provides complete conversion in a reasonable timeframe.
The Suzuki-Miyaura Catalytic Cycle
Understanding the mechanism is key to rational troubleshooting. The cycle consists of three main steps: Oxidative Addition, Transmetalation, and Reductive Elimination.
Caption: The generally accepted mechanism for the Suzuki-Miyaura reaction.[15]
References
- 1. benchchem.com [benchchem.com]
- 2. chem.libretexts.org [chem.libretexts.org]
- 3. pubs.rsc.org [pubs.rsc.org]
- 4. pubs.acs.org [pubs.acs.org]
- 5. benchchem.com [benchchem.com]
- 6. researchgate.net [researchgate.net]
- 7. benchchem.com [benchchem.com]
- 8. benchchem.com [benchchem.com]
- 9. benchchem.com [benchchem.com]
- 10. researchgate.net [researchgate.net]
- 11. researchgate.net [researchgate.net]
- 12. benchchem.com [benchchem.com]
- 13. researchgate.net [researchgate.net]
- 14. scholarworks.utrgv.edu [scholarworks.utrgv.edu]
- 15. Yoneda Labs [yonedalabs.com]
troubleshooting low conversion rates in 3-Iodo-4-(2,2,2-trifluoroethoxy)benzoic acid synthesis
Welcome to the technical support center for the synthesis of 3-Iodo-4-(2,2,2-trifluoroethoxy)benzoic acid. This guide is designed for researchers, scientists, and drug development professionals to navigate the complexities of this multi-step synthesis. Here, we address common challenges, particularly those leading to low conversion rates, by providing in-depth troubleshooting strategies and answers to frequently asked questions. Our approach is grounded in mechanistic principles to empower you to not only solve immediate issues but also to build a robust and reproducible synthetic protocol.
Troubleshooting Guide: Low Conversion Rates
Low yields can arise at any stage of a multi-step synthesis.[1][2][3] Below, we dissect potential issues in the common synthetic route to this compound and offer targeted solutions.
Overall Synthesis Workflow
The synthesis of this compound typically proceeds through a three-step sequence starting from 4-hydroxybenzoic acid.
Caption: General synthetic workflow for this compound.
Issue 1: Inefficient Etherification of 4-Hydroxybenzoic Acid
The initial Williamson ether synthesis is critical for introducing the trifluoroethoxy group.[4] Low conversion in this step is a frequent bottleneck.
Question: My Williamson ether synthesis of 4-(2,2,2-trifluoroethoxy)benzoic acid from 4-hydroxybenzoic acid is resulting in a low yield. What are the likely causes and how can I improve it?
Answer:
Low yields in this SN2 reaction are often traced back to issues with the base, solvent, or reaction conditions.[5][6][7] The phenoxide generated from 4-hydroxybenzoic acid is the nucleophile that attacks an electrophilic trifluoroethyl source.
Troubleshooting Steps:
-
Choice and Handling of Base:
-
Problem: Incomplete deprotonation of the phenolic hydroxyl group. The pKa of the phenolic proton of 4-hydroxybenzoic acid is around 9, while the carboxylic acid proton is around 4.5.[8] A base that is not strong enough or used in insufficient quantity will lead to unreacted starting material.
-
Solution: Use a strong base such as sodium hydride (NaH) or potassium tert-butoxide (t-BuOK) to ensure complete deprotonation of the phenol.[9] It is crucial to use at least two equivalents of the base to deprotonate both the carboxylic acid and the phenol.
-
Causality: The carboxylate must be formed first, followed by the more basic phenoxide. The phenoxide is the key nucleophile for the subsequent etherification.
-
-
Solvent and Moisture Control:
-
Problem: Presence of protic solvents or moisture. Water or other protic impurities will quench the strong base and the reactive phenoxide, halting the reaction.[3]
-
Solution: Ensure all glassware is rigorously dried (flame-dried or oven-dried). Use anhydrous aprotic polar solvents like tetrahydrofuran (THF) or dimethylformamide (DMF) to facilitate the SN2 reaction.[6]
-
Causality: Aprotic polar solvents solvate the cation of the base, leaving the alkoxide anion more nucleophilic and available for reaction.
-
-
Nature of the Trifluoroethylating Agent:
-
Problem: Use of a poor electrophile. While 2,2,2-trifluoroethanol is the source of the trifluoroethoxy group, it must be activated or a more reactive equivalent used.
-
Solution: A common strategy is to use 2,2,2-trifluoroethyl triflate or tosylate, which are excellent leaving groups.[10] Alternatively, a copper-catalyzed reaction between a halobenzoic acid and 2,2,2-trifluoroethanol can be employed.[10]
-
Causality: The carbon-oxygen bond of an alcohol is not readily cleaved. Converting the hydroxyl group into a sulfonate ester (tosylate or triflate) makes it an excellent leaving group, facilitating the SN2 displacement by the phenoxide.
-
Experimental Protocol: Improved Williamson Ether Synthesis
| Reagent/Parameter | Recommendation | Rationale |
| Starting Material | 4-Hydroxybenzoic acid | |
| Base | Sodium Hydride (NaH), 2.2 eq. | Ensures deprotonation of both acidic protons. |
| Trifluoroethylating Agent | 2,2,2-Trifluoroethyl tosylate, 1.1 eq. | Provides a good leaving group for SN2. |
| Solvent | Anhydrous Dimethylformamide (DMF) | Aprotic polar solvent enhances nucleophilicity. |
| Temperature | 0 °C to room temperature, then heat | Initial cooling for safety, then heating to drive reaction. |
| Work-up | Acidification (e.g., with HCl) | Protonates the carboxylate to yield the final product. |
Issue 2: Poor Regioselectivity and Low Yield in the Iodination Step
The second step involves the electrophilic aromatic substitution to introduce an iodine atom ortho to the carboxylic acid directing group.
Question: I am observing a mixture of products and a low yield of the desired 3-iodo isomer during the iodination of 4-(2,2,2-trifluoroethoxy)benzoic acid. How can I improve the regioselectivity and conversion?
Answer:
The directing effects of the substituents on the aromatic ring play a crucial role in this step. The trifluoroethoxy group is an ortho, para-director, while the carboxylic acid group is a meta-director. The position ortho to the carboxylic acid is also ortho to the activating trifluoroethoxy group, making it the desired site of iodination.
Troubleshooting Logic:
Caption: Troubleshooting logic for the iodination step.
Detailed Solutions:
-
Choice of Iodinating Agent:
-
Problem: Using molecular iodine (I₂) alone is often insufficient for iodinating moderately activated or deactivated aromatic rings.
-
Solution: Employ a more electrophilic iodine source. Common and effective systems include:
-
N-Iodosuccinimide (NIS): Often used with a catalytic amount of a strong acid like trifluoroacetic acid (TFA) to generate a more potent electrophile.[11]
-
Iodine with an Oxidizing Agent: A mixture of iodine and an oxidizing agent like iodic acid (HIO₃) or hydrogen peroxide (H₂O₂) can generate the electrophilic iodine species in situ.[12]
-
-
Causality: These reagents generate a more polarized or cationic iodine species (I⁺), which is a much stronger electrophile than I₂ and is necessary to overcome the electron-withdrawing effect of the carboxylic acid group.
-
-
Directed C-H Activation:
-
Problem: Competing directing effects leading to a mixture of isomers.
-
Solution: For highly selective ortho-iodination, consider a directed C-H activation strategy.[13][14][15] Catalysts based on palladium or iridium can selectively functionalize the C-H bond ortho to the carboxylic acid directing group.
-
Causality: The carboxylic acid acts as a directing group, coordinating to the metal catalyst and positioning it to activate the adjacent C-H bond for iodination. This approach offers superior regiocontrol compared to classical electrophilic substitution.
-
Recommended Protocol: Iodination with NIS and TFA
| Reagent/Parameter | Recommendation | Rationale |
| Starting Material | 4-(2,2,2-trifluoroethoxy)benzoic acid | |
| Iodinating Agent | N-Iodosuccinimide (NIS), 1.1 eq. | Provides a source of electrophilic iodine. |
| Catalyst | Trifluoroacetic acid (TFA), 0.1 eq. | Activates NIS to enhance electrophilicity. |
| Solvent | Acetonitrile or Dichloromethane | Aprotic solvents that are inert under the reaction conditions. |
| Temperature | Room temperature | Often sufficient for activated systems. |
| Monitoring | Thin Layer Chromatography (TLC) | To track the consumption of starting material. |
Frequently Asked Questions (FAQs)
Q1: My final product, this compound, is difficult to purify. What are the common impurities and recommended purification methods?
A1: Common impurities include unreacted starting material, di-iodinated byproducts, and regioisomers from the iodination step. Purification can typically be achieved by recrystallization. A solvent system like ethanol/water or ethyl acetate/hexanes can be effective.[16] For more challenging separations, column chromatography on silica gel may be necessary.
Q2: Can I perform a one-pot synthesis from 4-hydroxybenzoic acid to the final product?
A2: While one-pot syntheses are attractive for their efficiency, the incompatible reaction conditions for etherification and iodination make a one-pot approach challenging.[17] The strong base required for the Williamson ether synthesis would react with the electrophilic iodinating agent. A sequential, two-step process with isolation of the intermediate is highly recommended for achieving a good overall yield and purity.
Q3: Are there alternative synthetic routes to consider?
A3: An alternative route could involve starting with 3-iodo-4-hydroxybenzoic acid and then performing the Williamson ether synthesis to introduce the trifluoroethoxy group. This approach could be advantageous if the starting iodinated phenol is readily available. The choice of route often depends on the relative cost and availability of the starting materials.
Q4: What is the role of the trifluoroethoxy group in the context of drug development?
A4: The 2,2,2-trifluoroethoxy group is a common substituent in medicinal chemistry. Its high lipophilicity can enhance membrane permeability and its metabolic stability can improve the pharmacokinetic profile of a drug candidate. The strong electron-withdrawing nature of the trifluoromethyl group can also modulate the acidity and binding properties of the molecule.
References
- 1. Troubleshooting [chem.rochester.edu]
- 2. quora.com [quora.com]
- 3. reddit.com [reddit.com]
- 4. Volume # 3(136), May - June 2021 — "Fluorinated Ethers. Communication 1. Preparation of Ethers by Williamson Reaction and by the Addition of Alcohols to Alkenes and Alkynes" [notes.fluorine1.ru]
- 5. masterorganicchemistry.com [masterorganicchemistry.com]
- 6. Williamson Ether Synthesis | ChemTalk [chemistrytalk.org]
- 7. Williamson Ether Synthesis - Chemistry Steps [chemistrysteps.com]
- 8. benchchem.com [benchchem.com]
- 9. Synthesis of a 2-(2-Trifluoroethoxyphenyl)oxazoline [mdpi.com]
- 10. US6288271B1 - Process for the preparation of (2,2,2-trifluoroethoxy)benzoic acids - Google Patents [patents.google.com]
- 11. Iodoarenes synthesis by iodination or substitution [organic-chemistry.org]
- 12. researchgate.net [researchgate.net]
- 13. IrIII -Catalyzed Selective ortho-Monoiodination of Benzoic Acids with Unbiased C-H Bonds - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
- 15. pubs.acs.org [pubs.acs.org]
- 16. benchchem.com [benchchem.com]
- 17. s3.wp.wsu.edu [s3.wp.wsu.edu]
impact of solvent choice on the synthesis of 3-Iodo-4-(2,2,2-trifluoroethoxy)benzoic acid
Welcome to the technical support center for the synthesis of 3-Iodo-4-(2,2,2-trifluoroethoxy)benzoic acid. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting advice and address frequently asked questions (FAQs) regarding the impact of solvent choice on this specific synthesis. Our goal is to equip you with the necessary insights to navigate experimental challenges and optimize your reaction outcomes.
Frequently Asked Questions (FAQs) & Troubleshooting
Issue 1: Low or No Yield of this compound
Q1: My iodination reaction is resulting in a low yield or no product at all. What are the primary factors related to solvent choice that could be causing this?
A: Low or nonexistent yields in the synthesis of this compound can often be traced back to the selection of the reaction solvent. The solvent plays a critical role in an electrophilic iodination reaction by influencing the solubility of reagents, the stability of intermediates, and the reactivity of the iodinating species.[1][2]
Here’s a breakdown of how your solvent choice might be impacting the reaction and how to troubleshoot:
-
Solvent Polarity and Reagent Solubility: The starting material, 4-(2,2,2-trifluoroethoxy)benzoic acid, and the iodinating agent (e.g., N-Iodosuccinimide (NIS), Iodine monochloride (ICl)) must be sufficiently soluble in the chosen solvent for the reaction to proceed efficiently. If the reagents are not well-dissolved, the reaction will be heterogeneous and likely very slow or incomplete.
-
Troubleshooting: If you suspect solubility is an issue, consider switching to a more polar solvent. For instance, if you are using a nonpolar solvent like hexane, transitioning to a polar aprotic solvent such as acetonitrile (MeCN) or a polar protic solvent like acetic acid could improve solubility and, consequently, the reaction rate.[3]
-
-
Solvent's Role in Activating the Iodinating Agent: Some solvents can actively participate in the reaction mechanism. For example, acidic solvents like acetic acid or sulfuric acid can protonate the iodinating agent, making it a more potent electrophile.[4] This is particularly important when dealing with deactivated aromatic rings. The trifluoroethoxy group is electron-withdrawing, which deactivates the benzoic acid ring towards electrophilic substitution.
-
Troubleshooting: If you are using a neutral solvent and observing low reactivity, the addition of an acid catalyst or switching to an acidic solvent system is recommended. The use of hexafluoroisopropanol (HFIP) as a solvent has been shown to be effective for the halogenation of arenes due to its ability to stabilize cationic intermediates.[5]
-
-
Stabilization of Intermediates: The electrophilic iodination of an aromatic ring proceeds through a positively charged intermediate known as a sigma complex or arenium ion.[4] Polar solvents can stabilize this charged intermediate, thereby lowering the activation energy of the reaction and increasing the rate.
-
Troubleshooting: Evaluate the polarity of your current solvent. A move from a nonpolar to a polar solvent can significantly enhance the reaction rate by stabilizing the key intermediate.
-
-
Side Reactions Promoted by the Solvent: While a solvent might be excellent for the primary reaction, it could also promote undesirable side reactions. For instance, certain solvents might react with the iodinating agent or the starting material under the reaction conditions.
-
Troubleshooting: Carefully analyze your crude reaction mixture using techniques like NMR or LC-MS to identify any potential byproducts. If side reactions are prevalent, a less reactive solvent should be considered.
-
Issue 2: Poor Regioselectivity - Formation of undesired isomers
Q2: I am observing the formation of other iodinated isomers along with my desired 3-iodo product. How can the choice of solvent influence the regioselectivity of the iodination?
A: Achieving high regioselectivity is a common challenge in electrophilic aromatic substitution. The directing effects of the substituents on the benzene ring are paramount, but the solvent can play a subtle yet significant role in modulating this selectivity.
-
Steric Hindrance: The trifluoroethoxy group at the 4-position and the carboxylic acid at the 1-position are both ortho, para-directing. However, the trifluoroethoxy group is more activating. Iodination is expected to occur at the positions ortho to the trifluoroethoxy group (positions 3 and 5). The carboxylic acid group is deactivating. The choice of a bulky solvent or a solvent that coordinates strongly with the reagents could potentially influence the steric environment around the aromatic ring, favoring iodination at the less hindered position.
-
Solvent-Reagent Complexation: Solvents can form complexes with the iodinating agent, effectively altering its size and reactivity. This can, in turn, affect the regiochemical outcome of the reaction.
Troubleshooting Strategies for Poor Regioselectivity:
| Solvent Type | Potential Impact on Regioselectivity | Recommendation |
| Bulky, Non-coordinating Solvents | May enhance steric differentiation between the two ortho positions to the trifluoroethoxy group. | Consider solvents like tert-butanol or di-tert-butyl ether. |
| Coordinating Solvents (e.g., DMF, DMSO) | Can form complexes with the electrophile, potentially altering its reactivity and steric profile. | Experiment with these solvents if steric control is a primary concern. |
| Acidic Solvents (e.g., Acetic Acid) | Can protonate the carboxylic acid group, potentially altering its directing effect. | Useful for enhancing reactivity but may require careful optimization to maintain selectivity. |
Issue 3: Difficulty in Product Isolation and Purification
Q3: I am struggling with the workup and purification of my product. Can my choice of solvent be contributing to these issues?
A: Absolutely. The solvent used in the reaction can have a significant impact on the ease of product isolation and purification.
-
High Boiling Point Solvents: Solvents with high boiling points, such as DMF or DMSO, can be difficult to remove completely under reduced pressure. Residual solvent can interfere with subsequent purification steps like crystallization or chromatography.
-
Troubleshooting: If possible, opt for a lower-boiling solvent that is still effective for the reaction. If a high-boiling solvent is necessary, consider an aqueous workup to extract the product into an organic layer, leaving the high-boiling solvent in the aqueous phase (if it has sufficient water solubility).
-
-
Solvent Miscibility: The miscibility of the reaction solvent with the solvents used during the workup (e.g., water, brine, organic extraction solvents) is a critical factor.
-
Troubleshooting: Plan your workup procedure in conjunction with your choice of reaction solvent. For instance, if you use a water-miscible solvent like acetonitrile, you will need to add a significant amount of water and an immiscible organic solvent (like ethyl acetate or dichloromethane) to achieve proper phase separation during extraction.
-
-
Solvent-Induced Impurities: The solvent itself can sometimes lead to the formation of impurities that co-elute with your product during chromatography.
-
Troubleshooting: Always use high-purity, dry solvents to minimize the introduction of contaminants.[1] If you suspect solvent-related impurities, running a blank reaction with just the solvent and reagents (without the starting material) can help identify them.
-
Experimental Workflow & Protocols
General Protocol for the Iodination of 4-(2,2,2-trifluoroethoxy)benzoic acid
This protocol provides a general framework. The choice of solvent is a key variable that should be optimized.
Caption: A generalized workflow for the synthesis of this compound.
Solvent Selection Guide
The following diagram illustrates a decision-making process for selecting an appropriate solvent system.
Caption: A decision tree for troubleshooting solvent selection in the iodination reaction.
Concluding Remarks
The choice of solvent is a pivotal parameter in the successful synthesis of this compound. A systematic approach to solvent screening, guided by an understanding of the reaction mechanism and the principles of solvent effects, is crucial for optimizing yield, regioselectivity, and ease of purification. This guide provides a starting point for troubleshooting common issues, but empirical investigation remains the most reliable method for identifying the optimal solvent for your specific reaction conditions.
References
- 1. benchchem.com [benchchem.com]
- 2. pubs.acs.org [pubs.acs.org]
- 3. Electrophilic Iodination of Organic Compounds Using Elemental Iodine or Iodides: Recent Advances 2008–2021: Part I [mdpi.com]
- 4. crab.rutgers.edu [crab.rutgers.edu]
- 5. Iodoarenes synthesis by iodination or substitution [organic-chemistry.org]
managing exothermic reactions in the synthesis of 3-Iodo-4-(2,2,2-trifluoroethoxy)benzoic acid
Introduction
Welcome to the technical support guide for the synthesis of 3-Iodo-4-(2,2,2-trifluoroethoxy)benzoic acid. This document is designed for researchers, scientists, and drug development professionals. The synthesis involves a highly exothermic electrophilic aromatic substitution (iodination) step which, if not properly managed, can lead to thermal runaway, reduced yield, and the formation of impurities.[1] This guide provides in-depth troubleshooting advice and detailed protocols to ensure a safe, controlled, and reproducible synthesis.
Section 1: Understanding the Primary Thermal Hazard
The core challenge in this synthesis is managing the heat generated during the iodination of the 4-(2,2,2-trifluoroethoxy)benzoic acid intermediate.
Q1: Why is the iodination step so exothermic?
The iodination of 4-(2,2,2-trifluoroethoxy)benzoic acid is an electrophilic aromatic substitution (EAS) reaction.[2] The reaction proceeds via a high-energy carbocation intermediate, known as an arenium ion or sigma complex. The formation of this intermediate is the rate-determining step and is highly endothermic.[3][4] However, the subsequent deprotonation to restore the highly stable aromatic ring is a rapid and significantly exothermic process.
The 4-(2,2,2-trifluoroethoxy) group is an electron-donating group, which "activates" the aromatic ring, making it more nucleophilic and increasing the rate of reaction with the electrophile (e.g., an iodonium ion from N-Iodosuccinimide).[2] This increased reactivity directly translates to a faster rate of heat generation, posing a significant thermal risk.
Section 2: Proactive Thermal Management Protocols
Proper experimental design is the most effective tool for preventing thermal runaway. The following protocol emphasizes slow, controlled addition and efficient heat removal.
Experimental Workflow Overview
The overall synthesis can be visualized as a two-stage process, with the iodination being the critical exothermic step requiring stringent control.
Detailed Iodination Protocol
This protocol is designed for a 10 mmol scale. Adjustments are necessary for scale-up, with an emphasis on enhancing cooling capacity.
Materials:
-
4-(2,2,2-trifluoroethoxy)benzoic acid (1.0 eq)
-
N-Iodosuccinimide (NIS) (1.1 eq)[5]
-
Acetonitrile (or other suitable aprotic solvent)
-
Aqueous Sodium Thiosulfate (Na₂S₂O₃) solution (10% w/v)
-
Ethyl Acetate
-
Brine (saturated NaCl solution)
Equipment:
-
Three-neck round-bottom flask
-
Digital thermometer with probe
-
Addition funnel or powder funnel
-
Efficient overhead or magnetic stirrer
-
Ice-water bath
Procedure:
-
Reaction Setup: In a three-neck flask equipped with a stirrer, thermometer, and nitrogen inlet, dissolve 4-(2,2,2-trifluoroethoxy)benzoic acid (1.0 eq) in acetonitrile.
-
Cooling: Immerse the flask in an ice-water bath and stir until the internal temperature stabilizes at 0-5°C.
-
Controlled Reagent Addition: Add the N-Iodosuccinimide (1.1 eq) in small portions over 30-60 minutes. Crucially, monitor the internal temperature continuously. Do not add the next portion until the exotherm from the previous addition has subsided and the temperature has returned to <5°C.
-
Reaction Monitoring: After the full addition of NIS, allow the reaction to stir at 0-5°C. Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting material is consumed.
-
Quenching: Once the reaction is complete, quench it by slowly adding the cold reaction mixture to a separate flask containing a stirred, pre-chilled 10% aqueous sodium thiosulfate solution.[6] This will neutralize any unreacted NIS and iodine byproducts. The disappearance of any reddish-brown color indicates a successful quench.[6][7]
-
Work-up:
-
Transfer the quenched mixture to a separatory funnel.
-
Extract the aqueous layer with ethyl acetate.
-
Combine the organic layers and wash with water, followed by brine.[8]
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude product.
-
-
Purification: Purify the crude solid by recrystallization or silica gel chromatography to obtain the final product.[8]
| Parameter | Recommended Value | Rationale |
| Temperature | 0-5°C | Suppresses the rate of the exothermic reaction, allowing heat to be removed faster than it is generated. |
| NIS Addition | Slow, portion-wise | Prevents accumulation of unreacted reagents and a sudden, large exotherm (thermal runaway).[1] |
| Stirring | Vigorous | Ensures homogenous mixing and efficient heat transfer from the reaction mixture to the cooling bath. |
| Quenching Agent | Aq. Sodium Thiosulfate | Acts as a mild reducing agent to safely neutralize the reactive iodinating species.[6] |
Table 1. Critical Parameters for Thermal Control.
Section 3: Troubleshooting Guide
Even with careful planning, issues can arise. This guide provides a logical framework for addressing common problems.
Q2: My reaction temperature is rising uncontrollably. What should I do?
This is a critical situation indicating a potential thermal runaway.[1]
-
Immediate Action:
-
STOP all reagent addition immediately.
-
Ensure the cooling bath has maximum capacity. Add more ice or switch to a dry ice/acetone bath if available and safe to do so.
-
If the temperature continues to climb, execute an emergency quench . Slowly and carefully add the reaction mixture to a large volume of a stirred, pre-chilled 10% aqueous sodium thiosulfate solution. Be prepared for vigorous off-gassing.
-
-
Root Cause Analysis: This typically happens if the NIS is added too quickly, the cooling is inefficient, or the stirring is inadequate. Review and revise your procedure to ensure a slower addition rate and more robust cooling for future experiments.
Q3: The reaction is very slow or has stalled, according to TLC analysis.
-
Check Reagent Quality: N-Iodosuccinimide can decompose over time, especially if exposed to light or moisture.[5] Ensure you are using a high-quality, white to off-white crystalline powder.
-
Consider Catalytic Activation: Some electrophilic iodinations benefit from a catalytic amount of a protic or Lewis acid, such as trifluoroacetic acid (TFA), which can generate a more potent electrophilic iodine species.[9][10] CAUTION: The addition of an acid will significantly increase the reaction rate and the associated exotherm. If you choose this route, the addition of NIS must be even slower and more controlled, with enhanced cooling.
Q4: I'm seeing a significant amount of a second, less polar spot on my TLC plate.
This is likely the di-iodinated product, 3,5-diiodo-4-(2,2,2-trifluoroethoxy)benzoic acid.
-
Cause: The product of the first iodination is still an activated aromatic ring and can undergo a second iodination. This is more likely to occur if localized "hot spots" of high NIS concentration form.
-
Solution:
-
Stoichiometry: Ensure you are not using a large excess of NIS. 1.05-1.1 equivalents is typically sufficient.
-
Dispersion: Improve stirring to ensure the NIS dissolves and reacts evenly, preventing localized high concentrations.
-
Addition Rate: A slower addition rate gives the mono-iodinated product time to disperse before the next portion of NIS is added, reducing the statistical likelihood of a second reaction on the same molecule.
-
Section 4: Frequently Asked Questions (FAQs)
Q5: Can I use a different iodinating agent?
Yes, other agents like iodine monochloride (ICl) or molecular iodine with an oxidizing agent can be used.[11] However, N-Iodosuccinimide is often preferred for its milder reaction conditions, higher selectivity, and easier handling as a solid, which can reduce side reactions and improve yields.[5]
Q6: What are the key considerations for scaling up this reaction?
Scaling up an exothermic reaction is not trivial. The key principle is that as you increase the volume of a reactor, its surface area (used for cooling) does not increase proportionally.
-
Heat Transfer: Ensure your larger-scale reactor has adequate cooling capacity (e.g., a jacketed reactor with a chiller).
-
Addition Rate: The rate of addition must be decreased significantly. What takes 30 minutes in the lab may need to take several hours on a larger scale.
-
Stirring: Switch from magnetic stirring to overhead mechanical stirring to handle the larger volume and maintain efficient heat transfer.
-
Safety: Conduct a thorough safety review and consider reaction calorimetry to precisely quantify the heat of reaction before attempting a large-scale synthesis.
Q7: How do I properly dispose of the waste from this reaction?
The aqueous waste will contain sodium thiosulfate and succinimide. The organic waste will contain solvent and potentially small amounts of iodinated byproducts. All waste streams should be collected and disposed of according to your institution's hazardous waste protocols. Do not mix organic and aqueous waste streams unless specified in a work-up procedure.
References
- 1. Thermal runaway - Wikipedia [en.wikipedia.org]
- 2. Electrophilic aromatic substitution - Wikipedia [en.wikipedia.org]
- 3. m.youtube.com [m.youtube.com]
- 4. masterorganicchemistry.com [masterorganicchemistry.com]
- 5. calibrechem.com [calibrechem.com]
- 6. benchchem.com [benchchem.com]
- 7. diverdi.colostate.edu [diverdi.colostate.edu]
- 8. Iodination Using N-Iodosuccinimide (NIS) [commonorganicchemistry.com]
- 9. N-Iodosuccinimide (NIS) [organic-chemistry.org]
- 10. N -Iodosuccinimide (NIS) in Direct Aromatic Iodination | CoLab [colab.ws]
- 11. benchchem.com [benchchem.com]
Validation & Comparative
A-Scientist's-Guide-to-Cross-Coupling:-3-Iodo-vs-3-Bromo-4-(2,2,2-trifluoroethoxy)benzoic-Acid
In the landscape of modern medicinal chemistry and drug development, the strategic assembly of complex molecular architectures is paramount. Palladium-catalyzed cross-coupling reactions stand as a cornerstone of this endeavor, enabling the formation of carbon-carbon and carbon-heteroatom bonds with unparalleled precision. The choice of starting materials, particularly the halide component, is a critical decision that dictates reaction efficiency, cost, and overall synthetic strategy. This guide provides an in-depth comparison of two highly valuable, yet distinct, building blocks: 3-Iodo-4-(2,2,2-trifluoroethoxy)benzoic acid and its 3-bromo analog . We will delve into the fundamental principles governing their reactivity and provide practical, data-driven insights to guide your selection in key cross-coupling transformations.
The Decisive Step: Understanding C-I vs. C-Br Bond Activation
The fundamental difference in reactivity between aryl iodides and aryl bromides lies in the initial, often rate-determining, step of the catalytic cycle: oxidative addition . In this step, the palladium(0) catalyst inserts into the carbon-halogen bond, forming a palladium(II) intermediate.
The bond dissociation energy (BDE) of the carbon-halogen bond is the critical parameter here. The C−I bond is significantly weaker than the C−Br bond, leading to a lower activation energy for oxidative addition.
Relative Bond Dissociation Energies (BDE):
-
C−I: ~272 kJ/mol
-
C−Br: ~336 kJ/mol
This intrinsic difference means that, under identical conditions, an aryl iodide will typically react faster and under milder conditions (e.g., lower temperatures, lower catalyst loading) than its corresponding aryl bromide.[1][2] However, factors such as catalyst choice, ligand design, and substrate electronics can sometimes lead to counterintuitive outcomes.[3]
Suzuki-Miyaura Coupling: A Head-to-Head Comparison
The Suzuki-Miyaura reaction is arguably the most widely used cross-coupling for C-C bond formation. Here, the choice between the iodo and bromo analog has significant practical implications. The higher reactivity of the iodo compound often translates to more efficient and robust reaction protocols.
Let's consider a typical coupling with a generic arylboronic acid.
Comparative Data & Performance Insights
| Parameter | 3-Iodo Analog | 3-Bromo Analog | Rationale & Causality |
| Typical Temperature | 60-80 °C | 80-110 °C | The weaker C-I bond allows for oxidative addition at lower temperatures, preserving sensitive functional groups. |
| Catalyst Loading | 1-3 mol% | 3-5 mol% | Higher reactivity requires less catalyst to achieve a high turnover number, reducing costs and simplifying purification. |
| Reaction Time | 1-4 hours | 4-16 hours | Faster oxidative addition and subsequent steps lead to shorter overall reaction times, increasing throughput. |
| Ligand Choice | Standard phosphines (e.g., PPh₃) often suffice. | Often requires more specialized, electron-rich, and bulky ligands (e.g., SPhos, XPhos) to promote the more difficult oxidative addition and subsequent reductive elimination. | |
| Yield Expectation | Generally excellent (>90%) | Good to excellent (75-95%), but more sensitive to reaction conditions. | The iodo-analog provides a more reliable and less optimization-intensive route to high yields. |
Experimental Protocol 1: Suzuki Coupling of this compound
This protocol is optimized for the higher reactivity of the iodo-substrate, emphasizing efficiency and mild conditions.
Materials:
-
This compound (1.0 equiv)
-
Arylboronic acid (1.2 equiv)
-
Pd(PPh₃)₄ (2 mol%)
-
K₂CO₃ (2.0 equiv)
-
1,4-Dioxane/H₂O (4:1 mixture)
Procedure:
-
To a flame-dried Schlenk flask, add the this compound, arylboronic acid, and K₂CO₃.
-
Evacuate and backfill the flask with an inert gas (Argon or Nitrogen) three times.
-
Add the Pd(PPh₃)₄ catalyst under a positive pressure of inert gas.
-
Add the degassed 1,4-dioxane/H₂O solvent mixture via syringe.
-
Heat the reaction mixture to 80 °C with vigorous stirring.
-
Monitor the reaction progress by TLC or LC-MS. The reaction is typically complete within 2-4 hours.
-
Upon completion, cool the mixture to room temperature, dilute with ethyl acetate, and wash with water and brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography.
Experimental Protocol 2: Suzuki Coupling of 3-Bromo-4-(2,2,2-trifluoroethoxy)benzoic Acid
This protocol incorporates more forcing conditions and a specialized catalyst system to overcome the higher activation barrier of the C-Br bond.
Materials:
-
3-Bromo-4-(2,2,2-trifluoroethoxy)benzoic acid (1.0 equiv)
-
Arylboronic acid (1.3 equiv)
-
Pd₂(dba)₃ (2 mol%)
-
SPhos (4 mol%)
-
K₃PO₄ (2.5 equiv)
-
Anhydrous Toluene
Procedure:
-
In a glovebox or under a strong flow of inert gas, add the 3-bromo-4-(2,2,2-trifluoroethoxy)benzoic acid, arylboronic acid, Pd₂(dba)₃, SPhos, and K₃PO₄ to an oven-dried Schlenk flask.
-
Add anhydrous, degassed toluene.
-
Seal the flask and heat the mixture to 100-110 °C with vigorous stirring.
-
Monitor the reaction progress. This reaction may require 8-16 hours for completion.
-
Cool the reaction to room temperature. Quench with a saturated aqueous solution of NH₄Cl.
-
Extract the aqueous layer with ethyl acetate. Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, and concentrate.
-
Purify by column chromatography.
Buchwald-Hartwig Amination: Forging C-N Bonds
The Buchwald-Hartwig amination is a powerful tool for constructing aryl amines.[4] The same reactivity principles apply: the C-I bond is more readily activated than the C-Br bond. This often makes the iodo-analog the substrate of choice, especially for coupling with less nucleophilic amines or when steric hindrance is a factor.[5][6]
A general protocol for a Buchwald-Hartwig amination would involve a palladium precursor (like Pd₂(dba)₃), a specialized phosphine ligand, and a strong base (like NaOtBu).[7][8] For the bromo-analog, achieving high yields might necessitate the use of more advanced, sterically demanding ligands and potentially higher temperatures compared to the iodo-analog.
Decision-Making Workflow for Halide Selection
Choosing the right starting material is a balance of reactivity, cost, and availability. The iodo-compound is generally more expensive but offers a more robust and efficient reaction profile. The bromo-compound is more economical but may require more extensive optimization.
Caption: Decision workflow for selecting the optimal halide.
Catalytic Cycle Visualization
The fundamental steps of the Suzuki-Miyaura reaction are illustrated below. The initial oxidative addition step is typically faster for the iodo-analog.
Caption: The Suzuki-Miyaura catalytic cycle.
Conclusion
Both This compound and its 3-bromo analog are valuable reagents in the synthetic chemist's toolbox.
-
The iodo-analog is the superior choice for scenarios demanding high reactivity, mild conditions, and a high probability of success with minimal optimization. It is ideal for complex substrate synthesis, library generation, and when reaction time is a critical factor.
-
The bromo-analog represents a more cost-effective option, particularly for large-scale syntheses where the initial reaction development costs can be amortized. Be prepared to invest more time in optimizing reaction conditions, often requiring more advanced and expensive catalyst systems to achieve comparable results to the iodo-analog.
By understanding the fundamental trade-offs in reactivity and cost, researchers can make informed decisions to accelerate their drug discovery and development programs.
References
- 1. Comparative study of aryl halides in Pd-mediated reactions: key factors beyond the oxidative addition step - Inorganic Chemistry Frontiers (RSC Publishing) [pubs.rsc.org]
- 2. researchgate.net [researchgate.net]
- 3. pubs.acs.org [pubs.acs.org]
- 4. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 5. benchchem.com [benchchem.com]
- 6. benchchem.com [benchchem.com]
- 7. TCI Practical Example: Buchwald-Hartwig Amination Using Pd2(dba)3 and tBu3P·HBF4 | Tokyo Chemical Industry Co., Ltd.(APAC) [tcichemicals.com]
- 8. Buchwald-Hartwig Cross Coupling Reaction [organic-chemistry.org]
The Edge of Antagonism: A Comparative Guide to the Structure-Activity Relationship of 3-Iodo-4-(2,2,2-trifluoroethoxy)benzoic Acid Analogs as Thyroid Hormone Receptor Modulators
Introduction: Intercepting Hormonal Signals
The thyroid hormone receptor (TR), a member of the nuclear receptor superfamily, is a critical regulator of metabolism, development, and cardiovascular function. Its endogenous ligand, 3,5,3'-triiodo-L-thyronine (T3), orchestrates a complex symphony of gene expression. However, in pathological states such as hyperthyroidism, this signaling becomes dysregulated, leading to severe clinical manifestations.[1][2] The development of small molecule antagonists for the TR represents a promising therapeutic strategy to directly and rapidly counteract the effects of excess thyroid hormone.[1][2]
This guide focuses on a specific chemical scaffold that has proven fertile ground for the development of potent TR antagonists: the 3-Iodo-4-(2,2,2-trifluoroethoxy)benzoic acid core. This structure is a key component of the well-characterized TR antagonist, NH-3.[3][4] By systematically dissecting the structure-activity relationships (SAR) of analogs based on this scaffold, we can elucidate the molecular features crucial for potent antagonism and provide a framework for the rational design of next-generation thyromimetics.
The central hypothesis guiding the design of these antagonists is the "extension hypothesis."[1][5] This strategy involves taking a known agonist scaffold and attaching a sterically bulky extension at a specific vector. This extension is designed to physically impede the conformational change required for receptor activation, specifically the repositioning of the C-terminal helix 12 (H12), which is essential for the recruitment of coactivator proteins.[1] The result is a molecule that can bind to the receptor but fails to initiate the downstream signaling cascade, thereby acting as an antagonist.
The Core Scaffold and the Genesis of an Antagonist
The journey to the potent antagonist NH-3 began with the structure of the highly selective TRβ agonist, GC-1. The rational design strategy involved appending a bulky group to the 5'-position of the GC-1 scaffold. This led to the synthesis of a series of 5'-phenylethynyl derivatives.[6] One compound in this series, designated NH-3 , demonstrated potent antagonist activity, with an IC50 of 55 nM for the thyroid hormone receptor.[3][4] NH-3 competitively inhibits the binding of thyroid hormones and blocks the recruitment of essential coactivators.[3][4][7]
The fundamental structure of these analogs can be broken down into three key regions for SAR analysis:
-
The "Inner Ring": The 3,5-disubstituted phenoxyacetic acid moiety.
-
The Bridging Group: The methylene bridge connecting the two aromatic rings.
-
The "Outer Ring" and Extension: The substituted phenyl ring, which is the primary site for modifications designed to induce antagonism.
This guide will now systematically compare the effects of structural modifications across this scaffold, drawing upon the data from the initial discovery and characterization of this antagonist class.
Structure-Activity Relationship (SAR) Analysis
The development of NH-3 and its analogs has provided critical insights into the structural requirements for TR antagonism. The following sections detail the SAR at key positions of the core scaffold.
The Criticality of the 5'-Extension on the Outer Ring
The defining feature that converts an agonist scaffold into an antagonist is the introduction of a bulky substituent at the 5'-position of the outer phenyl ring. This modification is the practical application of the "extension hypothesis."
-
From Agonist to Antagonist: The parent agonist, GC-1, lacks substitution at the 5'-position. The introduction of a phenylethynyl group at this position in NH-3 is the key modification that confers potent antagonist activity.[5][6] This bulky group is thought to sterically clash with helix 12 of the ligand-binding domain, preventing it from adopting the active conformation required for coactivator binding.[1]
-
Influence of the Extension's Electronics: To probe the importance of the electronic properties of the extension, analogs of NH-3 were synthesized with different para-substituents on the terminal phenyl ring of the phenylethynyl group. The data reveals that electronic effects at this position play a significant role in modulating antagonist potency.
The following diagram illustrates the core SAR principles for this class of compounds.
References
- 1. Thyroid hormone antagonists: potential medical applications and structure activity relationships - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Selective thyroid hormone receptor modulators - PMC [pmc.ncbi.nlm.nih.gov]
- 3. A thyroid hormone antagonist that inhibits thyroid hormone action in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. medchemexpress.com [medchemexpress.com]
- 5. Design of thyroid hormone receptor antagonists from first principles - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. ohsu.elsevierpure.com [ohsu.elsevierpure.com]
- 7. Redirecting [linkinghub.elsevier.com]
A Comparative Guide to the In Vitro Screening of Novel Compound Libraries Derived from 3-Iodo-4-(2,2,2-trifluoroethoxy)benzoic Acid
Introduction: Rationale for the 3-Iodo-4-(2,2,2-trifluoroethoxy)benzoic Acid Scaffold
In the landscape of modern drug discovery, the selection of a core chemical scaffold is a critical decision that dictates the trajectory of a lead generation program. The benzoic acid moiety is a privileged structure, present in approximately 450 approved drugs, prized for its ability to form key hydrogen bonds and salt bridges with biological targets.[1] However, its inherent properties, such as potential metabolic liabilities and limited membrane permeability, necessitate thoughtful chemical modification.[1]
The scaffold, This compound , presents a compelling starting point for library synthesis due to its unique combination of functional groups:
-
Carboxylic Acid: The primary anchor for target interaction, which can be readily derivatized into amides, esters, or bioisosteres to fine-tune binding affinity, selectivity, and pharmacokinetic properties.[1]
-
Iodo Group: A heavy halogen atom that can participate in halogen bonding—a specific and directional non-covalent interaction—to enhance binding affinity. It also serves as a versatile synthetic handle for cross-coupling reactions (e.g., Suzuki, Sonogashira) to rapidly build molecular complexity.
-
Trifluoroethoxy Group: This moiety significantly increases lipophilicity, which can improve cell permeability. The trifluoromethyl group is also known to enhance metabolic stability by blocking potential sites of oxidative metabolism and can modulate the pKa of the adjacent ether.
This guide provides a comprehensive framework for designing and executing an in vitro screening campaign for compound libraries synthesized from this promising scaffold. We will compare different screening strategies, detail self-validating experimental protocols, and present a logical workflow for identifying and characterizing novel bioactive agents.
Strategic Derivatization and Library Design
The primary objective of derivatization is to systematically explore the structure-activity relationship (SAR) around the core scaffold. A focused library should be designed to probe key interactions.
Key Derivatization Strategies:
-
Amide Scaffolds: Conversion of the carboxylic acid to a diverse panel of primary, secondary, and tertiary amides using various amines. This modification neutralizes the charge of the carboxylate, which can drastically alter cell permeability and target engagement.
-
Ester Analogs: Synthesis of esters to act as potential prodrugs, which may be hydrolyzed in vivo to release the active carboxylic acid parent.
-
Bioisosteric Replacement: Substitution of the carboxylic acid with known bioisosteres (e.g., tetrazoles, hydroxamic acids, acylsulfonamides) to improve physicochemical properties while retaining the key binding interactions.[1]
-
Suzuki and Sonogashira Coupling: Leveraging the iodo group to introduce a variety of aryl, heteroaryl, or alkynyl groups at the 3-position, thereby exploring a new vector of chemical space.
The resulting library should be compared against the parent compound and a set of alternative scaffolds, such as other halogenated benzoic acids or known inhibitors of the intended target class, to establish a performance baseline.
A Tiered Approach to In Vitro Screening
A robust screening cascade is essential for efficiently identifying true hits and eliminating false positives. We advocate for a tiered workflow that progresses from broad, high-throughput screening to more complex, mechanism-of-action studies. High-throughput screening (HTS) is a cornerstone of modern drug discovery, enabling the rapid evaluation of millions of compounds.[2][3]
Caption: A tiered in vitro screening workflow for efficient hit-to-lead progression.
Tier 1: Primary High-Throughput Screening (HTS)
The initial goal is to rapidly screen the entire compound library at a single, high concentration (typically 10 µM) to identify "hits." The choice of assay is paramount and depends on whether the program is target-based or phenotypic.
-
Target-Based Approach: If a specific biological target (e.g., an enzyme or receptor) is known or hypothesized, a biochemical assay is often the most direct method.[4] Examples include Fluorescence Resonance Energy Transfer (FRET) or Homogeneous Time-Resolved Fluorescence (HTRF) for enzymatic targets.[4]
-
Phenotypic Approach: If the target is unknown, a cell-based assay that measures a relevant physiological outcome (e.g., cell viability, reporter gene expression) is more appropriate.[4] This approach has the advantage of screening compounds in a more biologically relevant context.
Trustworthiness through Self-Validation: A successful HTS campaign relies on a robust assay. The Z-factor (or Z') is a statistical measure of assay quality. An assay is considered robust and suitable for HTS when the Z' is consistently > 0.5. [5] This is determined in a "dry run" using only positive and negative controls before screening the actual library.[5]
Tier 2: Hit Confirmation and Validation
Hits from the primary screen must be rigorously validated.
-
Dose-Response Analysis: Confirmed hits are tested across a range of concentrations (e.g., 8-point, 3-fold serial dilutions) to determine their potency (IC50 or EC50).
-
Orthogonal Assays: To rule out assay-specific artifacts, hits should be tested in a different, "orthogonal" assay format. For example, if the primary screen was a biochemical enzyme inhibition assay, the orthogonal assay should be a cell-based assay measuring the downstream consequences of that enzyme's inhibition.
-
Counter-Screening & Selectivity: Compounds are tested against related targets to assess their selectivity. A highly selective compound is often more desirable as it is less likely to have off-target effects.
Comparative Data Analysis: Hypothetical Case Study
To illustrate the comparison process, consider a hypothetical screening campaign against Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2), a key target in angiogenesis. The library derived from this compound is compared against the parent compound and a known VEGFR-2 inhibitor, Sorafenib.
Table 1: Comparative In Vitro Performance of a Hypothetical Compound Series
| Compound ID | R-Group (at Carboxyl) | Primary HTS (VEGFR-2 Kinase Assay, % Inhibition @ 10µM) | Potency (VEGFR-2 IC50, nM) | Cell-Based Potency (HUVEC Proliferation EC50, nM) | Selectivity (PDGFRβ IC50, nM) | Selectivity Index (PDGFRβ/VEGFR-2) |
| Parent | -OH | 15.2% | >10,000 | >10,000 | >10,000 | - |
| Cmpd-01 | -NH(CH₃) | 85.7% | 150 | 450 | 800 | 5.3 |
| Cmpd-02 | -NH(Cyclopropyl) | 92.1% | 25 | 75 | 1,250 | 50 |
| Cmpd-03 | -O(CH₂CH₃) | 45.3% | 2,100 | 5,300 | >10,000 | >4.7 |
| Sorafenib | (Reference) | 98.5% | 6 | 20 | 58 | 9.7 |
From this hypothetical data, Cmpd-02 emerges as the most promising lead. While less potent than Sorafenib, its 50-fold selectivity for VEGFR-2 over the related kinase PDGFRβ is superior, suggesting a potentially better side-effect profile. The parent compound shows negligible activity, highlighting the success of the derivatization strategy.
Detailed Experimental Protocols
Protocol 1: VEGFR-2 Biochemical Kinase Assay (HTRF)
This protocol describes a robust, high-throughput method for measuring direct inhibition of VEGFR-2 kinase activity.
Materials:
-
Recombinant human VEGFR-2 kinase domain
-
Biotinylated peptide substrate (e.g., Biotin-poly-GT)
-
ATP
-
Assay Buffer (e.g., 50 mM HEPES, 10 mM MgCl₂, 1 mM EGTA, 0.01% Brij-35, pH 7.5)
-
HTRF Detection Reagents: Europium-labeled anti-phosphotyrosine antibody (Eu-pY20) and Streptavidin-Allophycocyanin (SA-APC)
-
384-well low-volume white plates
-
Test compounds dissolved in 100% DMSO
Methodology:
-
Prepare a 2X solution of the VEGFR-2 enzyme in assay buffer.
-
Prepare a 2X solution of the peptide substrate and ATP (at Km concentration) in assay buffer.
-
Dispense 50 nL of test compound (from a 10 mM stock for a final concentration of 10 µM) or DMSO (for controls) into the 384-well plate.
-
Add 5 µL of the 2X enzyme solution to each well and incubate for 15 minutes at room temperature.
-
Initiate the kinase reaction by adding 5 µL of the 2X substrate/ATP solution.
-
Incubate for 60 minutes at room temperature.
-
Stop the reaction by adding 10 µL of the HTRF detection buffer containing Eu-pY20 and SA-APC.
-
Incubate for 60 minutes at room temperature, protected from light.
-
Read the plate on an HTRF-compatible plate reader, measuring emission at 665 nm and 620 nm.
-
Calculate the HTRF ratio (665nm/620nm) and then the percent inhibition relative to DMSO controls.
Protocol 2: HUVEC Proliferation Assay (Cell-Based Orthogonal Screen)
This protocol assesses the ability of compounds to inhibit the proliferation of human umbilical vein endothelial cells (HUVECs), a physiologically relevant model for angiogenesis.
Materials:
-
Cryopreserved HUVECs
-
Endothelial Cell Growth Medium (EGM-2)
-
VEGF-A (50 ng/mL final concentration)
-
Fibronectin-coated 96-well clear-bottom black plates
-
CellTiter-Glo® Luminescent Cell Viability Assay reagent
-
Test compounds dissolved in 100% DMSO
Methodology:
-
Seed HUVECs in fibronectin-coated 96-well plates at a density of 2,500 cells/well in EGM-2 medium. Allow cells to attach overnight.
-
The next day, replace the medium with a basal medium (EBM-2) containing 0.5% FBS and starve the cells for 4-6 hours.
-
Prepare serial dilutions of the test compounds in the basal medium.
-
Add the compounds to the cells, followed by the addition of VEGF-A to stimulate proliferation (final DMSO concentration should be ≤ 0.1%). Wells with no VEGF serve as a negative control.
-
Incubate the plate for 72 hours at 37°C in a 5% CO₂ incubator.
-
Allow the plate to equilibrate to room temperature for 30 minutes.
-
Add 100 µL of CellTiter-Glo® reagent to each well.
-
Mix on an orbital shaker for 2 minutes to induce cell lysis.
-
Incubate at room temperature for 10 minutes to stabilize the luminescent signal.
-
Read luminescence on a plate reader.
-
Calculate the percent inhibition of VEGF-driven proliferation and determine EC50 values from the dose-response curves.
Visualizing the Mechanism: Target Pathway
Understanding how a hit compound interacts with the target pathway is crucial for lead optimization. For our VEGFR-2 example, the compound would be expected to block downstream signaling.
Caption: Simplified VEGFR-2 signaling pathway and the inhibitory action of a lead compound.
Conclusion and Future Directions
The This compound scaffold represents a rich starting point for the discovery of novel therapeutic agents. This guide outlines a robust, multi-tiered strategy for the in vitro screening of its derivative libraries. By employing a combination of high-throughput biochemical and cell-based assays, enforcing strict quality control with metrics like the Z-factor, and systematically validating hits through orthogonal methods, researchers can efficiently identify promising lead compounds. The hypothetical case study demonstrates how comparative analysis against reference compounds and related targets is critical for selecting candidates with the best combination of potency and selectivity. Future work on validated leads should focus on detailed mechanism-of-action studies and the evaluation of in vitro ADME-Tox properties to ensure a smooth transition into preclinical development.
References
- 1. Recent Developments in the Practical Application of Novel Carboxylic Acid Bioisosteres | Bentham Science [benthamscience.com]
- 2. news-medical.net [news-medical.net]
- 3. Selecting, Acquiring, and Using Small Molecule Libraries for High-Throughput Screening - PMC [pmc.ncbi.nlm.nih.gov]
- 4. High throughput screening of small molecule library: procedure, challenges and future - MedCrave online [medcraveonline.com]
- 5. High-throughput Screening Steps | Small Molecule Discovery Center (SMDC) [pharm.ucsf.edu]
comparing the efficacy of different synthetic routes to 3-Iodo-4-(2,2,2-trifluoroethoxy)benzoic acid
For Researchers, Scientists, and Drug Development Professionals
Introduction: The Significance of 3-Iodo-4-(2,2,2-trifluoroethoxy)benzoic Acid
This compound is a valuable intermediate in medicinal chemistry, primarily utilized in the synthesis of complex organic molecules for drug discovery. The presence of the iodo group provides a versatile handle for further functionalization through various cross-coupling reactions, while the trifluoroethoxy moiety can enhance metabolic stability and lipophilicity, crucial pharmacokinetic properties. Given its importance, the efficient and reliable synthesis of this compound is of paramount interest. This guide will compare two plausible and distinct synthetic strategies: a classical two-step approach commencing with a commercially available precursor, and a more direct, albeit potentially lower-yielding, single-step iodination method.
Comparative Analysis of Synthetic Routes
Two primary synthetic strategies for the preparation of this compound will be evaluated:
-
Route 1: Williamson Ether Synthesis of 3-Iodo-4-hydroxybenzoic Acid. This is a traditional and robust two-step approach that begins with the readily available 3-iodo-4-hydroxybenzoic acid.
-
Route 2: Direct Iodination of 4-(2,2,2-trifluoroethoxy)benzoic Acid. This method offers a more convergent approach, introducing the iodine atom in the final step.
The following sections will provide a detailed examination of each route, including step-by-step protocols, mechanistic insights, and a comparative summary of key performance indicators.
Route 1: Williamson Ether Synthesis of 3-Iodo-4-hydroxybenzoic Acid
This well-established route is predicated on the classical Williamson ether synthesis, a reliable method for forming ethers from an alkoxide and a primary alkyl halide. The choice of starting with 3-iodo-4-hydroxybenzoic acid is strategic, as the phenolic hydroxyl group is readily deprotonated to form a nucleophilic phenoxide, which can then be alkylated.
Diagram of Synthetic Pathway: Route 1
Caption: Williamson ether synthesis pathway to the target molecule.
Experimental Protocol: Route 1
Step 1: Williamson Ether Synthesis
-
To a solution of 3-iodo-4-hydroxybenzoic acid (1.0 eq) in a suitable polar aprotic solvent such as N,N-dimethylformamide (DMF), add a base (e.g., potassium carbonate, 2.0-3.0 eq).
-
Stir the mixture at room temperature for 30 minutes to facilitate the formation of the potassium phenoxide salt.
-
Add a 2,2,2-trifluoroethylating agent, such as 2,2,2-trifluoroethyl tosylate or 2,2,2-trifluoroethyl triflate (1.1-1.5 eq), to the reaction mixture.
-
Heat the reaction to a temperature between 60-80 °C and monitor the progress by thin-layer chromatography (TLC) or high-performance liquid chromatography (HPLC).
-
Upon completion, cool the reaction mixture to room temperature and pour it into water.
-
Acidify the aqueous mixture with a mineral acid (e.g., 1M HCl) to a pH of approximately 2-3 to precipitate the product.
-
Collect the solid by filtration, wash with water, and dry under vacuum to afford the crude this compound.
-
Purify the crude product by recrystallization from a suitable solvent system (e.g., ethanol/water or acetonitrile).
Discussion of Route 1
Expertise & Experience: The Williamson ether synthesis is a cornerstone of organic synthesis, and its application here is straightforward. The choice of a polar aprotic solvent like DMF is crucial as it effectively solvates the potassium carbonate and the resulting phenoxide, thereby increasing the reaction rate. The use of a good leaving group on the trifluoroethylating agent, such as tosylate or triflate, is necessary to ensure efficient alkylation.
Trustworthiness: This method is highly reliable and generally provides good to excellent yields. The progress of the reaction can be easily monitored, and the work-up procedure is relatively simple. The final product is typically obtained in high purity after recrystallization.
Route 2: Direct Iodination of 4-(2,2,2-trifluoroethoxy)benzoic Acid
This route represents a more convergent approach, where the trifluoroethoxy group is already in place, and the final step is the introduction of the iodine atom onto the aromatic ring. This strategy can be more efficient in terms of step economy if a high-yielding and regioselective iodination method is available.
Diagram of Synthetic Pathway: Route 2
Caption: Direct iodination pathway to the target molecule.
Experimental Protocol: Route 2
Step 1: Electrophilic Iodination
-
Dissolve 4-(2,2,2-trifluoroethoxy)benzoic acid (1.0 eq) in a suitable solvent. The choice of solvent will depend on the iodinating system used; common options include acetic acid, sulfuric acid, or chlorinated solvents.
-
Add the iodinating agent, such as molecular iodine (I₂) or N-iodosuccinimide (NIS) (1.0-1.2 eq).
-
Introduce an activating agent or catalyst to generate a more potent electrophilic iodine species. This could be an oxidizing agent like nitric acid or a silver salt.
-
Stir the reaction mixture at a temperature ranging from room temperature to elevated temperatures, depending on the reactivity of the chosen iodinating system.
-
Monitor the reaction for the formation of the desired product and the consumption of the starting material.
-
Upon completion, quench the reaction by adding a reducing agent solution (e.g., sodium thiosulfate) to remove any excess iodine.
-
Extract the product into an organic solvent.
-
Wash the organic layer with brine, dry over an anhydrous salt (e.g., sodium sulfate), and concentrate under reduced pressure.
-
Purify the crude product via column chromatography or recrystallization to isolate the this compound.
Discussion of Route 2
Expertise & Experience: Electrophilic aromatic iodination can be challenging, particularly in achieving high regioselectivity. The trifluoroethoxy group is an ortho-, para-director. Since the para position is blocked by the carboxylic acid, iodination is directed to the ortho positions. However, the electron-withdrawing nature of the trifluoroethoxy and carboxylic acid groups deactivates the ring, making the reaction more difficult than with activated aromatic systems. The choice of the iodinating reagent and reaction conditions is critical to achieving a good yield and minimizing the formation of di-iodinated or other byproducts.
Trustworthiness: This route is potentially less reliable than Route 1 due to the challenges in controlling regioselectivity and the often moderate yields of electrophilic iodination on deactivated rings. The purification of the desired product from unreacted starting material and potential regioisomers can also be more complex.
Performance Comparison
| Parameter | Route 1: Williamson Ether Synthesis | Route 2: Direct Iodination |
| Starting Materials | 3-Iodo-4-hydroxybenzoic acid (commercially available) | 4-(2,2,2-Trifluoroethoxy)benzoic acid (may require synthesis) |
| Number of Steps | 2 (if starting from the acid) | 1 (for the iodination step) |
| Overall Yield | Generally high | Often moderate to low |
| Purification | Typically straightforward (recrystallization) | Can be challenging (chromatography may be required) |
| Scalability | Good | Potentially problematic due to reaction control |
| Key Advantages | High reliability, good yields, clean reaction profile | More convergent, fewer steps |
| Key Disadvantages | Two-step process | Lower yields, potential for side products, harsher conditions |
Conclusion and Recommendations
For researchers and drug development professionals requiring a reliable and high-yielding synthesis of this compound, Route 1, the Williamson ether synthesis of 3-iodo-4-hydroxybenzoic acid, is the recommended pathway. Its predictability, operational simplicity, and the high purity of the final product make it a superior choice for both laboratory-scale synthesis and potential scale-up.
While Route 2, the direct iodination of 4-(2,2,2-trifluoroethoxy)benzoic acid, offers the allure of a more concise synthesis, the practical challenges associated with controlling the iodination of a deactivated aromatic ring often lead to lower yields and more complex purification procedures. This route may be considered for small-scale exploratory work, but for reliable production, the Williamson ether synthesis approach provides a more robust and efficient solution.
A Senior Application Scientist’s Guide to the Validation of Analytical Methods for 3-Iodo-4-(2,2,2-trifluoroethoxy)benzoic Acid Quantification
Authored for Researchers, Scientists, and Drug Development Professionals
Introduction: The Imperative for Rigorous Method Validation
In the landscape of pharmaceutical development and chemical research, the precise and reliable quantification of molecular entities is not merely a procedural step but the bedrock of quality, safety, and efficacy. 3-Iodo-4-(2,2,2-trifluoroethoxy)benzoic acid, a complex halogenated aromatic compound, serves as a critical intermediate in the synthesis of various target molecules. Its structural features—an iodine atom and a trifluoroethoxy group—present unique analytical challenges. Therefore, establishing a robust, validated analytical method for its quantification is paramount.
This guide provides an in-depth comparison of potential analytical methodologies and a detailed walkthrough of the validation process for a chosen method, grounded in the principles outlined by the International Council for Harmonisation (ICH) guidelines, specifically the Q2(R2) guideline on the Validation of Analytical Procedures.[1][2][3] The objective of validating an analytical procedure is to demonstrate its suitability for the intended purpose, ensuring that the measurements you make are accurate, precise, and trustworthy.[4][5][6]
Comparative Analysis of Analytical Methodologies
The choice of an analytical technique is a critical decision driven by the physicochemical properties of the analyte, the required sensitivity, the nature of the sample matrix, and practical considerations like instrument availability and sample throughput. For a non-volatile, UV-absorbing molecule like this compound, several techniques are viable.
| Parameter | High-Performance Liquid Chromatography (HPLC-UV) | Liquid Chromatography-Mass Spectrometry (LC-MS) | Gas Chromatography-Mass Spectrometry (GC-MS) |
| Principle | Separation based on partitioning between a liquid mobile phase and a solid stationary phase, with UV absorbance detection.[7][8] | Separation like HPLC, coupled with a mass spectrometer for detection based on mass-to-charge ratio (m/z).[9] | Separation of volatile compounds in a gaseous mobile phase, with mass spectrometric detection.[10] |
| Specificity | Good. Specificity is demonstrated by resolving the analyte peak from all potential impurities and matrix components. | Excellent. Co-eluting peaks can be distinguished by their unique m/z, providing a higher degree of confidence.[9] | Excellent, but requires the analyte to be volatile or made volatile through chemical derivatization. |
| Sensitivity | Moderate (µg/mL to high ng/mL range). | High to Very High (low ng/mL to pg/mL range).[9] | High, but dependent on the efficiency of the required derivatization step. |
| Sample Prep | Relatively simple: Dissolution in a suitable solvent, filtration. | Similar to HPLC, but may require cleaner samples to avoid ion source contamination. | Complex: Requires a chemical derivatization step to convert the non-volatile benzoic acid into a volatile ester. |
| Primary Use | Ideal for routine quality control (QC), purity testing, and stability studies where analyte concentrations are relatively high.[11] | Best for bioanalytical studies, impurity profiling at trace levels, and metabolite identification where high sensitivity and specificity are crucial.[12][13] | Analysis of volatile impurities or when derivatization is straightforward and offers superior separation. |
Based on this comparison, Reverse-Phase High-Performance Liquid Chromatography with UV detection (RP-HPLC-UV) is selected as the most practical and robust method for routine quantification in a drug development or QC environment due to its reliability, simplicity, and widespread availability.
Workflow for Analytical Method Development & Validation
The overall process follows a logical sequence from understanding the analyte to deploying a fully validated method for routine use.
Caption: Overall workflow from method development to routine implementation.
Detailed Experimental Protocol: RP-HPLC-UV Method
This protocol provides a starting point for the quantification of this compound.
1. Chromatographic Conditions
-
HPLC System: Agilent 1260 Infinity II or equivalent, equipped with a quaternary pump, autosampler, column thermostat, and Diode Array Detector (DAD).
-
Column: Zorbax Eclipse Plus C18, 4.6 x 150 mm, 5 µm particle size.
-
Mobile Phase A: 0.1% Phosphoric Acid in Water.
-
Mobile Phase B: Acetonitrile.
-
Gradient Program:
-
0-15 min: 30% to 70% B
-
15-17 min: 70% to 30% B
-
17-20 min: 30% B (re-equilibration)
-
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30 °C.
-
Detection Wavelength: 245 nm (determine λmax experimentally).
-
Injection Volume: 10 µL.
-
Diluent: Acetonitrile:Water (50:50, v/v).
2. Preparation of Solutions
-
Standard Stock Solution (1000 µg/mL): Accurately weigh 100 mg of this compound reference standard and transfer to a 100 mL volumetric flask. Dissolve and dilute to volume with the diluent.
-
Working Standard Solutions: Prepare calibration standards by serial dilution of the stock solution to concentrations spanning the expected working range (e.g., 1, 10, 50, 100, 150 µg/mL).
-
Sample Solution: Accurately weigh the sample material, dissolve in the diluent to achieve a theoretical concentration within the calibration range (e.g., 100 µg/mL), and filter through a 0.45 µm syringe filter before injection.
Method Validation: A Parameter-by-Parameter Guide
The validation process demonstrates that the analytical procedure is fit for its purpose.[14][15][16] The following sections detail the experimental design and acceptance criteria for each validation parameter as mandated by ICH guidelines.[2][17]
Logical Flow of Validation Parameters
This diagram illustrates how validation parameters are interconnected, forming a comprehensive evaluation of the method's performance.
Caption: The logical relationship between key analytical validation parameters.
Specificity
-
Causality: Specificity is the ability to assess the analyte unequivocally in the presence of components that may be expected to be present, such as impurities, degradation products, or matrix components. It is the first and most critical validation parameter, as it ensures that the signal being measured comes solely from the analyte of interest.
-
Protocol:
-
Inject the diluent (blank) to demonstrate no interference at the analyte's retention time.
-
Inject a standard solution of the analyte.
-
Inject a sample solution.
-
If available, inject solutions of known impurities or related substances.
-
Perform forced degradation studies (e.g., expose the sample to acid, base, heat, light, and oxidation) and analyze the stressed samples. The method must be able to resolve the analyte peak from any degradation products.
-
-
Acceptance Criteria: The analyte peak must be free of co-elution from other components. Peak purity analysis (using a DAD detector) should yield a purity angle less than the purity threshold. Resolution between the analyte and the closest eluting peak should be > 2.0.
Linearity and Range
-
Causality: Linearity demonstrates a proportional relationship between the analyte concentration and the instrument's response. This relationship is fundamental for calculating the concentration of unknown samples. The range is the interval over which the method is shown to be linear, accurate, and precise.[7]
-
Protocol:
-
Prepare a series of at least five standard solutions across the desired range (e.g., 50% to 150% of the target concentration).
-
Inject each concentration in triplicate.
-
Plot the average peak area against the concentration and perform a linear regression analysis.
-
-
Data Summary & Acceptance Criteria:
| Parameter | Result | Acceptance Criterion |
| Range | 50 - 150 µg/mL | Suitable for intended purpose |
| Correlation Coefficient (r²) | 0.9998 | ≥ 0.999 |
| Y-intercept | Close to zero | Should not be significantly different from zero |
Accuracy
-
Causality: Accuracy measures the closeness of the test results to the true value. It provides confidence that the measured value is correct and free from systemic error.
-
Protocol:
-
Perform the analysis on a sample of known concentration (e.g., a certified reference material) or use a sample matrix spiked with a known amount of analyte.
-
Analyze a minimum of nine determinations over at least three concentration levels spanning the specified range (e.g., three replicates at 80%, 100%, and 120% of the target concentration).
-
-
Data Summary & Acceptance Criteria:
| Spike Level | Mean Recovery (%) | RSD (%) | Acceptance Criteria |
| 80% | 99.5% | 0.8% | Mean Recovery: 98.0% - 102.0% |
| 100% | 100.2% | 0.6% | RSD: ≤ 2.0% |
| 120% | 101.1% | 0.7% |
Precision
-
Causality: Precision expresses the degree of scatter between a series of measurements obtained from multiple samplings of the same homogeneous sample. It demonstrates the method's reproducibility under normal operating conditions. It is evaluated at two levels:
-
Repeatability (Intra-assay precision): Precision over a short interval with the same analyst and instrument.
-
Intermediate Precision: Expresses within-laboratory variations (different days, analysts, or equipment).
-
-
Protocol:
-
Repeatability: Analyze six independent preparations of the sample at 100% of the target concentration on the same day.
-
Intermediate Precision: Repeat the analysis on a different day with a different analyst or on a different instrument.
-
-
Data Summary & Acceptance Criteria:
| Precision Level | Mean Assay Value (%) | RSD (%) | Acceptance Criterion |
| Repeatability (Day 1) | 99.8% | 0.9% | RSD ≤ 2.0% |
| Intermediate (Day 2) | 100.3% | 1.1% | RSD ≤ 2.0% |
Limit of Detection (LOD) and Limit of Quantitation (LOQ)
-
Causality: LOD is the lowest amount of analyte that can be detected but not necessarily quantified. LOQ is the lowest amount that can be determined with suitable precision and accuracy.[6] These parameters are critical for analyzing impurities or for assays with low expected concentrations.
-
Protocol:
-
These can be determined based on the signal-to-noise ratio (S/N) of the chromatographic peak.
-
Inject solutions with decreasing concentrations of the analyte.
-
LOD is the concentration that yields an S/N ratio of approximately 3:1.
-
LOQ is the concentration that yields an S/N ratio of approximately 10:1. Precision and accuracy should be verified at the LOQ.
-
-
Data Summary & Acceptance Criteria:
| Parameter | Result | Acceptance Criterion |
| LOD (S/N ≈ 3:1) | 0.1 µg/mL | Report value |
| LOQ (S/N ≈ 10:1) | 0.3 µg/mL | Report value |
| Precision at LOQ | RSD = 4.5% | RSD ≤ 10% |
Robustness
-
Causality: Robustness testing is a deliberate examination of a method's performance when subjected to small, premeditated variations in its parameters.[18][19] It provides an indication of the method's reliability during normal usage and is crucial for ensuring method transferability between labs.[20][21]
-
Protocol:
-
Identify critical method parameters that could vary.
-
Make small, deliberate changes to these parameters one at a time.
-
Analyze a system suitability solution or a standard under each condition and evaluate the impact on key responses (e.g., retention time, peak area, resolution).
-
-
Data Summary & Acceptance Criteria:
| Parameter Varied | Variation | System Suitability Impact | Acceptance Criterion |
| Flow Rate | ± 0.1 mL/min | Minor shift in RT; SST passes | All system suitability criteria must be met. |
| Column Temp. | ± 2 °C | Minor shift in RT; SST passes | Assay results should not deviate significantly. |
| Mobile Phase pH | ± 0.2 units | Minor shift in RT; SST passes | |
| % Acetonitrile | ± 2% absolute | Significant shift in RT; SST passes |
Conclusion
The validation of an analytical method is a comprehensive process that provides documented evidence of its reliability for a specific application. By systematically evaluating parameters such as specificity, linearity, accuracy, precision, and robustness, researchers can ensure the integrity of the quantitative data generated for this compound. The detailed RP-HPLC-UV method and validation framework presented in this guide serve as a robust starting point, adhering to global regulatory standards and promoting a culture of scientific rigor. This foundational work is indispensable for making informed decisions throughout the drug development lifecycle.
References
- 1. fda.gov [fda.gov]
- 2. ICH Q2(R1) Validation of Analytical Procedures: Text and Methodology - ECA Academy [gmp-compliance.org]
- 3. starodub.nl [starodub.nl]
- 4. ICH Q2 Analytical Method Validation | PPTX [slideshare.net]
- 5. biopharminternational.com [biopharminternational.com]
- 6. chromatographyonline.com [chromatographyonline.com]
- 7. jetir.org [jetir.org]
- 8. benchchem.com [benchchem.com]
- 9. scientistlive.com [scientistlive.com]
- 10. benchchem.com [benchchem.com]
- 11. pharmtech.com [pharmtech.com]
- 12. Selective Identification of Organic Iodine Compounds Using Liquid Chromatography-High Resolution Mass Spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. Bioanalytical method validation - Scientific guideline | European Medicines Agency (EMA) [ema.europa.eu]
- 15. ICH M10 on bioanalytical method validation - Scientific guideline | European Medicines Agency (EMA) [ema.europa.eu]
- 16. ema.europa.eu [ema.europa.eu]
- 17. Q2(R1) Validation of Analytical Procedures: Text and Methodology Guidance for Industry | FDA [fda.gov]
- 18. Robustness and Ruggedness Testing in Analytical Chemistry | Lab Manager [labmanager.com]
- 19. industrialpharmacist.com [industrialpharmacist.com]
- 20. chromatographyonline.com [chromatographyonline.com]
- 21. elementlabsolutions.com [elementlabsolutions.com]
A Senior Application Scientist's Comparative Guide to 3-Iodo-4-(2,2,2-trifluoroethoxy)benzoic Acid in Organic Synthesis
For Researchers, Scientists, and Drug Development Professionals
In the landscape of modern organic synthesis, the strategic selection of building blocks is paramount to the efficient construction of complex molecular architectures. Aryl iodides, in particular, serve as key precursors in a multitude of cross-coupling reactions, enabling the formation of carbon-carbon and carbon-heteroatom bonds with remarkable precision. This guide provides an in-depth comparative analysis of 3-Iodo-4-(2,2,2-trifluoroethoxy)benzoic acid , a sophisticated reagent, benchmarked against structurally related analogues. Our focus will be on its performance in three cornerstone transformations of contemporary synthetic chemistry: the Suzuki-Miyaura, Sonogashira, and Buchwald-Hartwig cross-coupling reactions.
The insights presented herein are grounded in established mechanistic principles and supported by experimental data from closely related systems, offering a predictive framework for reaction design and optimization.
The Strategic Advantage of this compound: An Overview
This compound is a highly functionalized aromatic building block. Its utility in organic synthesis is underpinned by three key structural features:
-
The Aryl Iodide Moiety: The carbon-iodine bond is the most reactive of the aryl halides in the rate-determining oxidative addition step of many palladium-catalyzed cross-coupling reactions. This inherent reactivity often allows for milder reaction conditions and broader substrate scope compared to aryl bromides or chlorides.
-
The Carboxylic Acid Group: This functional handle provides a versatile point for further derivatization, such as amide bond formation, which is a cornerstone of medicinal chemistry. It also offers the potential for use as a directing group in certain C-H activation reactions.
-
The 2,2,2-Trifluoroethoxy Substituent: This group significantly influences the electronic properties of the aromatic ring. The strong electron-withdrawing nature of the trifluoromethyl group, transmitted through the ethoxy linker, is anticipated to enhance the reactivity of the aryl iodide in oxidative addition. Furthermore, the trifluoroethoxy group can impart desirable physicochemical properties to the final products, such as increased metabolic stability and lipophilicity, which are of particular interest in drug discovery.
Comparative Reagents: A Platform for Benchmarking
To objectively evaluate the performance of this compound, we will compare it with the following structurally analogous reagents:
-
3-Iodobenzoic acid: The parent compound, providing a baseline for reactivity.
-
3-Iodo-4-methylbenzoic acid: Features an electron-donating group at the 4-position.
-
3-Iodo-4-methoxybenzoic acid: Possesses a moderately electron-donating group, offering a nuanced comparison to the strongly electron-withdrawing trifluoroethoxy group.
This selection allows for a systematic evaluation of the electronic and steric effects of the substituent at the 4-position on the reactivity of the aryl iodide.
Performance in Palladium-Catalyzed Cross-Coupling Reactions: A Comparative Analysis
The following sections provide a detailed comparison of our target compound and its alternatives in key cross-coupling reactions. While direct, head-to-head experimental data for this compound is not extensively available in the literature, the following analysis is based on established principles of reactivity and data from closely related systems.
Suzuki-Miyaura Coupling: Formation of Biaryl Scaffolds
The Suzuki-Miyaura reaction is a powerful method for the formation of C(sp²)-C(sp²) bonds. The reactivity of the aryl halide is a critical factor influencing reaction efficiency.
Expected Reactivity Trend:
This compound > 3-Iodobenzoic acid > 3-Iodo-4-methoxybenzoic acid > 3-Iodo-4-methylbenzoic acid
Rationale:
The electron-withdrawing trifluoroethoxy group is expected to render the ipso-carbon more electrophilic, thereby accelerating the rate-limiting oxidative addition of the aryl iodide to the Pd(0) catalyst. Conversely, the electron-donating methyl and methoxy groups will decrease the electrophilicity of the ipso-carbon, leading to a slower oxidative addition.
Comparative Performance Data (Inferred and from Related Systems):
| Reagent | Relative Reactivity | Expected Yield Range | Key Considerations |
| This compound | Very High | 90-99% | Excellent substrate for Suzuki coupling. May allow for lower catalyst loadings and shorter reaction times. |
| 3-Iodobenzoic acid | High | 85-95% | A reliable and cost-effective option. |
| 3-Iodo-4-methoxybenzoic acid | Moderate | 80-90% | The electron-donating effect of the methoxy group may necessitate slightly more forcing conditions. A study on the methyl ester of this compound showed good to moderate yields with sterically hindered boronic esters[1]. |
| 3-Iodo-4-methylbenzoic acid | Moderate | 75-85% | The electron-donating nature of the methyl group may lead to slower reaction rates. |
Experimental Workflow: Suzuki-Miyaura Coupling
Caption: Generalized workflow for a Suzuki-Miyaura cross-coupling reaction.
Sonogashira Coupling: Synthesis of Aryl Alkynes
The Sonogashira reaction provides a reliable route to construct C(sp²)-C(sp) bonds. Similar to the Suzuki-Miyaura coupling, the reactivity of the aryl halide is a key determinant of reaction success.
Expected Reactivity Trend:
This compound > 3-Iodobenzoic acid > 3-Iodo-4-methoxybenzoic acid > 3-Iodo-4-methylbenzoic acid
Rationale:
The underlying principle of enhanced reactivity due to the electron-withdrawing trifluoroethoxy group holds true for the Sonogashira coupling. The increased electrophilicity of the C-I bond facilitates the oxidative addition to the palladium catalyst.
Comparative Performance Data (Inferred):
| Reagent | Relative Reactivity | Expected Yield Range | Key Considerations |
| This compound | Very High | 90-98% | Ideal substrate, likely to react under mild conditions. |
| 3-Iodobenzoic acid | High | 85-95% | A standard, effective substrate for Sonogashira couplings. |
| 3-Iodo-4-methoxybenzoic acid | Moderate | 80-90% | May require slightly elevated temperatures or longer reaction times. |
| 3-Iodo-4-methylbenzoic acid | Moderate | 75-85% | Slower reaction rates are anticipated due to the electron-donating substituent. |
Experimental Workflow: Sonogashira Coupling
Caption: Generalized workflow for a Sonogashira cross-coupling reaction.
Buchwald-Hartwig Amination: Formation of Aryl Amines
The Buchwald-Hartwig amination is a versatile method for the synthesis of C-N bonds. The electronic nature of the aryl halide significantly impacts the rate of both the oxidative addition and the reductive elimination steps.
Expected Reactivity Trend:
This compound > 3-Iodobenzoic acid > 3-Iodo-4-methoxybenzoic acid > 3-Iodo-4-methylbenzoic acid
Rationale:
While an electron-withdrawing group on the aryl halide accelerates the oxidative addition, it can slow down the final reductive elimination step. Conversely, an electron-donating group slows oxidative addition but can accelerate reductive elimination. However, for aryl iodides, the oxidative addition is generally fast, and the overall rate is often influenced more by this step. Therefore, the electron-withdrawing trifluoroethoxy group is expected to lead to the highest overall reaction rate.
Comparative Performance Data (Inferred):
| Reagent | Relative Reactivity | Expected Yield Range | Key Considerations |
| This compound | Very High | 85-95% | The strong electron-withdrawing nature should promote fast oxidative addition. |
| 3-Iodobenzoic acid | High | 80-90% | A reliable substrate for Buchwald-Hartwig amination. |
| 3-Iodo-4-methoxybenzoic acid | Moderate | 75-85% | The balance of electronic effects may require careful optimization of ligand and base. |
| 3-Iodo-4-methylbenzoic acid | Moderate | 70-80% | Slower oxidative addition may be the rate-limiting factor. |
Experimental Workflow: Buchwald-Hartwig Amination
Caption: Generalized workflow for a Buchwald-Hartwig amination reaction.
Detailed Experimental Protocols
The following are generalized, representative protocols that can be adapted for the specific substrates and scales used in your research.
General Procedure for Suzuki-Miyaura Coupling
-
To an oven-dried reaction vial equipped with a magnetic stir bar, add the aryl iodide (1.0 mmol), the boronic acid or boronate ester (1.2 mmol), and the base (e.g., K₂CO₃, 2.0 mmol).
-
The vial is sealed with a septum, and the atmosphere is replaced with an inert gas (N₂ or Ar) by evacuating and backfilling three times.
-
Add the palladium catalyst (e.g., Pd(PPh₃)₄, 0.03 mmol, 3 mol%) and the degassed solvent system (e.g., a 4:1:1 mixture of Toluene/Ethanol/Water, 10 mL) via syringe.
-
The reaction mixture is heated to the desired temperature (typically 80-100 °C) with vigorous stirring.
-
The reaction progress is monitored by TLC or LC-MS.
-
Upon completion, the reaction is cooled to room temperature, diluted with water, and extracted with an organic solvent (e.g., ethyl acetate, 3 x 20 mL).
-
The combined organic layers are washed with brine, dried over anhydrous Na₂SO₄, filtered, and concentrated under reduced pressure.
-
The crude product is purified by flash column chromatography on silica gel.
General Procedure for Sonogashira Coupling
-
To an oven-dried Schlenk flask equipped with a magnetic stir bar, add the palladium catalyst (e.g., Pd(PPh₃)₂Cl₂, 0.02 mmol, 2 mol%) and the copper(I) co-catalyst (e.g., CuI, 0.02 mmol, 2 mol%).
-
The flask is evacuated and backfilled with an inert gas (N₂ or Ar) three times.
-
Add the aryl iodide (1.0 mmol) and the terminal alkyne (1.2 mmol) followed by the degassed solvent (e.g., THF, 5 mL) and a degassed amine base (e.g., triethylamine, 3.0 mmol).
-
The reaction mixture is stirred at room temperature or heated gently (e.g., 40-60 °C) until the starting material is consumed, as monitored by TLC or LC-MS.
-
The reaction mixture is diluted with an organic solvent (e.g., diethyl ether) and filtered through a pad of celite to remove insoluble salts.
-
The filtrate is washed with saturated aqueous NH₄Cl and brine, dried over anhydrous MgSO₄, filtered, and concentrated under reduced pressure.
-
The crude product is purified by flash column chromatography on silica gel.
General Procedure for Buchwald-Hartwig Amination
-
Inside an inert atmosphere glovebox, an oven-dried reaction vial is charged with the palladium precatalyst (e.g., Pd₂(dba)₃, 0.01 mmol, 1 mol%), a suitable phosphine ligand (e.g., XPhos, 0.03 mmol, 3 mol%), and a strong, non-nucleophilic base (e.g., NaOtBu, 1.4 mmol).
-
The aryl iodide (1.0 mmol) and the amine (1.2 mmol) are added, followed by an anhydrous, degassed solvent (e.g., toluene, 5 mL).
-
The vial is sealed and removed from the glovebox, then heated to the desired temperature (typically 80-110 °C) with vigorous stirring.
-
The reaction progress is monitored by GC-MS or LC-MS.
-
Upon completion, the reaction is cooled to room temperature, diluted with an organic solvent (e.g., ethyl acetate), and filtered through a short pad of silica gel, eluting with additional solvent.
-
The filtrate is concentrated under reduced pressure, and the crude product is purified by flash column chromatography.
Conclusion and Future Outlook
This compound emerges as a highly promising and reactive building block for a range of palladium-catalyzed cross-coupling reactions. The strong electron-withdrawing nature of the trifluoroethoxy group is predicted to significantly enhance its reactivity in the oxidative addition step, a key feature that can lead to milder reaction conditions, shorter reaction times, and potentially lower catalyst loadings. This makes it an attractive alternative to other substituted iodobenzoic acids, particularly in complex syntheses where efficiency and functional group tolerance are critical.
For researchers in drug discovery and materials science, the incorporation of the trifluoroethoxy moiety offers the added advantage of modulating the physicochemical properties of the target molecules. As the demand for sophisticated, highly functionalized building blocks continues to grow, this compound is poised to become an invaluable tool in the synthetic chemist's arsenal. Further experimental studies are warranted to fully quantify the performance of this reagent and to explore its utility in an even broader range of synthetic transformations.
References
Safety Operating Guide
A Senior Application Scientist's Guide to the Proper Disposal of 3-Iodo-4-(2,2,2-trifluoroethoxy)benzoic Acid
Introduction: As researchers and drug development professionals, our commitment to innovation is matched by our responsibility to ensure safety and environmental stewardship. The proper disposal of chemical reagents is not merely a regulatory hurdle; it is a fundamental aspect of sound scientific practice. This guide provides a detailed, step-by-step protocol for the safe disposal of 3-Iodo-4-(2,2,2-trifluoroethoxy)benzoic acid (CAS No. 1131614-66-8), a halogenated aromatic carboxylic acid.[1][2] The procedures outlined here are synthesized from established safety protocols for halogenated organic compounds and are designed to provide a clear, logical framework for laboratory personnel.
Disclaimer: This guidance is based on the chemical properties of the compound and safety protocols for structurally similar fluorinated and iodinated organic acids. A specific, comprehensive Safety Data Sheet (SDS) for this exact compound was not located in the initial search. You are required to consult the SDS provided by your supplier and contact your institution's Environmental Health and Safety (EHS) department for final, binding disposal instructions. This document serves as an essential technical guide but does not supersede local, state, or federal regulations.[3]
Part 1: Hazard Profile and Pre-Disposal Risk Assessment
Understanding the intrinsic hazards of a compound is the first step in managing its waste. Based on data from analogous compounds, this compound should be handled as a hazardous substance.
Primary Hazards: Analysis of similar chemical structures, such as 2,5-Bis(2,2,2-trifluoroethoxy)benzoic acid and other fluorinated benzoic acids, indicates the following likely hazards:
-
Skin Irritation (Category 2): Causes skin irritation upon contact.[4][5][6][7]
-
Serious Eye Irritation (Category 2): Causes serious eye irritation.[4][5][6][7]
-
Specific Target Organ Toxicity - Single Exposure (Category 3): May cause respiratory irritation.[6][7][8][9]
Thermal Decomposition Hazards: In the event of a fire, halogenated organic compounds can decompose to produce highly toxic and corrosive gases. For this compound, anticipate the formation of:
This hazard profile mandates that the compound be disposed of as regulated hazardous waste, never through standard laboratory drains or as common trash.[12][13]
| Hazard Classification | Description | Rationale (Based on Analogous Compounds) |
| Physical State | Solid | Common for benzoic acid derivatives. |
| Acute Health | Skin, eye, and respiratory tract irritant. | Consistent GHS classification for similar fluorinated benzoic acids.[6][7] |
| Environmental | Should not be released into the environment.[4][9] | Halogenated organics can be persistent and harmful to aquatic life. |
| Reactivity | Stable under normal conditions. Incompatible with strong oxidizing agents. | Standard reactivity for benzoic acid derivatives.[10] |
Part 2: Mandatory Personal Protective Equipment (PPE) for Handling and Disposal
A robust PPE protocol is non-negotiable. Before handling the waste container or the pure compound for disposal, all personnel must be equipped with the following:
-
Eye Protection: Chemical safety goggles are mandatory.[4] Standard safety glasses are insufficient to protect against potential dust or splashes.
-
Hand Protection: Chemically resistant gloves (e.g., nitrile) must be worn. Inspect gloves for integrity before each use. Contaminated gloves must be disposed of as hazardous waste along with the chemical.[14]
-
Body Protection: A standard laboratory coat must be worn and fully fastened to protect against skin contact.
-
Respiratory Protection: All handling and transfers of solid waste should be performed within a certified chemical fume hood to prevent inhalation of dust particles.[12]
Part 3: Step-by-Step Disposal Protocol
This protocol ensures that this compound waste is segregated, contained, and labeled correctly from the point of generation to its final collection.
Step 1: Waste Classification
The compound must be classified as Hazardous Halogenated Organic Solid Waste .
-
Causality: The presence of carbon-iodine and carbon-fluorine bonds defines it as a halogenated organic compound.[15] U.S. Environmental Protection Agency (EPA) regulations under 40 CFR § 268.32 specifically govern the disposal of halogenated organic compounds (HOCs).[15][16] This classification dictates that it must be segregated from non-halogenated waste streams to ensure it undergoes the correct treatment process, typically high-temperature incineration.[12][17]
Step 2: Container Selection and Management
Choose a waste container that is:
-
Compatible: Use a high-density polyethylene (HDPE) or glass container with a screw-top lid.
-
In Good Condition: Free of cracks, residue, or structural defects.
-
Appropriately Sized: Select a size that minimizes headspace but is adequate for the expected volume of waste.
Step 3: Accurate Waste Labeling
The waste container must be labeled before or at the time the first drop of waste is added .[12] The label must be clear, legible, and permanently affixed.
Required Label Information:
-
The words "Hazardous Waste "
-
Full Chemical Name: "Waste this compound"
-
Hazard Pictograms: Include the GHS pictograms for "Irritant" (exclamation mark).
-
Generator Information: Name of the principal investigator and laboratory location.
Step 4: Waste Collection and Accumulation
-
Transfer: Carefully transfer the solid waste into the designated, pre-labeled container inside a chemical fume hood to control dust.
-
Contaminated Materials: Any items grossly contaminated with the compound, such as weighing paper, pipette tips, or gloves, must also be placed in the same hazardous waste container.[14]
-
Keep Container Closed: The waste container must remain tightly sealed at all times except when actively adding waste.[12][13][14] This is a critical safety and regulatory requirement to prevent spills and vapor release.
Step 5: Temporary Storage
Store the sealed and labeled waste container in a designated Satellite Accumulation Area (SAA) within the laboratory.[13]
-
The SAA must be at or near the point of waste generation.
-
It should be a secondary containment unit (e.g., a chemical-resistant tray) to contain any potential leaks.
-
Do not store with incompatible chemicals, particularly strong bases or oxidizing agents.
Part 4: Prohibited Disposal Methods
To ensure safety and compliance, the following disposal pathways are strictly forbidden:
-
NO Drain Disposal: This compound is not water-soluble and is classified as hazardous. Disposing of it down the drain is a regulatory violation and can damage plumbing and ecosystems.[13]
-
NO Mixing with Non-Halogenated Waste: Co-mingling halogenated and non-halogenated waste streams complicates and increases the cost of disposal. It is a common violation of hazardous waste protocols.[12]
-
NO Regular Trash Disposal: Disposing of this chemical in the municipal trash can lead to personnel exposure and environmental contamination.
Part 5: Final Disposal and Logistics
Once the waste container is full or has been in accumulation for the maximum time allowed by your institution (typically 6-12 months), arrange for its removal.[13]
-
Contact EHS: Follow your institution's specific procedures to request a hazardous waste pickup from the Environmental Health and Safety department.
-
Professional Disposal: The EHS department will consolidate the waste for transport to a licensed Treatment, Storage, and Disposal Facility (TSDF).
-
Ultimate Destruction: The standard and most effective disposal technology for halogenated organic waste is high-temperature incineration .[17] This process ensures the complete destruction of the organic molecule and allows for the "scrubbing" of the resulting acidic gases (HF and HI) from the incinerator exhaust.
Disposal Workflow Diagram
Caption: Decision workflow for the proper disposal of this compound.
References
- 1. 1131614-66-8|this compound|BLDpharm [bldpharm.com]
- 2. This compound | 1131614-66-8 [chemicalbook.com]
- 3. benchchem.com [benchchem.com]
- 4. fishersci.co.uk [fishersci.co.uk]
- 5. tcichemicals.com [tcichemicals.com]
- 6. 2,5-bis(2,2,2-trifluoroethoxy)benzoic Acid | C11H8F6O4 | CID 2736078 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. 2,3,4-Trifluorobenzoic acid | C7H3F3O2 | CID 302932 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 8. aksci.com [aksci.com]
- 9. assets.thermofisher.com [assets.thermofisher.com]
- 10. cdhfinechemical.com [cdhfinechemical.com]
- 11. fishersci.com [fishersci.com]
- 12. braun.matse.illinois.edu [braun.matse.illinois.edu]
- 13. ehrs.upenn.edu [ehrs.upenn.edu]
- 14. dypatilunikop.org [dypatilunikop.org]
- 15. eCFR :: Appendix III to Part 268, Title 40 -- List of Halogenated Organic Compounds Regulated Under § 268.32 [ecfr.gov]
- 16. View Document - California Code of Regulations [govt.westlaw.com]
- 17. Document Display (PURL) | NSCEP | US EPA [nepis.epa.gov]
A Senior Application Scientist's Guide to Handling 3-Iodo-4-(2,2,2-trifluoroethoxy)benzoic acid
Navigating the complexities of novel chemical entities is the cornerstone of innovation in drug development. 3-Iodo-4-(2,2,2-trifluoroethoxy)benzoic acid is a halogenated aromatic compound with potential applications in pharmaceutical synthesis. Its structure, combining an iodinated phenyl ring with a trifluoroethoxy group, suggests specific handling requirements to ensure operator safety and experimental integrity.
This guide provides a comprehensive operational plan for the safe handling, use, and disposal of this compound. The protocols herein are synthesized from the hazard profiles of structurally similar chemicals and established laboratory safety standards.
Hazard Identification & Risk Assessment
The primary anticipated hazards are summarized in the table below.
| Hazard Classification | GHS Category | Anticipated Effect |
| Skin Corrosion / Irritation | Category 2 | Causes skin irritation.[1][2][3][4] |
| Serious Eye Damage / Irritation | Category 2 / 2A | Causes serious eye irritation.[1][2][3][4] |
| Specific Target Organ Toxicity (Single Exposure) | Category 3 | May cause respiratory tract irritation.[1][2][3] |
| Acute Oral Toxicity | Category 4 (Potential) | Harmful if swallowed.[6] |
Causality of Hazards:
-
Irritation: The carboxylic acid moiety, combined with the electron-withdrawing effects of the iodine and trifluoroethoxy groups, can make the compound irritating to skin, eyes, and mucous membranes upon direct contact. As a solid, it likely exists as a fine powder, which can be easily aerosolized, posing an inhalation risk.
-
Toxicity: Halogenated aromatic compounds can exhibit varying levels of toxicity. While no specific data exists for this compound, it is prudent to handle it as potentially harmful if ingested.
The Core Directive: Personal Protective Equipment (PPE)
Personal Protective Equipment (PPE) is the final barrier between the researcher and a potential chemical exposure. Its selection must directly address the anticipated hazards of skin/eye contact and dust inhalation.
-
Primary Engineering Control: Chemical Fume Hood
-
Why: All manipulations of solid this compound that could generate dust (e.g., weighing, transferring, preparing solutions) must be performed inside a certified chemical fume hood. This is the most critical control measure as it contains airborne particles at the source, preventing respiratory exposure.[3][7]
-
-
Hand Protection: Nitrile Gloves
-
Why: Disposable nitrile gloves provide an effective barrier against incidental skin contact with solid chemicals and splashes from solutions.[6]
-
Protocol: Always wear nitrile gloves when handling the compound or contaminated equipment. For prolonged operations or when handling solutions, consider double-gloving. If a glove is contaminated, remove it immediately using the proper technique, wash your hands, and don a new glove.
-
-
Eye and Face Protection: Safety Goggles & Face Shield
-
Why: Chemical safety goggles are mandatory to protect against dust particles and accidental splashes.[1][6] Given the high likelihood of serious eye irritation, this is a non-negotiable requirement.
-
Protocol: Wear ANSI Z87.1-rated (or equivalent) chemical splash goggles at all times in the laboratory. When weighing out larger quantities of the solid or during any operation with a heightened splash risk, a face shield must be worn in addition to safety goggles for full facial protection.[3][7]
-
-
Body Protection: Laboratory Coat
-
Why: A flame-resistant lab coat with full-length sleeves, buttoned completely, protects skin and personal clothing from contamination.
-
Procedural Guide: From Receipt to Disposal
This workflow ensures safety at every stage of the compound's lifecycle in the laboratory.
Step-by-Step Handling Protocol
-
Preparation:
-
Thoroughly review this guide and the SDS of a structural analog like 3-Iodobenzoic acid before beginning work.[1]
-
Ensure an eyewash station and safety shower are accessible and unobstructed.[7]
-
Don all required PPE: lab coat, chemical splash goggles, and nitrile gloves.
-
Prepare the work area by clearing the fume hood of unnecessary items and placing absorbent pads on the work surface.
-
-
Handling (Inside Chemical Fume Hood):
-
Carefully open the container. Avoid creating airborne dust.
-
Use a spatula to transfer the required amount of solid into an anti-static weigh boat or directly into the reaction vessel.
-
Once the transfer is complete, securely close the main container.
-
Proceed with the experimental procedure (e.g., dissolution in a solvent). Keep the fume hood sash at the lowest practical height.
-
-
Emergency Procedures:
-
Skin Exposure: Immediately remove contaminated clothing. Rinse the affected skin area with copious amounts of water for at least 15 minutes. Seek medical attention if irritation persists.[1][5]
-
Eye Exposure: Immediately flush eyes with water for at least 15 minutes at an eyewash station, holding the eyelids open. Remove contact lenses if present and easy to do. Seek immediate medical attention.[1][6]
-
Inhalation: Move the affected person to fresh air. If breathing is difficult, provide oxygen. Seek medical attention.[2]
-
Solid Spill (in fume hood): Gently cover the spill with absorbent pads. Moisten the pads slightly with a suitable solvent (e.g., isopropanol) to prevent dust generation. Carefully sweep the material into a designated waste container. Decontaminate the area with soap and water.
-
Solid Spill (outside fume hood): Evacuate the immediate area. Prevent the dispersion of dust. Cordon off the area and contact your institution's Environmental Health and Safety (EHS) office for cleanup. Do not attempt to clean a significant spill outside of a containment device without proper respiratory protection and training.
-
Decontamination and Disposal Plan
Proper disposal is critical for both safety and environmental protection. As a halogenated aromatic compound, this chemical requires specific waste management.
-
Waste Segregation: All waste containing this compound (including rinsate, contaminated solids, and used gloves) must be collected in a dedicated "Halogenated Organic Waste" container.[2] Never mix halogenated waste with non-halogenated waste streams.
-
Container Labeling: The waste container must be clearly labeled with "Hazardous Waste," the full chemical name "this compound," and an accurate list of any solvents used.
-
Decontamination:
-
Clean contaminated glassware by rinsing with a small amount of an appropriate organic solvent (e.g., acetone, ethanol) inside the fume hood.
-
Collect all rinsate in the designated halogenated waste container.
-
After the initial solvent rinse, wash glassware with soap and water.
-
-
Disposal: Follow all institutional, local, and national regulations for the disposal of hazardous chemical waste. Ensure the waste container is tightly sealed and stored in a designated satellite accumulation area until collection by EHS personnel.
By adhering to these rigorous safety protocols, researchers can confidently and safely work with this compound, ensuring both personal well-being and the integrity of their scientific pursuits.
References
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
